1-Bromo-4-phenylnaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARGVWJSXZDKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483616 | |
| Record name | 1-Bromo-4-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59951-65-4 | |
| Record name | 1-Bromo-4-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-4-phenylnaphthalene
This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, synthetic methodologies, reactivity, and practical applications, grounding all claims in authoritative references.
This compound (CAS No. 59951-65-4) is a polycyclic aromatic hydrocarbon derivative.[1][2][3] Its structure, featuring a naphthalene core substituted with both a phenyl group and a bromine atom, makes it a versatile and valuable building block. The bromine atom provides a reactive site for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. The phenylnaphthalene scaffold itself is of significant interest in the development of organic electronic materials and pharmacologically active compounds.[4][5]
The compound typically presents as a white to off-white crystalline solid and is soluble in organic solvents like toluene.[3][6] Proper storage involves keeping it in a dry, well-sealed container at room temperature.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59951-65-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₁Br | [1][2] |
| Molecular Weight | 283.16 g/mol | [1][2][3] |
| Appearance | White to almost white powder/crystal | [3][6] |
| Melting Point | 76-77 °C | [1][3] |
| Boiling Point | 153 °C @ 1 mmHg | [3] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | [1][2] |
| InChIKey | ZARGVWJSXZDKRE-UHFFFAOYSA-N | [2][3] |
Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The most efficient and widely adopted method for constructing the phenylnaphthalene scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms a carbon-carbon bond between an organohalide and a boronic acid derivative. For this compound, a logical and effective strategy involves the mono-coupling of 1,4-dibromonaphthalene with phenylboronic acid.
Causality in Reagent Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[9]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even triphenylphosphine) are crucial.[10] They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step.[9][10] It activates the boronic acid, forming a more nucleophilic boronate species that transfers the phenyl group to the palladium center.[8]
-
Solvent System: A two-phase solvent system, such as toluene/water or THF/water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a validated starting point for laboratory synthesis.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1,4-dibromonaphthalene (1.0 equiv.), phenylboronic acid (1.05-1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%) and a suitable phosphine ligand if not using a pre-formed complex.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio) to the flask via cannula or syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: After cooling to room temperature, add water and ethyl acetate to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its carbon-bromine bond. Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, offering a balance of reactivity and stability.[10] This allows for the sequential and controlled introduction of diverse functional groups, making it an indispensable tool for building molecular complexity.[11]
Key Transformations:
-
Suzuki-Miyaura Coupling: Further reaction at the bromine site with another boronic acid derivative yields complex biaryl or terphenyl systems.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines introduces nitrogen-containing functionalities, crucial for synthesizing hole-transporting materials for OLEDs or pharmacologically active compounds.[4]
-
Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple bonds, extending the π-conjugated system of the molecule. This is a key strategy for tuning the electronic and photophysical properties of materials for organic electronics.[11]
-
Borylation: Conversion of the bromo-group to a boronic ester (e.g., via Miyaura borylation) creates 4-phenylnaphthalen-1-ylboronic acid pinacol ester, a valuable reagent for subsequent coupling reactions.[3]
Caption: Synthetic pathways originating from this compound.
Spectroscopic Characterization Profile
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.4-8.5 ppm). Protons adjacent to the bromine atom or in sterically hindered positions will be shifted downfield. |
| ¹³C NMR | Approximately 10-12 distinct signals in the aromatic region (approx. 120-145 ppm). The carbon atom directly bonded to bromine will appear around 120-125 ppm. |
| Mass Spec (EI) | A prominent molecular ion (M⁺) peak and an M⁺+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. |
| IR (ATR) | Aromatic C-H stretching (~3100-3000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and C-Br stretching (~600-500 cm⁻¹). |
Protocol: Full Spectroscopic Characterization
-
Sample Preparation: Prepare separate, appropriate samples for each technique. For NMR, dissolve 5-10 mg in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard. For IR, use a small amount of solid sample on an ATR crystal. For MS, prepare a dilute solution in a volatile solvent like dichloromethane or methanol.
-
¹H and ¹³C NMR Spectroscopy: Acquire standard 1D proton and carbon spectra on a high-field NMR spectrometer (≥400 MHz). If necessary, perform 2D experiments (COSY, HSQC) to aid in the complete assignment of all proton and carbon signals.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental formula (C₁₆H₁₁Br).[2]
-
Infrared Spectroscopy: Record the IR spectrum using an FTIR spectrometer to identify the key functional groups and confirm the absence of impurities from starting materials (e.g., O-H from boronic acid).
-
Purity Analysis: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized compound, which should be >98% for most research applications.[6]
Caption: General workflow for the purification and characterization of this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[14]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[14]
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- Schematic of 1-phenylnaphthalene synthesis.
- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. [Link]
- 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521. PubChem. [Link]
- Mastering Organic Synthesis with 1-Bromo-4-iodonaphthalene: A Versatile Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-Bromo-8-phenylnaphthalene | C16H11Br | CID 14340222. PubChem. [Link]
- The Suzuki Reaction. Columbia University. [Link]
- Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
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- Crystal Structure of New 1-Phenyl-Substituted Tribenzsil
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An In-depth Technical Guide to 1-Bromo-4-phenylnaphthalene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-phenylnaphthalene (CAS Number: 59951-65-4) is a halogenated aromatic hydrocarbon featuring a phenyl group substituted on a naphthalene core. This structural motif is of significant interest in the fields of materials science and medicinal chemistry. The rigid, planar naphthalene scaffold provides a robust platform for the construction of complex molecular architectures, while the phenyl substituent can influence the compound's electronic properties and steric profile. The presence of a bromine atom offers a versatile handle for a variety of cross-coupling reactions, making this compound a valuable building block for the synthesis of more elaborate molecules.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 59951-65-4 | [2] |
| Molecular Formula | C₁₆H₁₁Br | [2] |
| Molecular Weight | 283.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point | 153 °C at 1 mmHg | [1] |
| Solubility | Soluble in toluene | [1] |
| InChI | InChI=1S/C16H11Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H | [2] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | [2] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, 1,4-dibromonaphthalene can be selectively coupled with phenylboronic acid. The differential reactivity of the two bromine atoms on the naphthalene core allows for a monosubstitution to be favored under carefully controlled conditions.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol (Analogous Procedure)
Materials:
-
1,4-Dibromonaphthalene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask, add 1,4-dibromonaphthalene (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (toluene) and a polar solvent (ethanol/water) is often used to dissolve both the organic starting materials and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.
Spectroscopic Characterization
Accurate characterization of the synthesized this compound is essential for confirming its identity and purity. The following sections describe the expected spectroscopic data based on the analysis of structurally similar compounds.[4]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.60 | Multiplet | 5H | Phenyl protons |
| 7.60 - 7.80 | Multiplet | 4H | Naphthalene protons (H-2, H-3, H-6, H-7) |
| 8.00 - 8.20 | Multiplet | 2H | Naphthalene protons (H-5, H-8) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display a number of signals corresponding to the 16 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 120.0 - 135.0 | Aromatic CH and C-Br carbons |
| 135.0 - 145.0 | Quaternary aromatic carbons |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2), will be observed for the molecular ion and any bromine-containing fragments.
-
M⁺: m/z ≈ 282
-
(M+2)⁺: m/z ≈ 284
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands typical for aromatic compounds.
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| ~760 and ~700 | C-H out-of-plane bending for monosubstituted benzene |
| ~830 | C-H out-of-plane bending for 1,4-disubstituted naphthalene |
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several areas of chemical research and development.
Organic Electronics and Materials Science
The phenylnaphthalene core is a common structural element in materials for organic light-emitting diodes (OLEDs).[5] The rigid and planar nature of this scaffold facilitates efficient charge transport, a critical property for materials used in hole transport layers and emissive layers. The bromo-substituent on this compound serves as a reactive site for further functionalization, allowing for the synthesis of more complex molecules with tailored optoelectronic properties. For instance, through Suzuki or Buchwald-Hartwig coupling reactions, various chromophores or charge-transporting moieties can be attached to the naphthalene core to develop novel materials for blue emitters or hole-transporting layers in OLEDs.[5]
Drug Discovery and Medicinal Chemistry
The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The phenylnaphthalene framework, in particular, offers a lipophilic and sterically defined backbone that can be further functionalized to interact with biological targets.
Caption: Role of this compound as a scaffold in a drug discovery workflow.
This compound can serve as a starting point for the synthesis of a library of derivatives for biological screening. The bromine atom can be replaced with various functional groups to probe the structure-activity relationship (SAR) of the phenylnaphthalene scaffold with a particular biological target. For example, the introduction of amine or amide functionalities through Buchwald-Hartwig amination could lead to compounds with potential anticancer activity. The rigid nature of the phenylnaphthalene core can help to pre-organize these functional groups in a specific orientation for optimal binding to a target protein.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its utility is primarily derived from the combination of a rigid phenylnaphthalene scaffold and a reactive bromine handle. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be reliably approached through established methodologies for analogous compounds, particularly the Suzuki-Miyaura cross-coupling reaction. The potential applications of this compound in the development of novel materials for organic electronics and as a scaffold for the design of new therapeutic agents make it a compound of significant interest for further research and development.
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An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-phenylnaphthalene is a key synthetic intermediate in the development of advanced materials and pharmaceutical agents. Its unique structure, featuring a substituted naphthalene core, makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth analysis of reaction mechanisms, detailed experimental protocols, and critical insights into process optimization and characterization. The methodologies discussed herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
Naphthalene derivatives are fundamental components in the design of functional materials and therapeutic compounds. The introduction of both a phenyl group and a bromine atom onto the naphthalene scaffold at the 1 and 4 positions, respectively, imparts a unique combination of steric and electronic properties. The phenyl group can enhance π-π stacking interactions and introduce specific photophysical characteristics, while the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. Consequently, this compound is a sought-after precursor in fields ranging from organic light-emitting diodes (OLEDs) to medicinal chemistry.[1] This guide will explore the most effective and commonly employed strategies for the synthesis of this important molecule.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most prominent and scientifically robust methods include:
-
Suzuki-Miyaura Cross-Coupling: A powerful and versatile method for the formation of C-C bonds.[2][3]
-
Sandmeyer Reaction: A classic transformation for the conversion of an amino group to a bromide.[4][5][6]
-
Grignard Reaction: A fundamental organometallic reaction for C-C bond formation.[7][8][9]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of biaryl linkages.[10][11]
Each of these methodologies will be discussed in detail, including their mechanistic underpinnings and practical considerations.
In-Depth Analysis of Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling: A Preferred Route
The Suzuki-Miyaura coupling is arguably the most efficient and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3][12] For the synthesis of this compound, two primary Suzuki-based approaches can be envisioned.
Approach A: Phenylation of a Dibromonaphthalene
This approach involves the selective mono-phenylation of 1,4-dibromonaphthalene with phenylboronic acid. The key to this strategy is controlling the reaction stoichiometry to favor the formation of the mono-substituted product over the di-substituted byproduct.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1,4-dibromonaphthalene to form a Pd(II) intermediate.
-
Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center.[2][12]
-
Reductive Elimination: The desired C-C bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | Molar Equivalents | Purpose |
| 1,4-Dibromonaphthalene | 1.0 | Starting Material |
| Phenylboronic Acid | 1.05 | Phenyl Group Source |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | Catalyst Precursor |
| SPhos | 0.04 | Ligand |
| Potassium Phosphate (K₃PO₄) | 2.0 | Base |
| Toluene/Water (4:1) | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 1,4-dibromonaphthalene (1.0 mmol), phenylboronic acid (1.05 mmol), and potassium phosphate (2.0 mmol).
-
In a glovebox, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed toluene (8 mL) and water (2 mL) to the flask.
-
Seal the flask and heat the mixture at 100°C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[13]
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like SPhos are often employed to promote the oxidative addition step and stabilize the palladium catalyst, leading to higher yields.[14]
-
Base: An inorganic base such as potassium phosphate is crucial for activating the boronic acid to facilitate the transmetalation step.[14]
-
Solvent System: A biphasic solvent system like toluene/water is commonly used to dissolve both the organic substrates and the inorganic base.[15]
Approach B: Bromination of a Phenylnaphthalene Precursor
An alternative Suzuki strategy involves first synthesizing 1-phenylnaphthalene from 1-bromonaphthalene and phenylboronic acid, followed by a regioselective bromination at the 4-position.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Sandmeyer Reaction: A Classic Transformation
The Sandmeyer reaction provides a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary amine to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[4][5][16] This route requires the synthesis of 4-phenylnaphthalen-1-amine as a key intermediate.
Mechanistic Insights:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5]
-
Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable arenediazonium salt.
-
Electron Transfer: Copper(I) bromide donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.
Diagram of the Sandmeyer Reaction Mechanism
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
Part 1: Diazotization
-
Dissolve 4-phenylnaphthalen-1-amine (1.0 mmol) in a mixture of hydrobromic acid and water at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 mmol) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with dichloromethane.
-
Wash the organic layer with water and sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by recrystallization or column chromatography.
Trustworthiness of the Protocol:
This protocol is a self-validating system. The formation of the diazonium salt is indicated by a color change, and the subsequent evolution of nitrogen gas upon addition to the copper(I) bromide solution confirms the progress of the Sandmeyer reaction.
Grignard and Ullmann Reactions: Alternative Strategies
While the Suzuki and Sandmeyer reactions are generally preferred, Grignard and Ullmann reactions offer alternative pathways.
-
Grignard Reaction: A Grignard reagent, such as 4-bromonaphthylmagnesium bromide, could theoretically be reacted with a phenylating agent. However, controlling the reactivity and preventing side reactions can be challenging.[8][9] The Grignard reagent is highly sensitive to moisture and protic solvents.[17]
-
Ullmann Condensation: The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[11][18] Synthesizing this compound via this method would likely involve the coupling of 1,4-dibromonaphthalene with a phenylating agent in the presence of a copper catalyst at high temperatures.[10] Traditional Ullmann reactions often require harsh conditions, though modern modifications have improved their scope and mildness.[10]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (δ 7.0-8.5 ppm). |
| ¹³C NMR | Signals corresponding to all 16 carbon atoms, with the carbon attached to the bromine atom shifted downfield.[19] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₁₆H₁₁Br (m/z = 282.00 and 284.00 in a ~1:1 ratio due to bromine isotopes). |
| Melting Point | A sharp melting point, reported to be in the range of 76-77°C.[1] |
Conclusion
The synthesis of this compound is a critical process for accessing a versatile building block in materials science and drug discovery. While several synthetic routes are viable, the Suzuki-Miyaura cross-coupling reaction generally offers the most efficient, reliable, and scalable approach with high functional group tolerance and mild reaction conditions. The Sandmeyer reaction provides a classic and effective alternative, particularly when the corresponding amine is readily available. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity of the target compound. The characterization data presented in this guide will aid in the verification of the final product.
References
- BenchChem. (n.d.). Synthesis of 1-(4-Bromophenyl)naphthalene.
- Web Pages. (n.d.). Grignard Reaction.
- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis.
- Unknown. (n.d.). Grignard Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry at Winthrop University. (n.d.). The Grignard Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Thermo Fisher Scientific - US. (n.d.). Ullmann Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Chemistry LibreTexts. (2024, March 16). The Grignard Reaction (Experiment).
- BenchChem. (n.d.). A Spectroscopic Guide to the Transformation of 1-Bromo-2-phenylnaphthalene and its Analogs.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ChemicalBook. (n.d.). 1-Bromo-5-phenylnaphthalene synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 59951-65-4.
- BenchChem. (n.d.). A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, July 30). Reactions of Arylamines.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with (4-(Pyren-1-yl)phenyl)boronic acid.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ChemicalBook. (n.d.). 1-PHENYLNAPHTHALENE(605-02-7) 13C NMR spectrum.
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1-Bromo-4-phenylnaphthalene molecular weight
An In-Depth Technical Guide to 1-Bromo-4-phenylnaphthalene: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with or considering the use of this compound. We will move beyond simple catalog data to explore the compound's strategic value, providing field-proven insights into its synthesis, characterization, and application as a pivotal building block in modern chemistry.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 59951-65-4) is a polycyclic aromatic hydrocarbon derivative. Its structure, featuring a naphthalene core substituted with both a bromine atom and a phenyl group, provides a unique combination of steric bulk, electronic properties, and a reactive handle for synthetic diversification.
The bromine atom at the 1-position is the key to its utility. It serves as a versatile leaving group, making the compound an excellent substrate for a wide array of cross-coupling reactions. This reactivity is the foundation of its application in constructing more complex molecular architectures for drug discovery and materials science.[1][2]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₁Br | [3][4] |
| Molecular Weight | 283.16 g/mol | [4][5][6] |
| CAS Number | 59951-65-4 | [3][4][7] |
| Melting Point | 76-77 °C | [3][6] |
| Boiling Point | 153 °C at 1 mmHg | [6] |
| Appearance | White to off-white powder or crystal | [6][7] |
| XLogP3 | 5.5 | [4] |
Strategic Synthesis: The Suzuki-Miyaura Coupling Approach
The most direct and industrially scalable synthesis of this compound involves a selective mono-arylation of 1,4-dibromonaphthalene. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions.
The causality behind this choice is rooted in controlling stoichiometry. By using a slight deficit or equimolar amount of phenylboronic acid relative to 1,4-dibromonaphthalene, we can statistically favor the mono-substituted product over the diarylated byproduct (1,4-diphenylnaphthalene). The palladium catalyst, typically in conjunction with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forges the new carbon-carbon bond.
Proposed Synthetic Workflow Diagram
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system; successful execution relies on maintaining an inert atmosphere to protect the palladium catalyst from oxidation.
-
Reaction Setup & Degassing (Trustworthiness Pillar):
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromonaphthalene (1.0 equiv), phenylboronic acid (1.05 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with septa and connect it to a Schlenk line.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove atmospheric oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state, thereby quenching the catalytic cycle.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add a degassed 4:1 mixture of toluene and water via cannula or syringe. The solvent volume should be sufficient to create a stirrable slurry.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005-0.01 equiv). Expertise Insight: While various palladium sources can be used, a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand can also be effective. The choice often depends on cost, air stability, and desired reaction kinetics.[8]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and bring the reaction mixture to reflux (typically 85-95 °C).
-
Maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by sampling the organic layer.
-
-
Workup and Purification:
-
Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Causality: The water wash removes the inorganic base (K₂CO₃) and boronic acid byproducts, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.
-
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its role as a versatile intermediate. The C-Br bond is a synthetic linchpin for introducing further complexity.
Use in Medicinal Chemistry
The naphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs like naproxen, propranolol, and bedaquiline.[9] this compound allows for the elaboration of this core. Through reactions like Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling, medicinal chemists can rapidly generate libraries of novel compounds for screening. The phenyl group provides a steric and electronic modification that can influence how the final molecule interacts with biological targets.
Use in Materials Science
In materials science, derivatives of phenylnaphthalene are explored for applications in organic electronics.[2] The rigid, planar, and π-conjugated system is an ideal scaffold for creating materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[2] By coupling this compound with various aromatic amines or other chromophores, researchers can synthesize molecules with tailored photophysical properties, such as strong blue fluorescence, or hole-transporting capabilities.[2]
Workflow for a Subsequent Cross-Coupling Reaction
Caption: General workflow for diversifying this compound.
Analytical Characterization
Authoritative confirmation of the structure and purity of synthesized this compound is essential. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The aromatic region of the ¹H NMR spectrum will show a complex set of multiplets corresponding to the 11 distinct protons.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight. A key feature to look for is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for C-H stretching of the aromatic rings and C-Br stretching.
Conclusion
This compound is more than a catalog chemical; it is a strategic enabler for innovation in both pharmaceutical and materials science research. Its well-defined physicochemical properties, coupled with a robust and scalable synthetic route, make it an ideal starting point for complex molecular design. Understanding the causality behind its synthesis and the breadth of its potential applications empowers researchers to leverage this building block to its fullest potential, accelerating the development of next-generation therapeutics and advanced materials.
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The Strategic Approach: Synthesis as the Starting Hypothesis
An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-4-phenylnaphthalene
For professionals in research, chemical synthesis, and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound, a substituted polycyclic aromatic hydrocarbon. We will move beyond simple procedural lists to explore the causal logic behind experimental choices, ensuring a self-validating analytical workflow from initial synthesis to final structural confirmation.
The most logical starting point for elucidating an unknown structure is to first hypothesize its identity through a targeted synthesis. For this compound (Molecular Formula: C₁₆H₁₁Br), the key structural feature is the carbon-carbon bond connecting a naphthalene system to a phenyl ring. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used method for forming such aryl-aryl bonds.[1]
Synthesis via Suzuki-Miyaura Cross-Coupling
The strategy involves coupling an appropriately substituted naphthalene with a phenylboronic acid derivative. A common and effective route is the reaction of 1,4-dibromonaphthalene with one equivalent of phenylboronic acid. This approach leverages the differential reactivity of the bromine atoms or can be controlled by stoichiometry to favor monosubstitution.
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromonaphthalene.
-
Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups (naphthalene and phenyl) are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis
-
Reagents & Equipment: 1,4-dibromonaphthalene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, water, round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen).
-
Procedure:
-
To a 250 mL round-bottom flask, add 1,4-dibromonaphthalene (1.0 eq), phenylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Add a 4:1 mixture of toluene and ethanol, followed by a small amount of water to dissolve the base.
-
Purge the flask with an inert gas for 15 minutes.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.[4]
-
The Elucidation Workflow: A Multi-Technique Approach
With a purified sample in hand, we employ a suite of spectroscopic techniques. The power of this workflow lies in the complementary nature of the data; each technique provides a piece of the puzzle, and together they create a self-validating structural proof.[5][6]
Caption: Logical workflow for the structure elucidation of this compound.
Mass Spectrometry: Confirming Mass and Elemental Composition
Mass spectrometry (MS) is the first line of analysis to confirm the molecular weight and elemental formula.[7]
-
Causality: We choose a soft ionization technique like Electrospray Ionization (ESI) or Electron Ionization (EI) to obtain the molecular ion peak. The key piece of evidence for this specific molecule is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.
-
Expected Result: The mass spectrum should show two prominent peaks of nearly equal intensity for the molecular ion: one for [C₁₆H₁₁⁷⁹Br]⁺ and one for [C₁₆H₁₁⁸¹Br]⁺. High-resolution mass spectrometry (HRMS) can confirm the exact mass to within a few parts per million, validating the molecular formula C₁₆H₁₁Br.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₆H₁₁Br | Based on reactants in synthesis. |
| Molecular Weight | ~283.16 g/mol | Calculated from the molecular formula.[8] |
| [M]⁺ Peak | m/z ≈ 282 | Corresponding to the C₁₆H₁₁⁷⁹Br isotope. |
| [M+2]⁺ Peak | m/z ≈ 284 | Corresponding to the C₁₆H₁₁⁸¹Br isotope. |
| [M]⁺:[M+2]⁺ Ratio | ~1:1 | The characteristic isotopic signature of bromine. |
| HRMS (ESI) [M+H]⁺ | ~283.0117 | Calculated exact mass for C₁₆H₁₂⁷⁹Br⁺. |
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds, providing information about the functional groups present.[9] For this compound, it serves to confirm the aromatic nature and the absence of other functional groups.
-
Causality: We expect to see vibrations characteristic of aromatic C-H and C=C bonds and a C-Br bond. The absence of strong signals for O-H, N-H, or C=O groups validates the purity and identity of the product.
-
Expected Result: A spectrum showing the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds on both rings. |
| 1600 - 1450 | C=C Stretch | Aromatic ring skeletal vibrations.[10] |
| 850 - 750 | C-H Bend | Out-of-plane bending, indicative of substitution patterns. |
| 600 - 500 | C-Br Stretch | Carbon-bromine bond (in the fingerprint region). |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in organic molecules.[11] For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments provides an unambiguous structural map.
¹H NMR Spectroscopy
This experiment provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.
-
Causality: The molecule has 11 protons in total, distributed across the naphthalene and phenyl rings. Their chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic ring current effects of the adjacent aromatic systems. Protons closer to the bromine atom will be deshielded (shifted downfield). Protons on one ring that are spatially close to the other ring will also experience shifts.
-
Expected Result:
-
Integration: The total integral should correspond to 11 protons.
-
Regions: Signals will appear in the aromatic region (typically 7.0 - 8.5 ppm).
-
Multiplicity: Protons will appear as doublets, triplets, or multiplets depending on the number of adjacent protons (n+1 rule). The phenyl group protons will likely appear as a complex multiplet, while the naphthalene protons will show distinct coupling patterns.
-
¹³C NMR Spectroscopy
This experiment identifies all unique carbon atoms in the molecule.
-
Causality: Due to the molecule's lack of symmetry, all 16 carbon atoms are chemically distinct and should produce 16 separate signals. The carbon directly attached to the bromine (C1) will be shifted upfield relative to a C-H carbon due to the "heavy atom effect," while the carbons of the phenyl ring and the naphthalene core will appear in the typical aromatic region (120-145 ppm).
-
Expected Result: A spectrum with 16 distinct signals in the aromatic region, with the C-Br signal being a notable exception.
2D NMR Spectroscopy (COSY & HMBC)
Two-dimensional NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular skeleton.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the connectivity within the individual naphthalene and phenyl rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer distances (typically 2 or 3 bonds). This is the critical experiment for connecting the two aromatic rings. The key correlation to look for is between the ortho-protons of the phenyl ring and the C4 carbon of the naphthalene ring (and vice-versa), proving their connectivity.
Caption: Key HMBC correlation confirming the phenyl-naphthalene linkage.
X-ray Crystallography: The Unambiguous Proof
While the combination of synthesis and comprehensive spectroscopic analysis provides a virtually certain structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation in the solid state.[12][13]
-
Causality: This technique relies on obtaining a high-quality single crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a unique pattern. This pattern is mathematically deconvoluted to generate a 3D electron density map of the molecule, revealing the precise position of every atom.[14]
-
Protocol: Crystallization
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, introduce a less polar "anti-solvent" (e.g., hexane) dropwise until slight turbidity is observed, then allow the solution to stand.
-
Alternatively, allow the solvent to evaporate slowly from a saturated solution in a loosely covered vial.
-
-
Expected Result: The analysis will yield a detailed 3D structure, confirming the 1,4-substitution pattern on the naphthalene ring and the connectivity to the phenyl group. It will also provide precise bond lengths, bond angles, and information about the torsion angle between the two aromatic rings.
Conclusion
The structure elucidation of this compound is a systematic process that builds a case from multiple, corroborating lines of evidence. It begins with a logical synthesis that provides a structural hypothesis. This hypothesis is then rigorously tested and validated through a series of spectroscopic analyses. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy verifies the aromatic nature of the compound. Finally, a comprehensive set of 1D and 2D NMR experiments provides a detailed atomic map, confirming the precise connectivity. For absolute certainty, single-crystal X-ray crystallography can provide the final, definitive proof. This multi-faceted, self-validating workflow represents a cornerstone of modern chemical and pharmaceutical research.
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- Wiley Analytical Science. (2016, January 15).
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An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-phenylnaphthalene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-Bromo-4-phenylnaphthalene (CAS No. 59951-65-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the core spectroscopic techniques required for the unambiguous identification and characterization of this molecule. In the absence of a complete set of publicly available experimental spectra, this guide leverages predicted data from validated computational models, interpreted in the context of established spectroscopic principles and data from analogous structures. We provide detailed, field-proven protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data, explaining the causal logic behind experimental parameter selection. The integration of these techniques provides a self-validating system for structural confirmation, crucial for regulatory compliance and research integrity.
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon (PAH) featuring a naphthalene core functionalized with both a bromine atom and a phenyl group. Its rigid, conjugated structure makes it a molecule of significant interest in materials science, particularly as a building block for organic light-emitting diode (OLED) materials.[1] The strategic placement of the bromo and phenyl substituents modulates the molecule's electronic properties, influencing charge transport and luminescence efficiency.[1]
Accurate structural confirmation is the bedrock of any research or development involving such functional molecules. Spectroscopic analysis provides the definitive fingerprint of a compound's identity and purity. This guide details the expected spectroscopic signatures of this compound and establishes robust methodologies for their acquisition and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59951-65-4 | [2] |
| Molecular Formula | C₁₆H₁₁Br | [2] |
| Molecular Weight | 283.16 g/mol | [2] |
| Monoisotopic Mass | 282.00441 Da | [2] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 76-77 °C | [3] |
Molecular Structure and Analytical Rationale
The primary objective of this guide is to establish a multi-technique spectroscopic workflow that validates the structure of this compound. Each analytical method provides a unique and complementary piece of structural information. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine), and infrared spectroscopy identifies key functional groups and bonding patterns. The convergence of data from these independent techniques provides an exceptionally high degree of confidence in the final structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C spectra allows for the mapping of the carbon skeleton and the placement of substituents.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to show a complex series of signals exclusively in the aromatic region (typically δ 7.0-8.5 ppm). The 11 non-equivalent protons will exhibit characteristic splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. Protons on the naphthalene core are influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromine and phenyl substituents. Protons closer to the electronegative bromine atom are expected to be shifted downfield.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Assigned Proton (See Fig. 1) | Predicted Chemical Shift (δ, ppm)* | Multiplicity |
| H-2 | 7.75 | d |
| H-3 | 7.42 | d |
| H-5 | 8.32 | d |
| H-8 | 7.82 | d |
| H-6, H-7 | 7.65 | m |
| H-2', H-6' (ortho) | 7.55 | d |
| H-3', H-5' (meta) | 7.50 | t |
| H-4' (para) | 7.45 | t |
*Note: Data predicted using the NMRDB.org online prediction tool, which utilizes a combination of algorithms.[4][5] These values serve as a reliable estimate for spectral interpretation.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the C₁₆H₁₁Br structure, 16 distinct signals are expected. The chemical shifts are influenced by hybridization and the electronic environment. Carbons bonded directly to the bromine atom (C1) will be shifted upfield relative to a C-H carbon due to the "heavy atom effect," while quaternary carbons (C4, C4a, C8a, C1') will typically show lower intensity signals. Aromatic carbons generally resonate between 120-150 ppm.[6]
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assigned Carbon (See Fig. 1) | Predicted Chemical Shift (δ, ppm)* |
| C1 | 121.5 |
| C2 | 129.5 |
| C3 | 127.8 |
| C4 | 139.1 |
| C4a | 132.0 |
| C5 | 126.5 |
| C6 | 128.8 |
| C7 | 128.5 |
| C8 | 126.0 |
| C8a | 133.2 |
| C1' | 139.8 |
| C2', C6' | 129.9 |
| C3', C5' | 128.7 |
| C4' | 128.0 |
*Note: Data predicted using the NMRDB.org online prediction tool.[4] These values serve as a reliable estimate.
Experimental Protocol for NMR Data Acquisition
-
Rationale: This protocol is designed to generate high-resolution ¹H and ¹³C spectra suitable for unambiguous structural confirmation. Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peaks for referencing. Tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm).
-
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe to the proton frequency.
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to approximately 12 ppm (e.g., -1 to 11 ppm).
-
Use a 30° pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe to the carbon frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to approximately 220 ppm (e.g., -10 to 210 ppm).
-
Use a 30-45° pulse angle with a relaxation delay of 2 seconds.
-
Accumulate 1024-4096 scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to δ 77.16 ppm.[8]
-
-
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
MS Analysis
The key diagnostic feature in the mass spectrum of this compound is the molecular ion (M•⁺) peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: one for [C₁₆H₁₁⁷⁹Br]•⁺ (m/z ≈ 282.0) and another for [C₁₆H₁₁⁸¹Br]•⁺ (m/z ≈ 284.0). This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, allowing for the unambiguous confirmation of the molecular formula C₁₆H₁₁Br.[2]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Nominal) | Description |
| [M]•⁺ | 282 | Molecular ion with ⁷⁹Br isotope |
| [M+2]•⁺ | 284 | Molecular ion with ⁸¹Br isotope |
| [M-Br]⁺ | 203 | Fragment resulting from loss of the bromine radical |
| [C₁₀H₇]⁺ | 127 | Naphthyl fragment |
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and robust method for the analysis of volatile, thermally stable organic molecules like PAHs. EI provides clear molecular ion peaks and reproducible fragmentation patterns that are useful for structural confirmation.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Conditions:
-
Column: Use a standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups and confirming the overall structural class of a compound.
IR Analysis
The IR spectrum of this compound will be dominated by absorptions characteristic of aromatic systems. Key expected vibrations include C-H stretching above 3000 cm⁻¹, aromatic C=C ring stretching in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands below 900 cm⁻¹, which are diagnostic of the substitution pattern on the aromatic rings. The C-Br stretching vibration is expected in the far-IR region, often below 600 cm⁻¹.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1610 - 1580 | Aromatic C=C Ring Stretch | Medium |
| 1520 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |
| 850 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |
| ~700 | C-Br Stretch | Medium |
Note: Values are based on typical ranges for substituted naphthalenes and phenyl compounds.[9][10]
Experimental Protocol for FTIR-ATR Data Acquisition
-
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable FTIR sampling technique that requires minimal sample preparation, making it ideal for solid powder samples.
-
Methodology:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure with the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.
-
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is not reliant on a single technique but on the logical and consistent integration of all data. The workflow below illustrates this self-validating process.
Conclusion
The structural integrity of this compound can be rigorously confirmed through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides the expected spectral data, based on computational predictions and analysis of analogous compounds, which serve as a benchmark for experimental verification. The detailed protocols herein describe a robust, self-validating system for acquiring high-quality data. The characteristic ¹H and ¹³C NMR patterns, the definitive M/M+2 isotopic signature in the mass spectrum, and the specific IR absorption bands for aromatic C-H and C=C bonds collectively form a unique spectroscopic fingerprint, ensuring the unambiguous identification of this important materials science building block.
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An In-Depth Technical Guide to the NMR Analysis of 1-Bromo-4-phenylnaphthalene
Introduction
1-Bromo-4-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative that serves as a valuable building block in the synthesis of advanced functional materials and complex organic molecules. Its rigid, planar structure, combined with the distinct electronic properties imparted by the bromo and phenyl substituents, makes it a precursor for novel organic light-emitting diodes (OLEDs), molecular wires, and liquid crystals. A thorough understanding of its molecular structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful tool for its unambiguous characterization in solution.
This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this guide will not only present the expected spectral data but also delve into the causal relationships between the molecular structure and the observed chemical shifts and coupling constants. We will explore the influence of anisotropic effects from the aromatic rings and the electronic impact of the substituents. Furthermore, this guide will detail advanced 2D NMR techniques essential for the complete assignment of all proton and carbon signals, providing researchers and drug development professionals with a robust framework for the structural elucidation of this and related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of structurally analogous compounds, including 1-bromonaphthalene, 1-phenylnaphthalene, and other substituted naphthalenes.[1][2][3] The numbering scheme used for the assignments is provided in the molecular structure below.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.85 - 7.95 | d | J = 7.5 - 8.0 | Ortho-coupled to H-3. Deshielded by the adjacent bromine atom. |
| H-3 | 7.35 - 7.45 | t | J = 7.5 - 8.0 | Ortho-coupled to H-2 and H-4 (which is a quaternary carbon). |
| H-5 | 8.10 - 8.20 | d | J = 8.0 - 8.5 | Peri-deshielding effect from the phenyl group at C-4. |
| H-6 | 7.55 - 7.65 | m | - | Part of a complex spin system with H-5 and H-7. |
| H-7 | 7.50 - 7.60 | m | - | Part of a complex spin system with H-6 and H-8. |
| H-8 | 7.95 - 8.05 | d | J = 8.0 - 8.5 | Deshielded due to its position on the naphthalene core. |
| H-2', H-6' | 7.60 - 7.70 | m | - | Ortho protons of the phenyl group. |
| H-3', H-5' | 7.45 - 7.55 | m | - | Meta protons of the phenyl group. |
| H-4' | 7.35 - 7.45 | m | - | Para proton of the phenyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 122.0 - 124.0 | Carbon bearing the bromine atom (ipso-carbon). |
| C-2 | 129.0 - 131.0 | Shielded relative to unsubstituted naphthalene by the adjacent bromine. |
| C-3 | 126.0 - 128.0 | Aromatic CH. |
| C-4 | 138.0 - 140.0 | Carbon bearing the phenyl group (ipso-carbon). |
| C-4a | 132.0 - 134.0 | Bridgehead carbon. |
| C-5 | 127.0 - 129.0 | Aromatic CH. |
| C-6 | 126.5 - 128.5 | Aromatic CH. |
| C-7 | 125.0 - 127.0 | Aromatic CH. |
| C-8 | 128.0 - 130.0 | Aromatic CH. |
| C-8a | 133.0 - 135.0 | Bridgehead carbon. |
| C-1' | 140.0 - 142.0 | Ipso-carbon of the phenyl ring. |
| C-2', C-6' | 129.5 - 131.5 | Ortho carbons of the phenyl ring. |
| C-3', C-5' | 128.0 - 130.0 | Meta carbons of the phenyl ring. |
| C-4' | 127.5 - 129.5 | Para carbon of the phenyl ring. |
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides initial insights, the complexity of the aromatic region necessitates 2D NMR experiments for definitive structural confirmation.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks.[4] For this compound, COSY is crucial for:
-
Confirming the connectivity between H-2 and H-3.
-
Elucidating the coupling network of H-5, H-6, H-7, and H-8 on the second naphthalene ring.
-
Establishing the through-bond correlations within the phenyl ring protons (H-2'/H-6', H-3'/H-5', H-4').
HSQC (Heteronuclear Single Quantum Coherence)
The ¹H-¹³C HSQC experiment correlates protons directly to their attached carbons, providing a powerful tool for assigning carbon signals. Key correlations expected for this compound include:
-
H-2 with C-2
-
H-3 with C-3
-
H-5 with C-5
-
H-6 with C-6
-
H-7 with C-7
-
H-8 with C-8
-
H-2'/H-6' with C-2'/C-6'
-
H-3'/H-5' with C-3'/C-5'
-
H-4' with C-4'
HMBC (Heteronuclear Multiple Bond Correlation)
The ¹H-¹³C HMBC experiment reveals long-range (2- and 3-bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton. For this molecule, HMBC is vital for assigning the quaternary carbons and linking the phenyl and naphthalene moieties. Expected key correlations include:
-
H-2 to C-4 and C-8a.
-
H-3 to C-1 and C-4a.
-
H-5 to C-4, C-7, and C-8a.
-
H-8 to C-1, C-6, and C-4a.
-
H-2'/H-6' to C-4 and C-4'.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality NMR data for this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective at dissolving nonpolar aromatic compounds.
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion, especially in the crowded aromatic region.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32 for good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize acquisition parameters (e.g., spectral widths, number of increments in the indirect dimension) to achieve desired resolution.
-
Visualization of NMR Analysis Workflow
The logical flow for the complete NMR analysis of this compound can be visualized as follows:
Caption: Workflow for the NMR-based structural elucidation of this compound.
Conclusion
The comprehensive NMR analysis of this compound is a multi-step process that relies on the synergistic interpretation of 1D and 2D NMR data. By understanding the underlying principles of chemical shifts and coupling constants in substituted polycyclic aromatic systems, and by systematically applying advanced techniques such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational knowledge and a practical workflow for researchers to confidently characterize this important synthetic intermediate, ensuring its structural integrity for downstream applications in materials science and drug discovery.
References
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The Structural and Spectroscopic Significance of 1-Bromo-4-phenylnaphthalene
An In-Depth Technical Guide to the Infrared Spectrum of 1-Bromo-4-phenylnaphthalene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a complex polycyclic aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the expected vibrational spectroscopy of the molecule, outlines a robust protocol for acquiring a high-quality spectrum, and provides a framework for accurate spectral interpretation. Given the specificity of this compound, this guide synthesizes data from analogous structures to predict and interpret its IR spectrum with high fidelity.
This compound belongs to a class of substituted polycyclic aromatic hydrocarbons (PAHs). Its molecular architecture, featuring a bulky naphthalene core, a phenyl substituent, and a bromine atom, gives rise to a unique and complex vibrational profile. Infrared spectroscopy is a powerful, non-destructive technique for elucidating the structural features of such molecules. By probing the vibrational modes of the chemical bonds, an IR spectrum provides a molecular fingerprint, confirming the presence of key functional groups and offering insights into the substitution patterns of the aromatic rings.
The interpretation of this spectrum is critical for several applications:
-
Structural Verification: Confirming the identity and purity of synthesized this compound.
-
Reaction Monitoring: Tracking the progress of reactions involving this molecule by observing the appearance or disappearance of characteristic absorption bands.
-
Materials Science: Understanding the intermolecular interactions and solid-state packing of materials incorporating this moiety.
Predicted Infrared Absorption Profile of this compound
In the absence of a publicly archived spectrum for this specific molecule, a reliable prediction can be constructed by analyzing the characteristic vibrational frequencies of its constituent parts: the naphthalene ring system, the phenyl group, and the carbon-bromine bond. The spectrum can be divided into several key regions.
The Aromatic C-H Stretching Region (3100-3000 cm⁻¹)
This region is characterized by the stretching vibrations of the C-H bonds on the naphthalene and phenyl rings. Typically, these absorptions are of weak to medium intensity and appear at frequencies slightly higher than the aliphatic C-H stretching bands. For this compound, multiple, sharp peaks are expected in this region, corresponding to the various non-equivalent aromatic protons.
The Aromatic C=C Stretching Region (1650-1450 cm⁻¹)
The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp, medium-to-strong absorption bands in this region. These bands are highly characteristic of the aromatic system and can be used to confirm its presence. The exact positions and relative intensities of these peaks are sensitive to the substitution pattern and the extent of conjugation. For this compound, one would expect a complex pattern of at least four to six distinct peaks in this region, reflecting the rich electronic structure of the fused ring system.
The "Fingerprint" Region (1450-600 cm⁻¹)
This region contains a wealth of structural information, arising from complex vibrational modes including C-H in-plane and out-of-plane bending, and C-C skeletal vibrations.
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): These bands are often strong and their positions are highly indicative of the substitution pattern on the aromatic rings. For the phenyl group, a strong band between 770-730 cm⁻¹ and another between 720-680 cm⁻¹ would be expected, characteristic of a monosubstituted benzene ring. The substitution pattern on the naphthalene ring will also give rise to characteristic bands in this region.
-
C-Br Stretching (below 600 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. This band is often of medium to strong intensity and its presence is a key indicator of successful bromination.
The following table summarizes the predicted key IR absorption bands for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | A series of sharp peaks corresponding to the C-H bonds on the naphthalene and phenyl rings. |
| Aromatic C=C Ring Stretch | 1650 - 1450 | Medium to Strong | A complex pattern of several sharp bands, characteristic of the conjugated π-system of the phenylnaphthalene core. |
| C-H In-Plane Bending | 1300 - 1000 | Weak to Medium | Multiple bands contributing to the complexity of the fingerprint region. |
| C-H Out-of-Plane Bending (Phenyl) | 770 - 730 and 720 - 680 | Strong | These two bands are highly characteristic of a monosubstituted benzene ring. |
| C-H Out-of-Plane Bending (Naphthalene) | 900 - 700 | Strong | The exact position will depend on the substitution pattern of the naphthalene ring. |
| C-Br Stretch | 600 - 500 | Medium to Strong | A key diagnostic peak confirming the presence of the bromine substituent. This may be at the lower limit or outside the range of standard mid-IR spectrophotometers. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol details the steps for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of solid this compound using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce high-resolution spectra of solid samples, free from solvent interference.
Materials and Equipment
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours.
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Spatula
-
Desiccator
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the FT-IR spectrometer's sample compartment is empty.
-
Run a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Weigh out approximately 1-2 mg of the this compound sample.
-
Weigh out approximately 150-200 mg of dry FT-IR grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Combine the sample and KBr in the agate mortar.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The grinding action should be a combination of crushing and mixing to minimize the formation of a glassy solid.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet-forming die.
-
Distribute the powder evenly to ensure a uniform pellet thickness.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for approximately 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet, with the sample dispersed throughout the matrix.
-
Carefully release the pressure and extract the die from the press.
-
Gently remove the KBr pellet from the die. A high-quality pellet will be thin and transparent.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.
-
Acquire the sample spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum with the predicted absorption profile and data from analogous compounds to confirm the structure of this compound.
-
Diagram of the Experimental Workflow
Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Quality of the KBr Pellet: A visually transparent or translucent pellet is a primary indicator of good sample preparation. An opaque or cloudy pellet suggests insufficient grinding or the presence of moisture, which can lead to scattering of the infrared beam and a distorted baseline.
-
Presence of Water Bands: The use of thoroughly dried KBr and a desiccator for storage minimizes the appearance of broad absorption bands from water around 3400 cm⁻¹ and 1630 cm⁻¹. The absence of these bands in the final spectrum validates the anhydrous conditions of the sample preparation.
-
Consistency with Predicted Spectrum: The acquired spectrum should show a strong correlation with the predicted absorption profile. The presence of the characteristic aromatic C-H and C=C stretching bands, along with the out-of-plane bending modes, provides a high degree of confidence in the identity of the sample.
-
Reproducibility: Repeating the measurement with a newly prepared pellet should yield a virtually identical spectrum, confirming the reproducibility of the method and the homogeneity of the sample.
Conclusion
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- Stuart, B. H. (2004).
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the UV-Vis Absorption of 1-Bromo-4-phenylnaphthalene
Introduction
This compound is a substituted polycyclic aromatic hydrocarbon (PAH) with a naphthalene core. The presence of both a phenyl group and a bromine atom as substituents significantly influences its electronic and, consequently, its photophysical properties. Understanding the ultraviolet-visible (UV-Vis) absorption characteristics of this molecule is crucial for a variety of applications, ranging from its use as a building block in organic synthesis to its potential role in the development of novel electronic materials and pharmaceutical compounds. This guide provides a comprehensive overview of the theoretical and practical aspects of measuring and interpreting the UV-Vis absorption spectrum of this compound.
Synthesis and Molecular Structure
This compound is typically synthesized through Suzuki coupling reactions, a versatile method for forming carbon-carbon bonds. For instance, a common route involves the reaction of 1,4-dibromonaphthalene with phenylboronic acid in the presence of a palladium catalyst. The successful synthesis is then confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure the purity and verify the structure of the final compound. The planarity of the naphthalene ring system, combined with the extended conjugation provided by the phenyl substituent, dictates its characteristic electronic absorption properties.
Fundamental Principles of UV-Vis Spectroscopy in Substituted Naphthalenes
The UV-Vis absorption spectrum of this compound is dominated by π→π* electronic transitions within the aromatic system. The naphthalene core itself exhibits strong absorption bands in the UV region. The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
-
Phenyl Group: The phenyl substituent extends the conjugated π-system of the naphthalene core. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths.
-
Bromine Atom: The bromine atom influences the spectrum through two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M). Due to its lone pairs of electrons, the resonance effect can contribute to the conjugated system. Additionally, the "heavy atom effect" of bromine can influence intersystem crossing rates, which is more relevant to fluorescence and phosphorescence but can subtly affect the absorption profile.
Experimental Protocol for UV-Vis Absorption Measurement
This section details a robust protocol for acquiring the UV-Vis absorption spectrum of this compound.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.
-
Solvent: A UV-grade solvent that does not absorb in the region of interest and in which the analyte is soluble. Common choices for non-polar aromatic compounds include cyclohexane, hexane, and ethanol. The choice of solvent can influence the fine structure of the spectrum.
-
Analyte: High-purity this compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen UV-grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the λmax. This range ensures adherence to the Beer-Lambert Law and provides a good signal-to-noise ratio.
Instrument Parameters
-
Wavelength Range: 200 - 450 nm (or broader if needed)
-
Scan Speed: Medium (e.g., 400 nm/min)
-
Data Interval: 1 nm
-
Blank Correction: Use a cuvette filled with the pure solvent as the reference to record a baseline spectrum. This baseline is then subtracted from the sample spectrum.
Data Acquisition Workflow
Caption: Experimental workflow for UV-Vis spectral acquisition.
Spectral Analysis and Interpretation
The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane typically displays several absorption bands.
| Parameter | Description | Typical Value Range |
| λmax | Wavelength of maximum absorbance | 250 - 350 nm |
| ε (Molar Absorptivity) | A measure of how strongly the molecule absorbs light at a specific wavelength. | 10,000 - 50,000 L mol⁻¹ cm⁻¹ |
The spectrum is expected to show multiple bands corresponding to different π→π* transitions. The long-wavelength absorption band is of particular interest as it corresponds to the HOMO-LUMO transition. The position and intensity of these bands are sensitive to the solvent polarity; polar solvents may cause a loss of fine vibrational structure and a slight shift in the absorption maxima.
Electronic Transitions
The electronic transitions in this compound can be visualized as the promotion of an electron from a lower energy π orbital to a higher energy π* anti-bonding orbital upon absorption of a photon.
Physical and chemical properties of 1-Bromo-4-phenylnaphthalene
An In-Depth Technical Guide to 1-Bromo-4-phenylnaphthalene: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative that has emerged as a significant building block in both materials science and medicinal chemistry. Structurally, it consists of a naphthalene core substituted with a phenyl group at the 4-position and a bromine atom at the 1-position. This arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a versatile precursor for the synthesis of more complex molecular architectures. While its application as an intermediate in the production of Organic Light-Emitting Diodes (OLEDs) is established[1][2], its potential as a molecular scaffold for the development of novel therapeutics is an area of growing interest. The phenylnaphthalene core is considered a "privileged structure" in drug discovery, and the presence of the reactive bromo-substituent provides a convenient handle for extensive synthetic modifications[3].
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, provide a validated protocol for its synthesis, outline a workflow for its complete spectroscopic characterization, and discuss its applications as a strategic intermediate in modern chemical research.
Part 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry. The properties of this compound are consistent with a substituted, polycyclic aromatic hydrocarbon. Its high melting point is indicative of a stable crystalline lattice structure, and its solubility profile—soluble in nonpolar organic solvents like toluene and likely insoluble in water—is characteristic of its aromatic, nonpolar nature[1][4].
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 59951-65-4 | [1][5][6] |
| Molecular Formula | C₁₆H₁₁Br | [1][5][6] |
| Molecular Weight | 283.16 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 76-77 °C | [1][6] |
| Boiling Point | 153 °C at 1 mmHg | [1][8] |
| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [1] |
| Solubility | Soluble in Toluene | [1] |
| InChIKey | ZARGVWJSXZDKRE-UHFFFAOYSA-N | [1][5] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | [5] |
| Storage | Store at room temperature in a dry, sealed container | [6][9] |
Part 2: Synthesis and Chemical Reactivity
The strategic synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and a boronic acid, is the method of choice due to its high functional group tolerance, excellent yields, and generally mild reaction conditions. A plausible and efficient route involves the selective mono-arylation of 1,4-dibromonaphthalene with phenylboronic acid.
Expert Insight: Causality in Protocol Design
The choice of a Suzuki coupling is deliberate. The differential reactivity between the two C-Br bonds in 1,4-dibromonaphthalene can be exploited, although controlling mono- versus di-substitution can be challenging. A more controlled approach, outlined below, uses 1-bromonaphthalene as a starting material, followed by a subsequent bromination step. However, for direct synthesis, the Suzuki coupling remains a primary tool. The protocol requires an inert atmosphere (e.g., Argon or Nitrogen) because the active form of the palladium catalyst, Pd(0), is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction[10]. The base (e.g., potassium carbonate) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid for coupling. A biphasic solvent system, such as toluene and water, is often employed to facilitate the dissolution of both the organic-soluble reactants and the inorganic base[11].
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative method for synthesizing phenylnaphthalene derivatives, adapted for this specific target[10][11][12].
Materials:
-
1,4-Dibromonaphthalene
-
Phenylboronic acid (1.05 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 1,4-dibromonaphthalene (1.0 mmol), phenylboronic acid (1.05 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Solvent and Base Addition: Add a solvent mixture of toluene (15 mL) and ethanol (5 mL). In a separate flask, dissolve potassium carbonate (2.0 mmol) in degassed water (5 mL) and add it to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Visualization: Suzuki Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Chemical Reactivity and Further Functionalization
The primary site of reactivity on this compound is the carbon-bromine bond. This bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This synthetic versatility is paramount in drug development, where structure-activity relationships (SAR) are explored by creating libraries of related compounds[3][13]. Key transformations include:
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing amine functionalities common in bioactive molecules[14].
-
Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.
Part 3: Spectroscopic Characterization
Methodology for Structural Verification
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required.
-
Protocol:
-
Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. We expect to see a series of complex multiplets in the aromatic region, typically between 7.2 and 8.5 ppm. The integration of this region should correspond to 11 protons.
-
Acquire a ¹³C NMR spectrum. We expect to see up to 16 distinct signals for the 16 carbon atoms in the molecule (some may have coincidental overlap). The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronic effects[15][16].
-
-
Expected Outcome: The specific splitting patterns and chemical shifts confirm the connectivity of the phenyl and naphthalene rings and the substitution pattern.
2. Mass Spectrometry (MS):
-
Rationale: MS determines the molecular weight of the compound and can provide information about its elemental composition.
-
Protocol:
-
Introduce a small sample of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion using Electron Ionization (EI).
-
Analyze the resulting mass spectrum.
-
-
Expected Outcome: The most critical feature will be the molecular ion peak (M⁺). Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the spectrum will show two peaks of nearly equal intensity: one for [C₁₆H₁₁⁷⁹Br]⁺ at m/z ≈ 282.00 and another for [C₁₆H₁₁⁸¹Br]⁺ at m/z ≈ 284.00. This isotopic pattern is a definitive signature for a monobrominated compound[14][17].
3. Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy identifies the functional groups present in a molecule.
-
Protocol:
-
Prepare a sample, either as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum.
-
-
Expected Outcome: The spectrum will be characterized by absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region)[18]. The absence of other significant functional group signals (like O-H or C=O) confirms the purity of the aromatic halide.
Visualization: General Characterization Workflow
Caption: A self-validating workflow for the characterization of synthesized compounds.
Part 4: Applications in Research and Development
The utility of this compound extends from foundational synthetic chemistry to applied fields like drug discovery and materials science.
A Core Scaffold for Medicinal Chemistry
In the quest for new drugs, the naphthalene scaffold is frequently explored due to its rigid structure, which can orient substituents in precise three-dimensional space to interact with biological targets. Phenylnaphthalene derivatives, in particular, have shown promise. For instance, certain hydroxylated 2-phenylnaphthalenes have demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis[3].
This compound serves as an ideal starting point for building a library of such compounds. The bromine atom acts as a versatile synthetic handle, allowing medicinal chemists to systematically modify the core structure and explore the structure-activity relationship (SAR). Its strategic use can significantly accelerate the drug discovery process by providing efficient pathways to novel and complex molecular entities[13][19].
An Intermediate in Advanced Materials
The application of this compound as an OLED intermediate highlights its inherent photophysical properties[1][2]. The extended π-conjugated system of the phenylnaphthalene core is conducive to fluorescence, a property that is not only useful for electronic displays but can also be harnessed in biomedical research. For example, derivatives could be developed as fluorescent probes for cellular imaging or as sensors in diagnostic assays, bridging the gap between materials science and drug development.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined physicochemical properties, accessible synthesis via robust methods like the Suzuki-Miyaura coupling, and straightforward characterization make it a reliable tool for researchers. The true value of this compound lies in the reactivity of its C-Br bond, which opens the door to a vast chemical space for exploration. For professionals in drug development and materials science, this compound represents a strategic starting point for the design and synthesis of next-generation functional molecules.
References
- AA Blocks. This compound | 59951-65-4. [Link]
- PubChem. This compound | C16H11Br | CID 12275025.
- ResearchGate. Schematic of 1-phenylnaphthalene synthesis. [Link]
- PubChem. 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521.
- PubChem. 1-Bromo-8-phenylnaphthalene | C16H11Br | CID 14340222.
- International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis. [Link]
- LookChem. This compound - Henan Allgreen Chemical Co.,Ltd. [Link]
- Thieme. NMR Spectra and Molecular Structure. [Link]
- OALib. NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods. [Link]
- Scanned with CamScanner. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
- PubChem. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112.
- NIST. Benzene, 1-bromo-4-phenoxy-. NIST Chemistry WebBook. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Foreword: The Strategic Value of the Phenylnaphthalene Scaffold
An In-Depth Technical Guide to the Synthesis and Application of 1-Bromo-4-phenylnaphthalene Derivatives
In the landscape of modern synthetic chemistry, the pursuit of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints upon which complex, functional molecules are built for applications ranging from medicinal chemistry to materials science. The this compound framework represents one such strategic scaffold. Its rigid, planar, and extended π-conjugated system provides desirable photophysical and electronic properties, while the bromine atom offers a reactive handle for precise, late-stage functionalization.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Synthetic Strategies
The construction of the C-C bond between the naphthalene core and the phenyl ring is the cornerstone of synthesizing this scaffold. Palladium-catalyzed cross-coupling reactions are the preeminent methods for this transformation, offering high yields, functional group tolerance, and predictable regioselectivity.[2] We will explore the two most effective and widely adopted protocols: the Suzuki-Miyaura coupling and the Negishi coupling.
The Suzuki-Miyaura Coupling: A Robust and Accessible Route
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is arguably the most prevalent method for synthesizing this compound and its analogues.[3][4] Its popularity stems from the operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions. The boronic acid reagents are also notable for their stability and low toxicity.[5]
Causality Behind Experimental Choices:
-
Catalyst System: The heart of the reaction is the Palladium(0) catalyst, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source like Pd₂(dba)₃.[5][6] The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction steps. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective for coupling aryl bromides, as they promote the initial oxidative addition step and prevent catalyst degradation.[3]
-
Base: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[3][5] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for their efficacy and to avoid side reactions that can occur with organic bases.[3] Typically, 2-3 equivalents of the base are required to drive the reaction to completion.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly used.[6][7] The organic solvent solubilizes the organohalide and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the crucial transmetalation can occur at the interface.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol describes the synthesis of a generic 1-phenylnaphthalene derivative from 1-bromonaphthalene.
-
Flask Preparation: A flame-dried Schlenk flask is charged with 1-bromonaphthalene (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv.).[6]
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can cause catalyst degradation and promote homocoupling of the boronic acid.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) are added.[6]
-
Solvent Addition: Degassed solvents (e.g., a 4:1 v/v mixture of toluene and water) are added via syringe.[6] Degassing is crucial to minimize dissolved oxygen.
-
Reaction: The mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.[3][6] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1-phenylnaphthalene derivative.
The Negishi Coupling: An Alternative with Broad Scope
The Negishi coupling provides a powerful alternative for forming C-C bonds by reacting an organohalide with an organozinc compound.[8] It is particularly valuable for its broad scope and high functional group tolerance.[9] While organozinc reagents are sensitive to air and moisture, recent developments of solid, salt-stabilized reagents have made the technique more user-friendly.[9]
Causality Behind Experimental Choices:
-
Organozinc Reagent: The organozinc reagent can be pre-formed or generated in situ. Its reactivity makes it highly effective for coupling, even with less reactive chlorides or sterically hindered substrates.[10]
-
Catalyst System: Both palladium and nickel catalysts can be used, though palladium systems generally offer higher yields and broader functional group compatibility.[8] Catalyst systems often employ robust ligands like RuPhos or N-heterocyclic carbenes (NHCs) which are highly active, allowing for low catalyst loadings and mild reaction conditions (even room temperature).[9][10]
Caption: The catalytic cycle for the Negishi cross-coupling reaction.
This protocol outlines a general procedure for the Negishi coupling.
-
Organozinc Preparation (if not commercially available): In a flame-dried, inert-atmosphere flask, the corresponding aryl halide (e.g., bromobenzene) in an anhydrous solvent like THF is reacted with an activated zinc source to generate the phenylzinc halide reagent.
-
Coupling Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, the palladium precatalyst and ligand are dissolved in an anhydrous solvent (e.g., dioxane or THF).[10]
-
Reagent Addition: 1-Bromonaphthalene (1.0 equiv.) is added, followed by the dropwise addition of the organozinc solution (1.1-1.5 equiv.) at room temperature.
-
Reaction: The reaction is stirred at room temperature or gently heated (e.g., to 50-70 °C) for 2-12 hours.[9] Progress is monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Part 2: Structural Validation and Characterization
Rigorous quality control is essential to confirm the identity and purity of the synthesized this compound.[11] A combination of spectroscopic techniques provides a self-validating system for structural confirmation.
Data Presentation: Expected Spectroscopic Data
The following table summarizes the key spectroscopic data expected for the successful synthesis of this compound.
| Technique | Parameter | Expected Value / Observation | Rationale / Interpretation |
| Mass Spec. | Molecular Ion (M⁺) | m/z ≈ 282.00, 284.00 | Confirms the molecular weight (C₁₆H₁₁Br).[12] The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) is a key validation point. |
| ¹H NMR | Chemical Shift (δ) | ~7.50 - 8.50 ppm | Complex multiplets in the aromatic region corresponding to the 11 protons of the phenyl and naphthalene rings.[7] |
| ¹³C NMR | Chemical Shift (δ) | ~123.0 - 150.0 ppm | Multiple signals in the aromatic region corresponding to the 16 unique carbon atoms of the scaffold.[7] |
| FT-IR | Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ | Characteristic stretching vibrations for aromatic C-H bonds.[7] Additional peaks in the fingerprint region will be unique to the structure. |
| UV-Vis | λmax (in Cyclohexane) | ~285 nm | Characteristic absorption of the substituted naphthalene chromophore.[11] |
Note: NMR chemical shifts are solvent-dependent. The values provided are typical predictions.[7][13]
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.[11] Prepare a dilute solution in a UV-transparent solvent (e.g., cyclohexane or dichloromethane) for UV-Vis spectroscopy.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data using standard instrument parameters.
-
Analysis: Compare the acquired spectra against the expected data in the table above. The presence of the correct molecular ion with the bromine isotope pattern in the mass spectrum is a strong indicator of success. The NMR spectra should show the correct number of proton and carbon signals with appropriate chemical shifts, confirming the structure and purity.
Part 3: Applications in Drug Discovery and Materials Science
The this compound scaffold is not an end in itself, but a valuable intermediate for creating high-value functional molecules.
A Versatile Intermediate in Medicinal Chemistry
The naphthalene core is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and bioactive natural products.[14] Naphthalene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16]
The this compound structure is particularly valuable because the bromine atom serves as a versatile synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira coupling).[17] This allows medicinal chemists to rapidly generate libraries of analogues by introducing various functional groups at the 1-position, enabling the systematic exploration of structure-activity relationships (SAR).[18] For example, the introduction of hydroxyl or amino groups can significantly modulate the cytotoxic effects of phenylnaphthalene derivatives against cancer cell lines.[18]
Caption: Workflow for utilizing the scaffold in drug discovery.
A Building Block for Organic Electronics
The rigid, planar structure and extended π-conjugation of the phenylnaphthalene core make it an excellent building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs).[1][11] Naphthalene-based polymers are promising materials for creating efficient blue-light-emitting OLEDs, which remain a significant challenge in the field.[19]
Derivatives of this compound can be functionalized to create materials with tailored properties:[1]
-
Blue Emitters: Coupling aromatic amines to the 1-position can yield molecules with strong blue fluorescence. The bulky phenylnaphthalene core helps prevent aggregation-caused quenching, a common failure mode for emitters in the solid state.
-
Hole Transporting Materials (HTMs): The introduction of triarylamine groups can produce materials with appropriate HOMO energy levels for efficient injection and transport of holes from the anode in OLEDs and perovskite solar cells.
The ability to tune the electronic properties through synthetic modification at the bromine position makes this compound a key intermediate for developing next-generation organic semiconductors.[20][21]
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Theoretical Exploration of 1-Bromo-4-phenylnaphthalene: A Computational Guide for Researchers
This technical guide provides a comprehensive theoretical framework for the study of 1-Bromo-4-phenylnaphthalene, a substituted aromatic compound with potential applications in materials science and as a synthetic intermediate.[1][2] Given the limited availability of extensive experimental data, this document emphasizes computational methodologies to elucidate its structural, electronic, and spectroscopic properties. The protocols and analyses presented herein are designed to offer researchers, scientists, and drug development professionals a robust starting point for further investigation.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with a bromine atom and a phenyl group at positions 1 and 4, respectively.[3] Its rigid structure and the presence of the reactive bromo-substituent make it an interesting candidate for the synthesis of novel organic materials.[1][2] Understanding the fundamental properties of this molecule at a theoretical level is crucial for predicting its behavior in various chemical environments and for designing new functional derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁Br | [3] |
| Molecular Weight | 283.16 g/mol | [3] |
| CAS Number | 59951-65-4 | [1][3] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point | 153 °C at 1 mmHg | [1] |
| Solubility | Soluble in Toluene | [1] |
Conformational Analysis
The three-dimensional arrangement of a molecule is fundamental to its reactivity and physical properties.[4] For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the naphthalene plane. This rotation is subject to steric hindrance from the adjacent bromine atom and the naphthalene core.
A conformational analysis can be performed to identify the most stable conformer and to understand the energy landscape of this rotation.[4]
Experimental Protocol: Conformational Analysis Workflow
A potential energy surface (PES) scan is a common computational technique to explore the conformational space of a molecule.
Step-by-Step Methodology:
-
Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.
-
Dihedral Angle Definition: Define the dihedral angle between the phenyl ring and the naphthalene core as the reaction coordinate for the scan.
-
Computational Method Selection: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) for the calculations.[5][6]
-
PES Scan Execution: Perform a relaxed PES scan by systematically rotating the defined dihedral angle in small increments (e.g., 10 degrees) and optimizing the geometry at each step.
-
Energy Profile Analysis: Plot the relative energy of each optimized structure against the dihedral angle to identify energy minima (stable conformers) and rotational barriers.
Caption: Proposed Suzuki-Miyaura coupling reaction of this compound.
Conclusion
This technical guide has outlined a theoretical approach to understanding the fundamental properties of this compound. By employing computational methods such as DFT and TD-DFT, researchers can gain valuable insights into its conformation, electronic structure, and spectroscopic characteristics. These theoretical predictions provide a strong foundation for experimental investigations and the rational design of new materials based on this versatile molecular scaffold.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-Bromo-4-phenylnaphthalene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to performing and interpreting quantum chemical calculations for 1-bromo-4-phenylnaphthalene. As a key scaffold in medicinal chemistry, understanding its electronic structure and physicochemical properties is paramount for the rational design of novel therapeutics. This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices to ensure robust, reproducible, and insightful computational results.
Introduction: The Rationale for a Computational Approach
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Such molecules are prevalent in drug discovery, often serving as core structures that can be functionalized to modulate biological activity.[1][2] The bromine atom provides a reactive handle for synthetic elaboration (e.g., cross-coupling reactions), while the phenylnaphthalene core offers a rigid scaffold for orienting substituents and engaging in crucial π-π stacking interactions with biological targets like proteins and DNA.[2]
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate molecules like this compound at the electronic level.[3][4] Before committing significant resources to synthesis and biological testing, these in silico methods allow us to predict:
-
Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Chemical Reactivity: Regions of the molecule susceptible to nucleophilic or electrophilic attack.
-
Electronic Properties: How the molecule will interact with other molecules and respond to electronic excitation.
-
Intermolecular Interactions: The nature of non-covalent forces that govern binding to a receptor.[5]
By quantifying these properties, we can generate hypotheses about the molecule's potential as a drug candidate, guide its synthetic modification, and interpret structure-activity relationship (SAR) data.
Core Methodologies: Selecting the Right Tools
The accuracy of any quantum chemical calculation is dictated by the choice of the theoretical method and the basis set. For a medium-sized organic molecule like this compound (C₁₆H₁₁Br)[6], Density Functional Theory (DFT) provides the optimal balance of computational efficiency and accuracy.[3][7]
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) This hybrid functional is a workhorse in computational chemistry for its proven reliability in predicting the geometries and electronic properties of organic molecules.[8][9][10] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.
-
Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system:[10][11]
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in describing electron distribution.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing anions, weak non-covalent interactions, and the "tails" of the electron density far from the nuclei.
-
(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape and are essential for describing chemical bonds and interactions accurately.
-
These calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.[12][13][14]
The Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical, multi-step process where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful molecular state.
Caption: A validated workflow for quantum chemical calculations.
Step-by-Step Experimental Protocol
1. Molecular Structure Input:
-
Construct the 2D structure of this compound.
-
Convert the 2D structure to a preliminary 3D conformation using a molecular editor like GaussView, Avogadro, or ChemDraw 3D.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian, .xyz).
2. Geometry Optimization:
-
Causality: The initial 3D structure is not necessarily at its most stable energetic state. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[15][16] All subsequent property calculations depend on having this correct, low-energy structure.
-
Protocol (Gaussian 16 Example):
-
#p B3LYP/6-311++G(d,p) Opt: Specifies the method, basis set, and the optimization task.
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet state), which is appropriate for this closed-shell molecule.
-
3. Frequency Analysis:
-
Causality: An optimized geometry could be an energy minimum (a stable molecule) or a saddle point (a transition state). A frequency calculation computes the vibrational modes of the molecule.[17][18] For a structure to be a true energy minimum, all calculated vibrational frequencies must be real (i.e., positive numbers). The presence of one imaginary (negative) frequency indicates a transition state.
-
Protocol (Gaussian 16 Example):
-
Freq: Specifies the frequency calculation task.
-
Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file of the previous optimization step, which is a computationally efficient practice.
-
Data Presentation and Interpretation: From Numbers to Insights
Once the geometry is optimized and confirmed as a minimum, we can calculate various electronic properties that are directly relevant to drug development.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[19][20]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests the molecule is a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests the molecule is a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule will be more reactive.[21] This has direct implications for a drug's metabolic stability and potential toxicity.[22]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule.[23][24] It is an invaluable tool for predicting intermolecular interactions.[5][23][25]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are favorable sites for interacting with positive charges (e.g., metal ions, hydrogen bond donors in a protein active site).
-
Positive Regions (Blue): Indicate electron-poor areas, which are favorable sites for interacting with negative charges (e.g., carboxylate groups in a protein).
-
Application: By comparing the MEP of a lead compound with its biological target, researchers can identify regions of electrostatic complementarity that are key for binding affinity and specificity.[23]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs, akin to a Lewis structure.[26][27][28][29]
-
Natural Atomic Charges: NBO provides a more robust calculation of partial atomic charges compared to other methods like Mulliken.[21][28] This helps identify which atoms are more positive or negative, influencing polar interactions.
-
Donor-Acceptor Interactions: NBO quantifies the delocalization of electron density from filled "donor" orbitals (bonds, lone pairs) to empty "acceptor" orbitals (antibonding orbitals). The stabilization energy (E(2)) associated with these interactions reveals the strength of hyperconjugation and resonance effects within the molecule, which contribute to its overall stability.
Summary of Key Calculated Properties
| Property | Computational Keyword (Gaussian) | Significance in Drug Development |
| Total Energy | Opt then Freq | Provides the relative stability of different isomers or conformers. |
| HOMO Energy | Pop=Regular | Indicates electron-donating ability; relevant for metabolism and target binding.[22][30] |
| LUMO Energy | Pop=Regular | Indicates electron-accepting ability; relates to reactivity and potential toxicity.[22][30] |
| HOMO-LUMO Gap | Calculated from HOMO/LUMO energies | Predicts chemical reactivity and kinetic stability.[21] |
| Dipole Moment | Pop=Regular | Measures overall molecular polarity, influencing solubility and membrane permeability. |
| MEP Surface | IOP(6/33=2, 6/41=10, 6/42=17) | Visualizes charge distribution to predict sites for non-covalent interactions.[25][31] |
| NBO Charges | Pop=NBO | Provides chemically meaningful atomic charges for understanding polar interactions.[32] |
Visualization of Key Concepts
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1-Bromo-4-phenylnaphthalene literature review
An In-depth Technical Guide to 1-Bromo-4-phenylnaphthalene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive review of this compound, a key aryl halide intermediate in the fields of organic synthesis, materials science, and drug discovery. The document details its synthesis, physicochemical properties, and spectroscopic characterization. A significant focus is placed on its application as a versatile building block for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to facilitate the use of this compound in advanced research and development projects.
Introduction
The phenylnaphthalene scaffold is a rigid, planar, and lipophilic structural motif that has garnered significant interest across various scientific disciplines. Its unique combination of a naphthalene core and a phenyl substituent provides a platform for developing novel therapeutic agents, advanced materials for organic electronics, and complex molecular probes. This compound (Figure 1) is a strategically functionalized derivative of this scaffold. The bromine atom at the 1-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of diverse functional groups, thereby tuning the electronic, photophysical, and biological properties of the resulting molecules.
This guide, written from the perspective of a Senior Application Scientist, aims to consolidate the available literature on this compound. It provides an in-depth analysis of its synthesis, characterization, and pivotal role as a building block in modern organic chemistry. The protocols and insights presented herein are designed to be self-validating and are grounded in established chemical principles, offering a reliable resource for both academic and industrial researchers.
Figure 1. Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized in Table 1. This data is essential for its handling, purification, and characterization. While experimental spectroscopic data is not widely published, Table 2 provides expected NMR chemical shifts based on the analysis of closely related analogs like 1-bromonaphthalene and 1-phenylnaphthalene.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59951-65-4 | |
| Molecular Formula | C₁₆H₁₁Br | |
| Molecular Weight | 283.16 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 76-77 °C | |
| Boiling Point | 153 °C at 1 mmHg | |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br | |
| InChIKey | ZARGVWJSXZDKRE-UHFFFAOYSA-N |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 8.2-8.4 (m, 1H), 7.8-8.0 (m, 2H), 7.4-7.7 (m, 8H). The protons on the naphthalene core will appear in the downfield aromatic region, with distinct multiplets. The protons of the phenyl group will likely appear as a complex multiplet between 7.4 and 7.7 ppm. |
| ¹³C NMR (CDCl₃) | δ (ppm): 140-142 (quaternary C), 130-135 (quaternary C), 125-130 (aromatic CH), 120-122 (C-Br). Expect multiple signals in the aromatic region (120-145 ppm). The carbon bearing the bromine will be shifted to a characteristic range. |
| FT-IR (ATR) | ν (cm⁻¹): 3100-3000 (Aromatic C-H stretch), 1600-1450 (Aromatic C=C stretch), ~1070 (Aryl C-Br stretch), 850-750 (Aromatic C-H bend). |
Synthesis of this compound
The most efficient and regioselective method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the mono-coupling of a commercially available starting material, 1,4-dibromonaphthalene, with phenylboronic acid. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high selectivity and yield, minimizing the formation of the double-addition byproduct, 1,4-diphenylnaphthalene.
Diagram 1: Synthetic workflow for this compound via Suzuki coupling.
Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar transformations.
Materials:
-
1,4-Dibromonaphthalene (1.0 equiv)
-
Phenylboronic acid (1.05 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v, degassed)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromonaphthalene (1.0 equiv), phenylboronic acid (1.05 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.02 equiv). The use of a pre-formed catalyst like Pd(PPh₃)₄ is often preferred for its reliability and ease of handling.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula. The biphasic system is crucial for the Suzuki-Miyaura catalytic cycle, as the base is soluble in the aqueous phase, activating the boronic acid.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the selective formation of the mono-coupled product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure this compound.
Applications in Organic Synthesis and Materials Science
The true utility of this compound lies in its capacity as a versatile building block. The C-Br bond is a prime site for further functionalization, enabling the construction of a diverse library of derivatives for various applications.
Advanced Functionalization via Cross-Coupling Reactions
The bromine atom can be readily transformed using modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of new C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids allows for the extension of the π-conjugated system. This is a powerful strategy for tuning the electronic properties (HOMO/LUMO levels) of materials intended for organic electronics.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with primary or secondary amines. This is particularly valuable for synthesizing triarylamine derivatives, which are widely used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) due to their electrochemical stability.
Methodological & Application
The Strategic Synthesis of Phenylnaphthalene Scaffolds: Application Notes for Palladium-Catalyzed Cross-Coupling with 1-Bromo-4-phenylnaphthalene
Introduction: The Phenylnaphthalene Core in Modern Chemistry
The 1-phenylnaphthalene scaffold is a privileged structural motif in both medicinal chemistry and materials science. Its rigid, planar, and extended π-system imparts unique photophysical properties, making its derivatives valuable as organic light-emitting diode (OLED) emitters and organic semiconductors.[1] In the realm of drug discovery, this framework is present in a range of biologically active molecules, where the phenylnaphthalene core can be tailored to interact with specific biological targets.
1-Bromo-4-phenylnaphthalene serves as a key building block for the synthesis of these complex architectures. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[2] This guide provides detailed application notes and protocols for three of the most pivotal palladium-catalyzed transformations using this compound: the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
The Engine of Innovation: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[3] This cycle typically involves three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an organopalladium(II) complex.
-
Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, an organoboron species exchanges its organic group with the bromide on the palladium center.[4] For the Sonogashira reaction, a copper acetylide performs this transfer.[5] In the Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[6]
-
Reductive Elimination: The two organic partners on the palladium(II) complex are coupled together, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The efficiency and success of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent, all of which must be carefully selected to ensure a smooth and high-yielding transformation.
Suzuki-Miyaura Coupling: Crafting Biaryl Structures
The Suzuki-Miyaura coupling is an exceptionally versatile method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of biaryl compounds.[7] This reaction is prized for its mild conditions and the low toxicity of the boronic acid reagents.[4]
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[8]
Materials:
-
This compound
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.). The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps with the sterically demanding naphthalene substrate.
-
Solvent Addition: Add degassed toluene and degassed water to the flask to create a 4:1 (v/v) mixture. The aqueous phase is essential for the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 (typical) |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-90 (typical) |
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. youtube.com [youtube.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
1-Bromo-4-phenylnaphthalene: A Versatile Building Block for Advanced Organic Light-Emitting Diodes
Introduction: The Strategic Importance of the Phenylnaphthalene Core in OLEDs
The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space for optimal building blocks. Among these, naphthalene-based derivatives have emerged as a privileged class of materials. The rigid and planar structure of the naphthalene core provides an excellent scaffold for constructing molecules with high charge carrier mobility, a fundamental requirement for efficient OLEDs.[1] When functionalized with a phenyl group, the resulting 4-phenylnaphthalene moiety offers a unique combination of extended π-conjugation, steric hindrance, and tunable electronic properties.
1-Bromo-4-phenylnaphthalene, in particular, stands out as a strategic starting material. The bromo-substituent at the 1-position serves as a versatile reactive handle for introducing a wide array of functional groups through well-established cross-coupling methodologies.[1] This allows for the precise tuning of the final molecule's properties, making it suitable for various roles within an OLED device, including as a hole transport material (HTM), an electron transport material (ETM), or as a host or emitter in the emissive layer (EML). This application note will provide a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and fabrication of high-performance OLEDs.
Core Synthetic Strategies: Suzuki and Buchwald-Hartwig Couplings
The true potential of this compound as a building block is unlocked through powerful palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, offering reliable and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Emissive and Transport Materials
The Suzuki-Miyaura coupling enables the reaction of this compound with a variety of organoboron reagents, such as boronic acids or boronic esters.[2] This allows for the introduction of various aryl or heteroaryl groups, leading to the synthesis of highly conjugated molecules with tailored photophysical properties. For instance, coupling with carbazole-containing boronic acid esters can yield materials with excellent hole-transporting and emissive properties, particularly in the blue region of the spectrum.[1]
Buchwald-Hartwig Amination: Crafting C-N Bonds for Hole Transport Materials
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamine-based compounds, which are the workhorses of hole transport layers in OLEDs.[3] This reaction facilitates the coupling of this compound with primary or secondary amines, such as diphenylamine or carbazole. The resulting triarylamine derivatives often exhibit high thermal stability, good morphological properties, and appropriate HOMO energy levels for efficient hole injection and transport.[1]
Application Notes: Designing High-Performance OLED Materials
The strategic functionalization of the this compound core allows for the rational design of materials for specific layers within an OLED device.
Hole Transport Materials (HTMs)
By employing the Buchwald-Hartwig amination to couple this compound with electron-rich aromatic amines like diphenylamine, it is possible to synthesize novel HTMs. The bulky 4-phenylnaphthalene unit can enhance the thermal and morphological stability of the resulting material, which is crucial for device longevity. The HOMO and LUMO energy levels can be fine-tuned by the choice of the amine coupling partner to ensure efficient hole injection from the anode and effective blocking of electrons from the emissive layer.
Emissive Layer (EML) Materials
Through Suzuki coupling, various chromophoric units can be attached to the 4-phenylnaphthalene core to create novel emitters. For instance, coupling with fluorescent moieties can lead to the development of efficient blue emitters, a critical component for full-color displays. The steric bulk of the 4-phenylnaphthalene group can help to suppress intermolecular interactions in the solid state, thereby reducing aggregation-caused quenching and enhancing the photoluminescence quantum yield. Furthermore, 1,4-naphthalene-based copolymers, synthesized via Suzuki polymerization, have shown promise as blue-emitting materials in OLEDs.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative hole transport material derived from this compound and the subsequent fabrication of a multilayer OLED device.
Protocol 1: Synthesis of N,N-diphenyl-4-phenylnaphthalen-1-amine via Buchwald-Hartwig Amination
This protocol describes the synthesis of a potential hole transport material by coupling this compound with diphenylamine.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen/argon atmosphere, add this compound (1.0 eq.), diphenylamine (1.2 eq.), sodium tert-butoxide (1.4 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter it through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst and the phosphine ligand are sensitive to oxygen and moisture, which can deactivate the catalyst. Therefore, the reaction must be carried out under an inert atmosphere.
-
Anhydrous Solvent: Water can react with the strong base (NaOtBu) and interfere with the catalytic cycle.
-
Ligand Choice (SPhos): SPhos is a bulky, electron-rich phosphine ligand that is highly effective for Buchwald-Hartwig amination reactions, promoting efficient catalytic turnover.
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Protocol 2: Fabrication of a Multilayer OLED Device by Thermal Evaporation
This protocol outlines the general procedure for fabricating a multilayer OLED using the newly synthesized HTM.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized HTM (e.g., N,N-diphenyl-4-phenylnaphthalen-1-amine)
-
Emissive Layer (EML) material (e.g., a blue emitter)
-
Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone or oxygen plasma cleaner
-
Glovebox for encapsulation
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Substrate Treatment: Treat the cleaned ITO substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers by thermal evaporation. A typical device structure would be:
-
Hole Transport Layer (HTL): Synthesized HTM (e.g., 40 nm)
-
Emissive Layer (EML): Emissive material (e.g., 20 nm)
-
Electron Transport Layer (ETL): Alq₃ (e.g., 30 nm)
-
-
Cathode Deposition: Without breaking the vacuum, deposit the cathode by sequential evaporation of a thin layer of LiF (~1 nm) followed by a thicker layer of Al (~100 nm).
-
Encapsulation: Transfer the fabricated devices to a nitrogen-filled glovebox and encapsulate them using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.
-
Characterization: Characterize the performance of the OLED device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Data Presentation
To facilitate the comparison of materials derived from this compound, it is crucial to present their key properties and device performance in a structured format.
Table 1: Photophysical and Electrochemical Properties of a Hypothetical HTM Derived from this compound
| Property | Value | Method |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV | Cyclic Voltammetry & Optical Bandgap |
| Optical Bandgap | 3.3 eV | UV-Vis Absorption Edge |
| Photoluminescence (PL) Max (in solution) | 420 nm | Photoluminescence Spectroscopy |
| Photoluminescence Quantum Yield (PLQY) | 75% | Integrating Sphere |
| Glass Transition Temperature (Tg) | 130 °C | Differential Scanning Calorimetry |
| Decomposition Temperature (Td) | 450 °C | Thermogravimetric Analysis |
Table 2: Performance of a Hypothetical OLED Device Utilizing a this compound-based HTM
| Parameter | Value |
| Device Structure | ITO / HTM (40 nm) / EML (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm) |
| Maximum External Quantum Efficiency (EQE) | 8.5% |
| Maximum Power Efficiency | 7.2 lm/W |
| Maximum Luminance | 12,000 cd/m² |
| Turn-on Voltage (at 1 cd/m²) | 3.1 V |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Visualization of Key Processes
Diagrams created using Graphviz can effectively illustrate the synthetic pathways and the logical flow of OLED fabrication.
Caption: Buchwald-Hartwig amination of this compound.
Caption: Workflow for OLED device fabrication.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials for organic light-emitting diodes. Its rigid, extended π-system, coupled with the reactive bromine handle, allows for the creation of a diverse range of hole-transporting and emissive materials through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to fine-tune the electronic and physical properties of the resulting molecules through judicious selection of coupling partners makes this compound a key component in the rational design of next-generation OLEDs with improved efficiency, stability, and color purity. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this promising building block in the field of organic electronics.
References
- Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- An, Z., et al. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers, 13(17), 2947. [Link]
- Journal of Materials Chemistry C. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview.
- ResearchGate. (n.d.). Bright-orange organic light emitting diodes fabricated using benzene–naphthalene co-polymer.
- Taylor & Francis. (n.d.). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications.
- Samanta, S. K., et al. (2015). Synthesis of High Molecular Weight 1,4-Polynaphthalene for Solution-Processed True Color Blue Light Emitting Diode. Macromolecules, 48(19), 6974–6981. [Link]
Sources
Applications of 1-Bromo-4-phenylnaphthalene in Organic Electronics: A Detailed Guide for Researchers
Introduction: The Strategic Importance of 1-Bromo-4-phenylnaphthalene
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. This compound has emerged as a strategically important scaffold due to a confluence of desirable structural and electronic properties. Its rigid naphthalene core provides a foundation for materials with high thermal stability and well-defined molecular packing, crucial for efficient charge transport in thin-film devices. The presence of a phenyl substituent offers a means to tune the electronic properties and solubility of derived materials. Critically, the bromine atom serves as a versatile synthetic handle, enabling the construction of complex, conjugated systems through established cross-coupling methodologies. This guide provides an in-depth exploration of the applications of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), complete with detailed experimental protocols and an analysis of the structure-property relationships that underpin its utility.
Core Applications and Synthetic Strategies
The primary utility of this compound lies in its role as a precursor for a variety of functional organic electronic materials. The carbon-bromine bond is readily functionalized through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the facile introduction of a wide range of substituents, enabling the fine-tuning of the electronic and photophysical properties of the final materials.
dot graph TD { A[this compound] -->|Suzuki-Miyaura Coupling| B(Biaryl Derivatives for Emissive & Electron Transport Layers); A -->|Buchwald-Hartwig Amination| C(Triarylamine Derivatives for Hole Transport Layers); B --> D{OLEDs & OFETs}; C --> E{OLEDs & OPVs}; }
Caption: Synthetic utility of this compound.
Hole Transporting Materials (HTMs) for OLEDs and OPVs
The development of efficient and stable hole transporting materials (HTMs) is critical for the performance of both OLEDs and OPVs. Triarylamine derivatives are a well-established class of HTMs due to their excellent hole mobility and appropriate energy levels for efficient hole injection from the anode. This compound can be readily converted into high-performance HTMs through the Buchwald-Hartwig amination.
Protocol 1: Synthesis of N,N-diphenyl-4-(4-phenylnaphthalen-1-yl)aniline – A High-Performance Hole Transport Material
This protocol details the synthesis of a triarylamine-based HTM from this compound and diphenylamine via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), diphenylamine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate glovebox, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 equiv.) and P(t-Bu)₃ (0.04 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane (DCM) and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Expected Properties and Performance:
The resulting triarylamine derivative is expected to possess a high glass transition temperature (Tg) due to the rigid naphthalene core, contributing to the morphological stability of thin films in devices. The highest occupied molecular orbital (HOMO) energy level is anticipated to be in the range of -5.2 to -5.5 eV, facilitating efficient hole injection from standard anodes like indium tin oxide (ITO). The hole mobility is expected to be on the order of 10⁻⁴ to 10⁻³ cm²/Vs, which is suitable for high-performance OLEDs and OPVs.[1]
| Property | Expected Value | Significance in Organic Electronics |
| HOMO Energy Level | -5.2 to -5.5 eV | Determines the efficiency of hole injection from the anode. |
| LUMO Energy Level | -2.0 to -2.3 eV | Influences the electron blocking properties of the HTL. |
| Triplet Energy (ET) | > 2.7 eV | Crucial for confining excitons within the emissive layer in phosphorescent OLEDs. |
| Hole Mobility (µh) | 10⁻⁴ to 10⁻³ cm²/Vs | Dictates the rate of charge transport through the hole transport layer.[1] |
| Glass Transition Temp. (Tg) | > 120 °C | Indicates the thermal stability and morphological integrity of the material in a device. |
Emissive Layer (EML) and Electron Transport Layer (ETL) Materials for OLEDs
Through Suzuki-Miyaura coupling, this compound can be functionalized with various aromatic and heteroaromatic boronic acids or esters to generate materials with tailored photophysical and electronic properties for use in the emissive or electron transport layers of OLEDs.
Protocol 2: Synthesis of a Blue-Emitting Material via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl compound from this compound and a suitable boronic acid, which can serve as a blue-emitting material in an OLED. A key intermediate for this reaction is the corresponding boronic acid of this compound.
Part A: Synthesis of (4-phenylnaphthalen-1-yl)boronic acid
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv.) dropwise and stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude (4-phenylnaphthalen-1-yl)boronic acid, which can be used in the next step without further purification.[2]
Part B: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
(4-phenylnaphthalen-1-yl)boronic acid (from Part A)
-
A suitable aryl bromide (e.g., 9-bromoanthracene for blue emission)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
To a round-bottom flask, add (4-phenylnaphthalen-1-yl)boronic acid (1.2 equiv.), the chosen aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).
-
Add a degassed 3:1:1 mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction, and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Photophysical and Electrochemical Properties:
The photophysical and electrochemical properties of the resulting biaryl compound will depend on the chosen coupling partner. For a blue emitter, a wide bandgap and high photoluminescence quantum yield (PLQY) in the solid state are desired.
| Property | Target Value for Blue Emitter | Rationale |
| Absorption (λabs) | < 400 nm | To avoid self-absorption of the emitted light. |
| Emission (λem) | 450 - 480 nm | Corresponds to the blue region of the visible spectrum. |
| Photoluminescence Quantum Yield (PLQY) | > 70% (in solid state) | High PLQY is essential for high device efficiency. |
| HOMO Energy Level | -5.5 to -5.8 eV | To ensure efficient hole injection and transport. |
| LUMO Energy Level | -2.5 to -2.8 eV | To facilitate electron injection and transport. |
Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of the this compound core is conducive to forming ordered molecular packing in thin films, which is a prerequisite for high charge carrier mobility in OFETs.[4] By introducing appropriate substituents through cross-coupling reactions, both p-type and n-type semiconductor materials can be developed.
Protocol 3: Fabrication and Characterization of an OFET Device
This protocol describes the general steps for fabricating a bottom-gate, top-contact OFET using a material derived from this compound.
Device Fabrication:
-
Substrate Cleaning: Thoroughly clean a heavily n-doped Si wafer with a thermally grown SiO₂ layer (typically 300 nm) by sonication in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the crystallinity of the organic semiconductor film.
-
Active Layer Deposition: Deposit a thin film (typically 50 nm) of the this compound derivative onto the treated substrate via thermal evaporation under high vacuum (< 10⁻⁶ Torr). The substrate temperature during deposition can be optimized to control film morphology.
-
Source-Drain Electrode Deposition: Deposit gold source and drain electrodes (typically 50 nm) through a shadow mask onto the organic semiconductor layer. The channel length and width are defined by the shadow mask.
Characterization:
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in ambient or inert atmosphere. The key performance metrics include:
-
Field-effect mobility (µ): Calculated from the transfer characteristics in the saturation regime.
-
On/off current ratio (Ion/Ioff): The ratio of the drain current in the "on" state to the "off" state.
-
Threshold voltage (Vth): The gate voltage at which the transistor begins to conduct.
dot graph G { rankdir=TB; node [shape=plaintext];
}
Caption: Schematic of a bottom-gate, top-contact OFET.
Conclusion and Future Outlook
This compound stands as a versatile and valuable building block in the arsenal of materials scientists and organic chemists working in the field of organic electronics. Its synthetic accessibility and the robustness of palladium-catalyzed cross-coupling reactions enable the creation of a diverse library of materials with tailored properties for specific applications in OLEDs, OFETs, and OPVs. The rigid naphthalene core provides a stable platform for high-performance materials, and the phenyl substituent allows for further tuning of electronic and physical properties. Future research will likely focus on the development of novel derivatives with even higher charge carrier mobilities, improved photophysical properties, and enhanced device stability. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-property relationships of materials derived from this compound will undoubtedly lead to further advancements in the field of organic electronics.
References
- Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 2021. URL
- A photophysical and spectroelectrochemical study on N-phenyl-carbazoles and their oxidized species.
- Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis. BenchChem, 2025. URL
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. URL
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem, 2025. URL
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Suzuki Coupling. Organic Chemistry Portal. URL
- Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes. Chemistry – A European Journal, 2024. URL
- Buchwald–Hartwig amin
- (4-phenylnaphthalen-1-yl)boronic acid. LookChem. URL
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. BenchChem, 2025. URL
- HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT.
- NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods. International Journal of ChemTech Research, 2015. URL
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021. URL
- Solution processible naphthalene and perylene bisimides: Synthesis, electrochemical characterization and application to organic field effect transistors (OFETs)
- Buchwald-Hartwig Amin
- Selective synthesis of 8‐bromonaphthalene‐1‐boronic acid 1 and...
- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 2012. URL
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004. URL
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development, 2019. URL
- Presentation of the energy levels, HOMO–LUMO gap and orbital...
- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
- HOMO (left) and LUMO (right) energy levels of 4 calculated using the...
- Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. Molecules, 2022. URL
- Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. Applied Physics Letters, 2007. URL
- Organic Solar Cells: An Overview Focusing on Active Layer Morphology.
- Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. Kobe University Repository, 2023. URL
- Additive-assisted molecular aggregation manipulation towards efficient thick organic solar cells.
- High-Efficiency Nonfullerene Organic Solar Cells Enabled by 1000 Nm Thick Active Layers With a Low Trap-State Density.
- A Printable Organic Cathode Interlayer Enables over 13% Efficiency for 1-cm2 Organic Solar Cells. Joule, 2019. URL
- Developing molecular-level models for organic field-effect transistors.
- Active Layer Materials for Organic Solar Cells.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 2020. URL
- This compound. PubChem. URL
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- 2. lookchem.com [lookchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromo-4-phenylnaphthalene
Introduction
The Mizoroki-Heck reaction stands as a cornerstone in modern organic synthesis, facilitating the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has become indispensable for the synthesis of substituted alkenes, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This comprehensive guide provides detailed application notes and experimental protocols for the Heck coupling reaction involving 1-bromo-4-phenylnaphthalene. This substrate, characterized by its sterically demanding polycyclic aromatic framework, presents unique challenges and opportunities in cross-coupling chemistry. The bulky phenyl substituent at the 4-position can influence reaction kinetics and regioselectivity, necessitating careful optimization of reaction parameters. The protocols and insights provided herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.
Reaction Principle and Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide, this compound, to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, results in the formation of a square planar Pd(II) species. The steric hindrance imparted by the 4-phenyl group can influence the rate of this step, potentially requiring more electron-rich and bulky phosphine ligands to facilitate the reaction.[4]
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. This step forms the new carbon-carbon bond and dictates the regioselectivity of the reaction. For terminal alkenes, the insertion typically occurs at the less substituted carbon to minimize steric interactions.
-
β-Hydride Elimination: Following migratory insertion, a β-hydride elimination occurs, leading to the formation of the substituted alkene product and a palladium-hydride species. This step generally proceeds to give the thermodynamically more stable trans-isomer.[5]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr, facilitated by a base, which regenerates the active Pd(0) catalyst, thus closing the catalytic cycle. The choice of base is critical to neutralize the generated acid and maintain the catalytic activity.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
The following protocols provide a starting point for the Heck coupling of this compound with representative alkenes: styrene and ethyl acrylate. Due to the sterically hindered nature of the substrate, the selection of a bulky, electron-rich phosphine ligand is recommended to enhance catalytic activity.
Protocol 1: Heck Coupling with Styrene
This protocol details the synthesis of (E)-1-phenyl-4-styrylnaphthalene.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and palladium(II) acetate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add anhydrous DMF, followed by tri(tert-butyl)phosphine and styrene via syringe.
-
Immerse the flask in a preheated oil bath at 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-1-phenyl-4-styrylnaphthalene.
Protocol 2: Heck Coupling with Ethyl Acrylate
This protocol describes the synthesis of ethyl (E)-3-(4-phenylnaphthalen-1-yl)acrylate.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Follow the setup procedure as described in Protocol 1, substituting the base with triethylamine and the solvent with anhydrous acetonitrile.
-
Add the reagents in the following order: this compound, Pd(OAc)₂, P(o-tol)₃, acetonitrile, triethylamine, and ethyl acrylate.
-
Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess triethylamine.
-
Redissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl (E)-3-(4-phenylnaphthalen-1-yl)acrylate.
Figure 2: General experimental workflow for the Heck coupling reaction.
Data Presentation: Optimization and Expected Outcomes
The yield and selectivity of the Heck reaction with this compound are highly dependent on the reaction conditions. The following table provides a summary of key parameters and expected trends based on literature for sterically hindered aryl bromides.
| Parameter | Variation | Rationale and Expected Outcome | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precatalyst. Pd₂(dba)₃ may be preferred for more challenging couplings. | [6] |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Bulky, electron-rich phosphines like P(t-Bu)₃ can accelerate the oxidative addition of sterically hindered aryl bromides. | [4] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Inorganic bases like K₂CO₃ and Cs₂CO₃ are often effective. Organic bases like Et₃N are also commonly used, particularly with acrylate couplings. | [6] |
| Solvent | DMF, MeCN, Dioxane | Polar aprotic solvents like DMF and MeCN are standard. Dioxane can also be an effective solvent. | [4] |
| Temperature | 80-140 °C | Higher temperatures are generally required for less reactive aryl bromides. Optimization is necessary to balance reaction rate and potential side reactions. | [7] |
| Expected Yield | 60-90% | Yields are highly substrate and condition-dependent. Optimization is crucial for maximizing product formation. | [7] |
Troubleshooting and Considerations for a Sterically Hindered Substrate
The steric bulk of the 4-phenylnaphthalene moiety can lead to several challenges:
-
Slow Reaction Rates: The oxidative addition step may be sluggish. To address this, consider using:
-
Side Reactions:
-
Homocoupling of this compound to form a biphenyl derivative can occur at high temperatures. Using a lower catalyst loading and precise temperature control can mitigate this.
-
Reductive Heck Reaction: Under certain conditions, particularly with elevated temperatures and specific bases, a reductive Heck product (where the double bond of the alkene is saturated) may be observed as a byproduct.[2]
-
-
Regioselectivity: While the reaction with terminal alkenes is expected to yield the linear product, isomerization of the product double bond is a possibility, though less common. The use of appropriate ligands and bases can help maintain high stereoselectivity for the trans-isomer.
Product Characterization
Accurate characterization of the final product is essential. The following are expected spectral data for the products of the Heck coupling of this compound with styrene and ethyl acrylate, based on analogous compounds.
For (E)-1-phenyl-4-styrylnaphthalene:
-
¹H NMR (CDCl₃): Expect aromatic protons in the range of δ 7.2-8.2 ppm. The vinylic protons should appear as two doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene, likely in the δ 6.5-7.5 ppm region.
-
¹³C NMR (CDCl₃): Aromatic carbons will be in the δ 120-140 ppm range. The two vinylic carbons should be observable in the δ 125-135 ppm region.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₂₄H₁₈ should be observed.
For ethyl (E)-3-(4-phenylnaphthalen-1-yl)acrylate:
-
¹H NMR (CDCl₃): Aromatic protons will be in the δ 7.4-8.2 ppm range. The vinylic protons will appear as two doublets with J ≈ 16 Hz. The α-vinylic proton will be around δ 6.5 ppm, and the β-vinylic proton will be further downfield, around δ 7.8 ppm. The ethyl ester protons will be a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm.[8]
-
¹³C NMR (CDCl₃): The ester carbonyl carbon will be around δ 167 ppm. Aromatic and vinylic carbons will be in the δ 118-145 ppm range. The ethyl ester carbons will be at approximately δ 60 and 14 ppm.[8]
-
MS: The molecular ion peak corresponding to the calculated mass of C₂₁H₁₈O₂ should be observed.
Conclusion
The Heck coupling of this compound offers a versatile route to highly functionalized, sterically demanding polycyclic aromatic compounds. While the steric hindrance of the substrate requires careful consideration of reaction parameters, the protocols and insights provided in this guide offer a solid foundation for successful synthesis. By leveraging appropriate catalyst systems and optimizing reaction conditions, researchers can efficiently access a range of valuable building blocks for applications in materials science and medicinal chemistry.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 1-Styrylnaphthalene.
- Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH -.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- ResearchGate. (n.d.). Concentration dependence of the Heck reaction of ethyl acrylate 9 and....
- ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978).
- ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation | Request PDF.
- Unknown. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7.
- ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
- Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- The Royal Society of Chemistry. (n.d.). Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a].
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). 1-Phenylnaphthalene.
- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate.
- PubMed Central. (n.d.). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells.
- Wikipedia. (n.d.). Heck reaction.
- PubMed Central. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)....
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ResearchGate. (n.d.). Regioselective Heck Reaction of N‐Vinylphthalimide: A General Strategy for the Synthesis of (E)‐N‐Styrylphthalimides and Phenethylamines | Request PDF.
- ResearchGate. (n.d.). Heck reaction between bromobenzene and styrene.
- PubMed Central. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.
- PubMed Central. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates.
- ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes | Request PDF.
- Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to performing the Sonogashira coupling reaction on 1-bromo-4-phenylnaphthalene. This sterically demanding substrate presents unique challenges, and this document offers detailed protocols, mechanistic insights, and troubleshooting strategies to ensure successful carbon-carbon bond formation. The protocols are designed to be self-validating, with explanations for each experimental choice, empowering researchers to adapt and optimize the reaction for their specific needs.
Introduction: The Significance of Aryl-Alkynyl Scaffolds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the construction of conjugated enynes and arylalkynes, which are key structural motifs in a vast array of pharmaceuticals, natural products, and advanced organic materials.[2][3] The ability to functionalize polycyclic aromatic hydrocarbons like this compound opens avenues for the synthesis of novel molecular architectures with unique photophysical properties and biological activities.
The reaction is typically catalyzed by a palladium complex and, in its classic form, a copper(I) co-catalyst in the presence of a base.[4] The phenylnaphthalene scaffold, due to its steric bulk, can pose challenges to the standard Sonogashira protocol, potentially leading to low yields or incomplete reactions. This guide addresses these challenges by providing optimized protocols and a discussion of key reaction parameters.
Mechanistic Overview: A Tale of Two Cycles
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The traditional Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
Figure 1: Simplified diagram of the copper-co-catalyzed Sonogashira coupling mechanism.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex. This is often the rate-limiting step, particularly with sterically hindered substrates.[6]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The desired aryl-alkyne product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[7] This species is crucial for the transmetalation step. However, the presence of copper can also lead to an undesirable side reaction known as Glaser coupling, which results in the homocoupling of the alkyne.[8] To mitigate this, a copper-free Sonogashira protocol is often preferred.
Experimental Protocols
This section provides two detailed protocols for the Sonogashira coupling of this compound: a traditional copper-co-catalyzed method and a more modern copper-free alternative.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents are essential for optimal results.
-
Glassware should be oven-dried prior to use.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >98% | Commercially Available | |
| Terminal Alkyne | >98% | Commercially Available | e.g., Phenylacetylene, 1-Hexyne |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | |
| Copper(I) Iodide (CuI) | >98% | Commercially Available | Should be a fine, off-white powder. |
| Triethylamine (TEA) | Anhydrous, >99.5% | Commercially Available | Should be freshly distilled or from a sealed bottle. |
| Toluene | Anhydrous | Commercially Available |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid the formation of alkyne homocoupling byproducts, which can be a significant issue with some terminal alkynes.[8] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often beneficial.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >98% | Commercially Available | |
| Terminal Alkyne | >98% | Commercially Available | |
| Pd(OAc)₂ | Catalyst Grade | Commercially Available | |
| SPhos | >98% | Commercially Available | A bulky, electron-rich phosphine ligand. |
| Cs₂CO₃ | Anhydrous, >99.9% | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available |
Step-by-Step Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 mmol).[6]
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise, especially with sterically demanding substrates.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh source of palladium catalyst and ensure ligands have not oxidized. Consider using a more robust pre-catalyst.[8] |
| Steric hindrance impeding oxidative addition | Increase the reaction temperature. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to promote the formation of a more reactive monoligated Pd(0) species. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of copper and oxygen | Switch to the copper-free protocol. Ensure the reaction is thoroughly deoxygenated.[8] |
| Decomposition of Starting Material or Product | High reaction temperature | Lower the reaction temperature and extend the reaction time. Screen different solvents. |
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected yields for the Sonogashira coupling of this compound with representative terminal alkynes under the optimized copper-free conditions. Actual yields may vary depending on the specific alkyne and reaction scale.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 1-Phenyl-4-(phenylethynyl)naphthalene | 80-90 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-phenylnaphthalene | 75-85 |
| 3 | Trimethylsilylacetylene | 1-Phenyl-4-((trimethylsilyl)ethynyl)naphthalene | 85-95 |
| 4 | Ethynylbenzene | 1,4-Bis(phenylethynyl)benzene | 70-80 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction.
Figure 2: General experimental workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling of this compound is a viable and powerful method for the synthesis of novel aryl-alkynyl compounds. While the steric hindrance of the substrate requires careful consideration of reaction conditions, the use of bulky, electron-rich ligands, and the option of a copper-free protocol can lead to high yields of the desired products. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of new chemical space.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
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- Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2813. [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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- Al-Azzawi, A. G. S., et al. (2020). Sonogashira coupling in natural product synthesis.
- Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Carbon Centers. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Bromo-4-phenylnaphthalene in Medicinal Chemistry
Introduction: The Phenylnaphthalene Scaffold as a Privileged Core
In the landscape of medicinal chemistry, the phenylnaphthalene framework stands out as a significant structural motif. Its inherent rigidity, planarity, and extensive surface area provide an ideal foundation for designing molecules that can engage with biological targets through various non-covalent interactions, such as π-π stacking and hydrophobic interactions. The value of this scaffold is further enhanced by its susceptibility to diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
1-Bromo-4-phenylnaphthalene (CAS: 59951-65-4) is a pivotal starting material for accessing a wide array of phenylnaphthalene derivatives.[1] The bromine atom at the 1-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of a vast range of substituents and functional groups, making it an indispensable building block in the construction of compound libraries for drug discovery.[2] Derivatives of the phenylnaphthalene core have demonstrated a spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents, underscoring the therapeutic promise of this chemical class.[3][4][5]
Physicochemical & Spectroscopic Profile
A thorough understanding of the starting material is critical for successful synthesis and characterization. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 59951-65-4 | [6] |
| Molecular Formula | C₁₆H₁₁Br | [6][7] |
| Molecular Weight | 283.16 g/mol | [6] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point | 153 °C at 1 mmHg | [1] |
| Appearance | White to off-white powder/crystal | [1] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.4 ppm). Protons on the phenyl ring and the naphthalene core will have distinct chemical shifts influenced by their electronic environment and through-space coupling.
-
¹³C NMR: The carbon spectrum will display 16 distinct signals for the aromatic carbons, with the carbon atom bonded to the bromine (C1) appearing at a characteristic downfield shift.
-
IR Spectroscopy: Key absorption bands would include those for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the aromatic system (~1600-1450 cm⁻¹), and the C-Br stretching frequency (~600-500 cm⁻¹).[8]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used transformation involving this compound. Its prominence stems from its exceptional functional group tolerance, the commercial availability of a vast library of boronic acids and esters, and a well-understood, reliable catalytic cycle.[9][10]
Rationale and Mechanism
The reaction facilitates the formation of a new carbon-carbon bond between the naphthalene core (at the C1 position) and a diverse range of organic moieties. This is crucial for exploring the Structure-Activity Relationship (SAR) of a lead compound. The catalytic cycle, which regenerates the active Pd(0) catalyst, is the foundation of the reaction's efficiency.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. It serves as a robust starting point that can be optimized for specific substrates.[9][11]
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, 1,4-Dioxane/Water, DMF)
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[3]
-
Reaction Execution: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.[11] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Optimization of Reaction Conditions
The success of a Suzuki coupling, especially with challenging substrates, often hinges on the careful selection of reagents. The table below provides guidance on choosing the right components.
| Component | Common Examples | Rationale & Field Insights |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable pre-catalyst that releases Pd(0) in solution. For more challenging or sterically hindered couplings, using a separate Pd source (like Pd₂(dba)₃) with a specialized ligand is often superior.[9][11] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Electron-rich, bulky phosphine ligands (e.g., SPhos) are highly effective for coupling aryl bromides, as they promote the oxidative addition step and stabilize the active catalytic species, preventing catalyst decomposition.[3][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ is a moderately strong base effective in many cases.[3] For substrates prone to hydrolysis or other side reactions, a milder base like K₂CO₃ may be preferred. Cs₂CO₃ is highly effective but more expensive. The base is crucial for activating the boronic acid in the transmetalation step.[10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is common, as it helps dissolve both the organic reactants and the inorganic base.[12] Toluene and dioxane are favored for higher-temperature reactions. All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[11] |
Applications in Drug Discovery Workflows
This compound is not just a reagent, but a strategic entry point into novel chemical space. Its application enables a logical progression from a simple building block to a library of potential drug candidates.
Caption: A typical drug discovery workflow starting from this compound.
Case Study: Synthesis of 1-Phenyl-4-aminonaphthalene Derivatives
A primary amino group is one of the most valuable functionalities in medicinal chemistry, serving as a handle for countless derivatizations. A reliable route to 1-phenyl-4-aminonaphthalene starts with 1-bromo-4-nitronaphthalene, which can be coupled with phenylboronic acid.[3] The subsequent reduction of the nitro group provides the key amine intermediate.
Protocol: Reduction of 1-Phenyl-4-nitronaphthalene This protocol outlines the reduction of the nitro group to a primary amine using tin(II) chloride, a classic and effective method.[3]
Materials:
-
1-Phenyl-4-nitronaphthalene (synthesized via Suzuki coupling) (1.0 equiv.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv.)
-
Ethanol (or Ethyl Acetate)
-
Concentrated Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-4-nitronaphthalene in ethanol.
-
Add tin(II) chloride dihydrate to the solution in portions.
-
Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of 5 M NaOH until the pH is basic (pH > 9) and the tin salts precipitate.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-phenyl-4-aminonaphthalene.
Significance: The resulting 1-phenyl-4-aminonaphthalene is a versatile platform. The amino group can be readily acylated or used to construct various heterocyclic systems, enabling the exploration of derivatives as potential anticancer or antimicrobial agents.[3] The lipophilic phenylnaphthalene core can aid in membrane permeability, a desirable trait for many drug candidates.[3]
Conclusion
This compound is a high-value, strategic building block in medicinal chemistry. Its true power is realized through robust and versatile synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. By providing an accessible entry point to the privileged phenylnaphthalene scaffold, it enables the efficient construction and exploration of novel chemical entities. The protocols and strategies outlined in this document provide researchers with a solid foundation for leveraging this compound in the rational design and development of next-generation therapeutics.
References
- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis. ResearchGate.
- Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 23(10), 2579.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12275025, this compound. PubChem.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81112, 1-Bromo-4-methylnaphthalene. PubChem.
- MDPI. (2018). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI.
- International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
- NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. NIST WebBook.
- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.
- ResearchGate. (2017). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives.
- MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs.
- PubMed. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry.
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Application Notes and Protocols for the Derivatization of 1-Bromo-4-phenylnaphthalene in the Synthesis of Functional Materials
Abstract
1-Bromo-4-phenylnaphthalene is a key molecular scaffold in the design and synthesis of advanced functional materials. Its rigid, planar naphthalene core provides excellent charge transport characteristics, while the phenyl substituent offers a site for tuning electronic properties. The strategically positioned bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex, π-conjugated systems. This document provides in-depth application notes and detailed experimental protocols for the derivatization of this compound, with a focus on creating materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. The protocols herein are designed for researchers, scientists, and professionals in the fields of organic electronics and materials science.
Introduction: The Strategic Importance of the this compound Core
The this compound structure is an exemplary building block for high-performance organic materials. The naphthalene core imparts significant thermal and morphological stability, which is crucial for the longevity of electronic devices.[1] The π-conjugated system of the naphthalene moiety is conducive to efficient charge transport, a critical property for materials used in hole transport layers (HTLs) and emissive layers (EMLs) of OLEDs.[2]
The bromine atom at the 1-position is the key to unlocking the synthetic versatility of this molecule. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental to assembling the complex aromatic structures that constitute functional organic materials.[2]
This guide will focus on two of the most powerful and widely used derivatization strategies for this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the extension of the π-conjugated system and the introduction of various aryl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, facilitating the synthesis of arylamine-based materials, which are particularly important as hole transport materials.[2]
Through these methods, a diverse library of derivatives can be synthesized with tailored optoelectronic properties for a range of applications.
Derivatization Strategies: Causality Behind Experimental Choices
The choice of derivatization strategy is dictated by the desired properties of the final material. For instance, to synthesize blue-emitting materials for OLEDs, extending the π-conjugation through Suzuki coupling with other aromatic cores can be an effective approach.[1] Conversely, for the development of efficient hole transport materials, the introduction of triarylamine moieties via Buchwald-Hartwig amination is a well-established strategy.[1]
Suzuki-Miyaura Coupling: Extending π-Conjugation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3] It is a robust and versatile method for forming C-C bonds with high functional group tolerance and generally high yields.[4]
Why it works for this compound: The electron-rich nature of the naphthalene ring system makes the C-Br bond susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The choice of catalyst, ligand, and base is critical for achieving high efficiency. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[5]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Introducing Hole-Transporting Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5][6] This transformation is particularly valuable for synthesizing aryl amines, which are prevalent structural motifs in hole transport materials.[5]
Why it works for this compound: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The choice of a bulky, electron-rich phosphine ligand is often crucial, especially when dealing with sterically demanding amines or aryl halides.[5] The base plays a critical role in deprotonating the amine to form the palladium-amido complex, which then undergoes reductive elimination to yield the desired product.[5]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use.[5]
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(Diphenylamino)phenylboronic Acid
This protocol describes the synthesis of a triarylamine-substituted phenylnaphthalene derivative, a potential candidate for a hole transport material.
Materials:
-
This compound (1.0 equiv.)
-
4-(Diphenylamino)phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv.)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, 4-(diphenylamino)phenylboronic acid, and potassium phosphate.[1]
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene to form the catalyst solution.[1]
-
Add the catalyst solution to the Schlenk flask via syringe.[1]
-
Add the remaining anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).[1]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Add deionized water and extract with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.[1]
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The photophysical properties (UV-Vis absorption and photoluminescence) and electrochemical properties (cyclic voltammetry) should be measured to evaluate its potential as a functional material.
Protocol 2: Buchwald-Hartwig Amination of this compound with Carbazole
This protocol details the synthesis of a carbazole-substituted phenylnaphthalene, a class of compounds often explored for their emissive and charge-transporting properties.
Materials:
-
This compound (1.0 equiv.)
-
Carbazole (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of argon, add this compound, carbazole, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.
-
Add anhydrous, degassed toluene to the Schlenk tube.
-
Seal the tube and heat the mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/dichloromethane gradient) to afford the desired product.
Self-Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its thermal stability (TGA/DSC), and investigate its photophysical and electrochemical properties to determine its suitability for optoelectronic applications.
Data Presentation: Representative Reaction Conditions and Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Suzuki-Miyaura | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| Buchwald-Hartwig | Diphenylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 75-85 |
| Buchwald-Hartwig | N-Phenyl-1-naphthylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 70-80 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functional organic materials. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide efficient and reliable methods for its derivatization. By carefully selecting the coupling partners and reaction conditions, a wide array of novel materials with tailored electronic and photophysical properties can be accessed. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and scientists working to develop the next generation of high-performance organic electronic devices.
References
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- BenchChem. (2025). Use of 1-Bromonaphthalene in the synthesis of organic light-emitting diodes (OLEDs).
- Kim, J., et al. (2023). Molecular design and synthesis of highly soluble hole transporting materials based on phenylnaphthalene cores for solution-processible OLEDs.
- Wikipedia. (n.d.).
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- Wikipedia. (n.d.). Suzuki reaction.
- Chen, W., et al. (2019). Facile synthesis of simple arylamine-substituted naphthalene derivatives as hole-transporting materials for efficient and stable perovskite solar cells. Journal of Power Sources, 425, 87-93.
- BenchChem. (2025).
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- EPFL Graph Search. (n.d.). Hole transport material, synthesis thereof, and solar cell.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Kashani, S. K., et al. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry Channel. (2020). Suzuki Coupling. YouTube.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-Phenyl-4-nitronaphthalene for Biological Assays.
- Grimsdale, A., & Müllen, K. (2006). Polyphenylene-type emissive materials: Poly(para-phenylene)s, polyfluorenes, and ladder polymers. Advances in Polymer Science.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- [NIH. (n.d.).
- RSC Publishing. (n.d.). The design and synthesis of 2,3-diphenylquinoxaline amine derivatives as yellow-blue emissive materials for optoelectrochemical study. New Journal of Chemistry.
- PubChem. (n.d.). This compound.
- PMC. (2025).
- Frontiers. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study.
- Zhu, T., et al. (2025). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances, 11(5).
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Application Notes and Protocols for the Versatile Chemistry of 1-Bromo-4-phenylnaphthalene
Introduction: The Strategic Importance of the Phenylnaphthalene Scaffold
In the landscape of medicinal chemistry and materials science, the phenylnaphthalene core represents a privileged scaffold. Its rigid, planar structure and extensive π-system provide a unique framework for the development of novel therapeutics and advanced organic materials. The strategic introduction of a bromine atom, as in 1-Bromo-4-phenylnaphthalene, offers a versatile chemical handle for a multitude of cross-coupling and functionalization reactions. This allows for the systematic exploration of chemical space around the phenylnaphthalene core, enabling the fine-tuning of electronic, photophysical, and biological properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setups for key reactions involving this compound. The protocols herein are built upon well-established, foundational methodologies in organic synthesis, adapted to the specific context of this valuable building block. Beyond mere procedural steps, this document elucidates the underlying principles and offers expert insights to navigate the practical challenges of synthesis.
Synthesis of this compound: A Proposed Approach
A robust and regioselective synthesis of this compound can be envisioned through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach leverages the differential reactivity of the C-Br bonds in 1,4-dibromonaphthalene to achieve a selective mono-arylation.
Protocol 1: Synthesis of this compound via Selective Suzuki-Miyaura Coupling
This protocol describes a plausible and efficient method for the synthesis of this compound from commercially available starting materials.
Materials:
-
1,4-Dibromonaphthalene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromonaphthalene (1.0 equiv.), phenylboronic acid (1.05 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.0 equiv.) followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The use of a phase-transfer catalyst such as tetrabutylammonium bromide can be beneficial.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the consumption of the starting material and the formation of the product. Careful monitoring is crucial to prevent the formation of the diarylated byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Expert Insights: The selectivity of the mono-arylation is a key challenge. To favor the desired product, it is crucial to use a slight excess of the dibromonaphthalene or carefully control the stoichiometry of the phenylboronic acid. Lowering the reaction temperature and catalyst loading can also enhance selectivity.
Key Reactions of this compound
The bromine atom at the 1-position of the naphthalene core is a versatile functional group that enables a wide array of subsequent transformations. The following sections detail the experimental setups for several high-impact reactions.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Complexity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] It allows for the coupling of this compound with a diverse range of boronic acids or their derivatives.[2]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water, THF/water, Toluene)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography or recrystallization.
| Parameter | Typical Conditions for Aryl Bromides | Expert Insight |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos | For sterically hindered boronic acids, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | K₃PO₄ is often effective for challenging couplings. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/Water, Dioxane/Water, DMF | A biphasic solvent system often enhances the reaction rate by facilitating the dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive boronic acids, but can also lead to side reactions like debromination. |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. This reaction is of paramount importance in pharmaceutical research, as the aniline and its derivatives are common motifs in bioactive molecules.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.2 - 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
| Parameter | Typical Conditions for Aryl Bromides | Expert Insight |
| Catalyst/Ligand | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich ligands are generally preferred. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide is a common and effective base, but can be sensitive to moisture. K₃PO₄ is a milder alternative. |
| Solvent | Toluene, 1,4-Dioxane, THF | Ensure the solvent is strictly anhydrous as water can deactivate the catalyst and hydrolyze the base. |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary for less reactive amines or sterically hindered substrates. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper co-catalysts. This reaction provides access to arylalkynes, which are valuable intermediates in organic synthesis.
Protocol 4: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas.
-
Base Addition: Add the amine base.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction: Vinylation of the Naphthalene Core
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.
Protocol 5: General Procedure for the Heck Reaction of this compound
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if necessary, e.g., P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Reaction Setup: Combine this compound, the palladium catalyst, the ligand (if used), and the base in a dry reaction vessel.
-
Inert Atmosphere: Establish an inert atmosphere.
-
Reagent Addition: Add the anhydrous solvent and the alkene.
-
Reaction Execution: Heat the reaction mixture to 80-140 °C for 6-48 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from this compound opens up a vast array of synthetic possibilities, allowing for the introduction of a nucleophilic carbon at the 1-position of the naphthalene ring.
Protocol 6: Formation of 4-Phenyl-1-naphthalenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine (as an activator)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude moisture.
-
Reaction Setup: Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.
-
Initiation: Add a small crystal of iodine. Add a small portion of a solution of this compound in anhydrous ether to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Reagent Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately in subsequent reactions.
Subsequent Reactions: The freshly prepared Grignard reagent can be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a wide range of functional groups.
Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation for the synthesis of benzonitriles, which are important precursors for amides, carboxylic acids, and amines. The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advancement in this area.
Protocol 7: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
Materials:
-
This compound
-
Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., dppf)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., DMF, DMAc)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, K₄[Fe(CN)₆]·3H₂O, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Execution: Heat the mixture to 120-150 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for a typical cross-coupling reaction.
Expert Insights and Troubleshooting
-
Catalyst and Ligand Selection: The success of palladium-catalyzed reactions often hinges on the choice of the ligand. For sterically hindered substrates or challenging couplings, consider screening a panel of bulky, electron-rich phosphine ligands.
-
Inert Atmosphere: The exclusion of oxygen is critical for many of these reactions, as it can lead to the oxidation of the phosphine ligands and deactivation of the palladium catalyst. Employing standard Schlenk techniques or working in a glovebox is highly recommended.
-
Solvent Purity: The use of anhydrous and deoxygenated solvents is crucial, particularly for Grignard reagent formation and Buchwald-Hartwig aminations.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction progress to determine the optimal endpoint and to avoid the formation of byproducts from prolonged heating.
-
Purification Challenges: The products of these reactions may have similar polarities to the starting materials or byproducts. Careful selection of the mobile phase for column chromatography is essential for achieving high purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals mentioned in these protocols.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid the inhalation of volatile and potentially toxic solvents and reagents.
-
Handling of Reagents:
-
This compound: Handle with care. Avoid contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with caution. Avoid creating dust.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents are often flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Fierz-David, H. E., & Blangey, L. (1952). Grundlegende Operationen der Farbenchemie. Springer-Verlag.
- Gooßen, L. J., & Koley, D. (2006). The Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 199-231). John Wiley & Sons, Inc.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146–1158.
- Harvey, R. G. (2012).
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions: An Overview. Chemical Reviews, 116(19), 12564–12649.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Winthrop University. (n.d.). The Grignard Reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Sonogashira coupling.
- Wikipedia. (2023). Suzuki reaction.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References.
- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Ullmann condensation.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NIH. (n.d.). This compound. PubChem.
- Wikipedia. (2023). Intramolecular Heck reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Wikipedia. (2023). Ullmann reaction.
- Reddit. (2018). Grignard reagent for 1,8-dibromonaphthalene. r/chemistry.
- ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- PubMed. (2024). Light-Triggered, Ni-Catalyzed Cyanation of Aryl Triflates with 1,4-Dicyanobenzene as the CN Source.
Sources
The Strategic Application of 1-Bromo-4-phenylnaphthalene in the Synthesis of Advanced Hole Transport Materials
Introduction: The Critical Role of Hole Transport Materials and the Promise of the 4-Phenylnaphthalene Core
In the landscape of organic electronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the Hole Transport Layer (HTL) is a cornerstone of high performance and stability.[1] The efficiency of these devices is critically dependent on the seamless injection and transport of holes from the anode to the emissive or active layer. An ideal Hole Transport Material (HTM) should possess high hole mobility, appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient charge injection, and excellent thermal and morphological stability.[2]
The 4-phenylnaphthalene scaffold has emerged as a promising core structure for next-generation HTMs.[3] Its rigid and planar naphthalene unit promotes efficient charge transport through π-π stacking, while the phenyl substituent provides a versatile point for molecular engineering to fine-tune the material's solubility and electronic properties. 1-Bromo-4-phenylnaphthalene, in particular, serves as a key building block, offering a reactive handle for the strategic introduction of charge-transporting moieties through well-established cross-coupling methodologies.
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of high-performance HTMs. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols for key reactions, and present representative data for the resulting materials.
Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The construction of high-performance HTMs from this compound predominantly relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The two most powerful and versatile methods in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Extend Conjugation
The Suzuki-Miyaura coupling is an indispensable tool for creating biaryl structures, which are common motifs in conjugated materials.[4] This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. In the context of HTM synthesis, this allows for the extension of the π-conjugated system of the 4-phenylnaphthalene core, which can be used to tune the HOMO level and enhance charge mobility.
The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling, especially with sterically demanding substrates. For a substrate like this compound, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the palladium catalyst to the sterically hindered carbon-bromine bond.
Buchwald-Hartwig Amination: Introducing Hole-Transporting Arylamine Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the direct coupling of an aryl halide with an amine.[4] This reaction is particularly crucial for the synthesis of triarylamine-based HTMs, which are a well-established class of materials known for their excellent hole-transporting properties. By coupling this compound with various diarylamines, it is possible to synthesize a diverse library of HTMs with tailored electronic and physical properties. Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, phosphine ligand, and base to overcome steric hindrance and achieve high coupling efficiency.
Experimental Protocols
The following protocols are representative procedures for the synthesis of a model HTM from this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Synthesis of a Phenylnaphthalene-Carbazole Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 9-(4-phenylnaphthalen-1-yl)-9H-carbazole, a representative building block for more complex HTMs.
Materials and Equipment:
-
This compound
-
9H-Carbazole-9-boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene and water (10:1 mixture)
-
Standard Schlenk line apparatus or glovebox
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv), 9H-carbazole-9-boronic acid (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed toluene/water mixture (10 mL) to the flask via syringe.
-
Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Causality Behind Choices:
-
Pd₂(dba)₃/SPhos: This catalyst system is highly effective for sterically hindered substrates. The bulky and electron-rich SPhos ligand facilitates the oxidative addition step and promotes the reductive elimination to form the desired product.
-
K₃PO₄: A strong, non-nucleophilic base is used to activate the boronic acid for transmetalation without causing unwanted side reactions.
-
Toluene/Water: This solvent system provides good solubility for both the organic and inorganic reagents and facilitates the reaction.
Protocol 2: Synthesis of a Triarylamine-Based HTM via Buchwald-Hartwig Amination
This protocol outlines the synthesis of N,N-diphenyl-(4-phenylnaphthalen-1-yl)amine, a model HTM.
Materials and Equipment:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Standard Schlenk line apparatus or glovebox
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk flask. Add this compound (1.0 mmol, 1.0 equiv) and diphenylamine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with toluene and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the desired product.
Causality Behind Choices:
-
Pd(OAc)₂/XPhos: This combination forms a highly active catalyst for C-N bond formation. The bulky XPhos ligand is crucial for promoting the coupling of the secondary amine with the aryl bromide.
-
NaOtBu: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Toluene: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations, providing good solubility for the reactants and catalyst system.
Data Presentation
The following tables summarize representative data for a hypothetical HTM derived from this compound, synthesized via the protocols described above.
Table 1: Representative Synthetic Outcomes
| Reaction Type | Product | Yield (%) |
| Suzuki-Miyaura Coupling | 9-(4-phenylnaphthalen-1-yl)-9H-carbazole | 85-95 |
| Buchwald-Hartwig Amination | N,N-diphenyl-(4-phenylnaphthalen-1-yl)amine | 80-90 |
Table 2: Key Physicochemical Properties of a Representative HTM
| Property | Value | Method |
| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.1 eV | Cyclic Voltammetry |
| Glass Transition Temp. (Tg) | 125 °C | Differential Scanning Calorimetry (DSC) |
| Hole Mobility (µh) | 1 x 10⁻⁴ cm²V⁻¹s⁻¹ | Space-Charge Limited Current (SCLC) |
Visualizations
Experimental Workflow
Caption: General experimental workflows for the synthesis of hole transport materials from this compound.
Catalytic Cycles
Caption: Simplified catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Conclusion
This compound stands as a versatile and powerful building block for the synthesis of advanced hole transport materials. Through the strategic application of palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can construct a wide array of HTMs with tailored properties for high-performance organic electronic devices. The protocols and insights provided in this application note offer a solid foundation for the rational design and synthesis of next-generation HTMs based on the promising 4-phenylnaphthalene core.
References
- Frontiers in Chemistry. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study.
- ResearchGate. (2023). Molecular design and synthesis of highly soluble hole transporting materials based on phenylnaphthalene cores for solution-processible OLEDs.
- ResearchGate. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs.
- ResearchGate. (2019). Facile synthesis of simple arylamine-substituted naphthalene derivatives as hole-transporting materials for efficient and stable perovskite solar cells.
- MDPI. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs.
- National Center for Biotechnology Information (NCBI). (2019). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-Bromo-4-phenylnaphthalene as a Versatile Intermediate in the Synthesis of Bioactive Arylnaphthalene Scaffolds
Abstract
This technical guide provides an in-depth exploration of 1-bromo-4-phenylnaphthalene, a pivotal intermediate in modern pharmaceutical synthesis. We delve into the strategic importance of the arylnaphthalene scaffold, which is central to a class of naturally occurring lignans with significant therapeutic potential, including potent antitumor properties. This document furnishes detailed, field-proven protocols for the synthesis of this compound and its subsequent utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices and offering robust troubleshooting guidance, these notes are designed to empower researchers, scientists, and drug development professionals to efficiently access complex, biologically active molecules.
Introduction: The Strategic Importance of the Arylnaphthalene Scaffold
The quest for novel therapeutic agents frequently leads researchers to natural products, which offer structurally diverse and biologically validated scaffolds. Among these, the arylnaphthalene lignans stand out for their wide range of pharmacological activities, including anti-inflammatory, antiviral, and particularly, antitumor effects.[1][2] Many compounds in this class, such as Justicidin B and its analogues, derive their potent anticancer activity from the inhibition of topoisomerases I and II, critical enzymes involved in DNA replication and repair.[3]
The core structure of these powerful molecules is the 1-aryl-naphthalene framework. Synthesizing these complex structures efficiently and with high regioselectivity is a key challenge in medicinal chemistry. This compound (CAS: 59951-65-4) has emerged as a cornerstone intermediate for this purpose. Its structure is pre-functionalized with the desired phenyl group at the 4-position, while the bromine atom at the 1-position serves as a versatile and highly reactive handle. This bromine is ideally suited for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the strategic installation of various aryl or heterocyclic moieties to complete the synthesis of diverse lignan analogues.[4][5]
Physicochemical Properties & Characterization
Ensuring the purity and identity of starting materials is fundamental to reproducible and successful synthesis. This compound is a stable, crystalline solid under standard laboratory conditions.
| Property | Value | Reference |
| CAS Number | 59951-65-4 | [6] |
| Molecular Formula | C₁₆H₁₁Br | [6] |
| Molecular Weight | 283.16 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 76-77 °C | [7] |
Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: Will confirm the aromatic proton and carbon environments, verifying the substitution pattern.
-
GC-MS: Will confirm the molecular weight and provide an assessment of purity.
-
FT-IR: Will show characteristic C-H and C=C stretching frequencies for the aromatic system.
Synthesis of this compound
The most direct synthetic route to this compound involves a selective mono-coupling reaction on a symmetrical starting material like 1,4-dibromonaphthalene. The Suzuki-Miyaura reaction is ideal for this transformation, offering high yields and functional group tolerance.
Diagram 1: Synthetic Workflow
Caption: Synthetic route to this compound.
Protocol 1: Synthesis via Selective Suzuki-Miyaura Coupling
Causality: This protocol is adapted from procedures for similar selective couplings.[8] The key to achieving mono-arylation instead of di-arylation lies in controlling the stoichiometry, using phenylboronic acid as the limiting reagent (relative to the dibromide). The use of a common palladium catalyst like Pd(PPh₃)₄ and a carbonate base in a biphasic solvent system (THF/water) is a robust and well-established method for Suzuki couplings.[8]
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| 1,4-Dibromonaphthalene | 285.95 | 35 mmol | 1.0 | 10.0 g |
| Phenylboronic Acid | 121.93 | 31.5 mmol | 0.9 | 3.84 g |
| Pd(PPh₃)₄ | 1155.56 | 0.7 mmol | 0.02 | 809 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 70 mmol | 2.0 | 9.67 g |
| Tetrahydrofuran (THF) | - | - | - | 200 mL |
| Water (degassed) | - | - | - | 50 mL |
Procedure:
-
To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 1,4-dibromonaphthalene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the THF and degassed water via cannula.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate (200 mL) and water (100 mL). Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product will contain the desired product, unreacted starting material, and a small amount of the di-substituted byproduct. Purify by flash column chromatography on silica gel (eluent: hexanes or a hexane/dichloromethane gradient) to isolate the pure this compound.
Application: Accessing the Lignan Core via Suzuki-Miyaura Cross-Coupling
With pure this compound in hand, the next critical step is to introduce the final piece of the arylnaphthalene lignan core. The Suzuki-Miyaura reaction is again the method of choice, demonstrating its power and versatility in modern organic synthesis.[9][10]
Diagram 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Protocol 2: General Suzuki-Miyaura Coupling of this compound
Causality: This protocol employs a modern catalyst system often used for challenging or sterically hindered substrates.[11] The use of a bulky, electron-rich phosphine ligand like SPhos can accelerate the oxidative addition and reductive elimination steps. A strong, non-nucleophilic base like potassium phosphate is crucial for efficiently forming the boronate species required for the transmetalation step without causing unwanted side reactions.[11][12] Dioxane or toluene are excellent solvents as they effectively solubilize the catalyst and organic reagents at the required reaction temperatures.[11]
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 283.16 | 1.0 mmol | 1.0 | 283 mg |
| Arylboronic Acid | - | 1.2 mmol | 1.2 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.01 mmol | 0.01 (1 mol%) | 9.2 mg |
| SPhos | 410.47 | 0.02 mmol | 0.02 (2 mol%) | 8.2 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 mmol | 2.0 | 425 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the desired arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (SPhos).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-diaryl-naphthalene product.
Troubleshooting & Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst system for the specific substrate. 3. Poor quality of boronic acid. | 1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. 2. Screen other ligands (e.g., XPhos, RuPhos) or palladium sources (e.g., Pd(OAc)₂).[11] 3. Use fresh, high-purity boronic acid. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Reaction temperature is too high for an unstable boronic acid. | 1. Improve degassing procedures for all reagents and solvents.[11] 2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
| Formation of Debrominated Byproduct | 1. Proto-deboronation of the boronic acid followed by proto-dehalogenation. 2. Presence of water with certain catalyst systems. | 1. Use a stronger, non-aqueous base like Cs₂CO₃ or K₃PO₄.[11] 2. Ensure anhydrous conditions if using a water-sensitive catalyst system. |
Conclusion
This compound is a high-value intermediate that serves as a reliable and versatile gateway to the pharmacologically significant class of arylnaphthalene lignans. The palladium-catalyzed cross-coupling reactions detailed in this guide represent robust, reproducible, and scalable methods for its synthesis and subsequent elaboration. By understanding the principles behind the chosen reagents and conditions, researchers can confidently employ this building block to accelerate the discovery and development of novel therapeutics.
References
- Rapid continuous photoflow synthesis of naturally occurring arylnaphthalene lignans and their analogs - Taylor & Francis Online.
- Advances in the Synthesis of Lignan Natural Products - PMC - NIH.
- Design and Synthesis of Arylnaphthalene Lignan Lactone Derivatives as Potent Topoisomerase Inhibitors | Bentham Science Publishers.
- Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC - NIH.
- Full article: Rapid continuous photoflow synthesis of naturally occurring arylnaphthalene lignans and their analogs - Taylor & Francis Online.
- Schematic of 1-phenylnaphthalene synthesis | Download Scientific Diagram - ResearchGate.
- This compound | C16H11Br | CID 12275025 - PubChem - NIH.
- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl) - ijarsct.
- 1-Bromo-4-fluoronaphthalene: A Key Building Block for Pharmaceutical Synthesis.
- The Suzuki Reaction.
- Pd‐Catalyzed Chemoselective Suzuki‐Miyaura Reactions of 1‐Bromo‐4‐(halomethyl)naphthalene | Request PDF - ResearchGate.
- Evaluation of synthetic naphthalene derivatives as novel chemical chaperones that mimic 4-phenylbutyric acid - PubMed.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- Naphthalene, 1-bromo- - Organic Syntheses Procedure.
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- 5. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Suzuki Coupling [organic-chemistry.org]
Scale-up synthesis of 1-Bromo-4-phenylnaphthalene derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 1-Bromo-4-phenylnaphthalene Derivatives
Abstract
This compound and its derivatives are pivotal structural motifs in the fields of medicinal chemistry, organic electronics, and materials science. Their utility as advanced intermediates necessitates robust and scalable synthetic routes to meet the demands of research and commercial development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of the this compound core. We critically evaluate multiple synthetic strategies, focusing on the causality behind experimental choices, process safety, and scalability. Detailed, field-proven protocols for two primary synthetic routes are presented, emphasizing self-validating systems for trustworthy and reproducible outcomes.
Introduction: The Strategic Importance of the this compound Scaffold
The arylnaphthalene framework is a privileged scaffold in modern chemistry.[1] The unique combination of a rigid, planar naphthalene core and a sterically demanding phenyl substituent imparts specific conformational properties that are highly sought after in drug design and for the creation of organic electronic materials. The bromine atom at the 1-position serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.
However, transitioning the synthesis of these valuable compounds from bench-scale discovery to pilot-plant production presents significant challenges. Issues of cost, reagent safety, reaction exotherms, and purification of multi-kilogram quantities become paramount. This guide is designed to navigate these complexities by providing a logical framework for selecting and executing a scalable synthesis.
Comparative Analysis of Synthetic Strategies for Scale-Up
The synthesis of the this compound core can be approached from several distinct retrosynthetic pathways. The choice of strategy is a critical decision that impacts process efficiency, cost, and safety. We will analyze three primary strategies.
Strategy A: Late-Stage Palladium-Catalyzed Cross-Coupling
This approach constructs the C-C bond between the naphthalene core and the phenyl ring at a late stage using a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[2][3] This is a powerful and versatile method for carbon-carbon bond formation.[2] The primary advantage is the potential for high yields and functional group tolerance under relatively mild conditions.[4]
-
Causality: The mechanism involves an oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation with a boronic acid derivative and reductive elimination to form the desired biaryl product.[3]
-
Scalability Considerations: While highly effective, the cost of palladium catalysts and specialized ligands can be a significant factor at scale. Furthermore, removal of residual palladium to parts-per-million (ppm) levels, a strict requirement for pharmaceutical applications, can complicate downstream processing.
Strategy B: Construction from a Tetralone Intermediate
This classic and robust strategy involves building the carbon skeleton first and then establishing the desired aromaticity and substitution pattern. The key intermediate is 4-phenyl-1-tetralone, which is synthesized via an intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid.[5][6]
-
Causality: The intramolecular cyclization is driven by a strong Lewis or Brønsted acid, which activates the carboxylic acid (or its acid chloride derivative) for electrophilic attack on the pendant phenyl ring.[5] Subsequent aromatization and bromination steps yield the final product.
-
Scalability Considerations: This route often utilizes inexpensive starting materials (e.g., benzene, succinic anhydride). The reactions, particularly the Friedel-Crafts cyclization, can be highly exothermic and require careful thermal management in large reactors. The use of stoichiometric amounts of Lewis acids like AlCl₃ generates significant aqueous waste during workup.[7] However, the overall cost-effectiveness often makes this the preferred industrial approach.
Strategy C: Sandmeyer Reaction from an Amino Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[8][9][10] This strategy would presuppose the synthesis of 4-phenyl-1-aminonaphthalene.
-
Causality: The process involves diazotization of a primary aromatic amine with a nitrite source under acidic conditions to form a reactive diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates a radical-nucleophilic aromatic substitution to install the bromine.[8]
-
Scalability Considerations: Diazonium salts are notoriously unstable and can be explosive, especially in a solid, isolated state. Scale-up requires strict temperature control (typically 0-5 °C) and is often performed as a continuous "in-situ" process where the diazonium salt is generated and immediately consumed. While effective, the inherent safety risks associated with diazonium intermediates require specialized equipment and rigorous safety protocols.[11]
| Parameter | Strategy A (Suzuki Coupling) | Strategy B (Tetralone Route) | Strategy C (Sandmeyer Reaction) |
| Starting Materials Cost | High (Pd catalysts, boronic acids) | Low to Moderate | Moderate |
| Process Safety | Moderate (Flammable solvents) | Moderate (Exotherms, corrosive acids) | High Risk (Unstable diazonium salts) |
| Scalability | Good, but catalyst cost is a factor | Excellent, industry-proven | Challenging due to safety constraints |
| Purification | Challenging (Pd removal) | Moderate (Crystallization often feasible) | Moderate |
| Waste Stream | Moderate (Solvent and catalyst waste) | High (Acidic aqueous waste) | Moderate (Acidic aqueous waste) |
Detailed Scale-Up Protocols
The following protocols are designed for multi-hundred gram to kilogram scale and emphasize safety, efficiency, and robustness.
Protocol 1: Scale-Up Synthesis via 4-Phenyl-1-tetralone
This four-step protocol is the recommended pathway for large-scale production due to its reliance on economical starting materials and well-established chemical transformations.
This protocol combines the synthesis of 4-phenylbutanoic acid and its subsequent cyclization, which is a common industrial practice.
-
Core Directive: This step establishes the fundamental C10-C6 carbon skeleton of the target molecule. The intramolecular Friedel-Crafts reaction is a powerful C-C bond-forming reaction ideal for creating the fused ring system.[5]
-
Equipment: 20 L glass-lined reactor with overhead stirring, temperature probe, condenser, and addition funnel.
-
Reagents:
-
4-Phenylbutanoic acid: 2.00 kg (12.18 mol)
-
Polyphosphoric acid (PPA): 10.0 kg
-
-
Protocol:
-
Charge the reactor with polyphosphoric acid. Begin agitation and heat the reactor to 80-90 °C.
-
Slowly add the 4-phenylbutanoic acid in portions over 1-2 hours. A moderate exotherm will be observed; maintain the internal temperature below 100 °C.
-
After the addition is complete, maintain the reaction mixture at 90-95 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
CRITICAL STEP (Work-up): Allow the reactor to cool to approximately 60 °C. In a separate vessel, prepare a large volume of crushed ice/water (approx. 50 L). Very slowly and carefully, decant or pump the viscous reaction mixture onto the ice with vigorous stirring. This quench is highly exothermic and will generate steam.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours until it is a manageable consistency.
-
Isolate the solid product by filtration. Wash the filter cake extensively with water until the filtrate is neutral (pH 6-7).
-
Dry the crude 4-phenyl-1-tetralone under vacuum at 50 °C.
-
-
Expected Outcome: 1.60-1.75 kg (89-97% yield) of an off-white to tan solid.[5]
-
Core Directive: This step converts the non-aromatic tetralone ring into the fully aromatic naphthalene system. Dehydrogenation using elemental sulfur is a classic, cost-effective method for this transformation.[5]
-
Equipment: 20 L reactor equipped for high temperatures with a condenser and a gas outlet connected to a scrubber (for H₂S).
-
Reagents:
-
4-Phenyl-1-tetralone: 1.60 kg (7.20 mol)
-
Elemental Sulfur (powder): 254 g (7.92 mol)
-
-
Protocol:
-
Charge the reactor with 4-phenyl-1-tetralone and sulfur.
-
Heat the mixture under a slow stream of nitrogen to 200-220 °C. The mixture will become a homogenous liquid.
-
SAFETY: Hydrogen sulfide (H₂S) gas will begin to evolve. Ensure the reactor outlet is properly connected to a caustic scrubber (e.g., NaOH solution) to neutralize this toxic and flammable gas.
-
Maintain the temperature for 3-4 hours. The reaction is complete when H₂S evolution ceases.
-
Cool the mixture to ~100 °C. The crude product can be purified by vacuum distillation.
-
-
Expected Outcome: ~1.3 kg (89% yield) of 1-phenylnaphthalene as a colorless oil or low-melting solid.[5]
-
Core Directive: This final step introduces the bromine atom at the desired C1 position. The phenyl group at C4 directs the incoming electrophile (bromine) to the C1 and C8 positions. Careful control of conditions is needed to favor monosubstitution at C1. Using a milder brominating agent like N-Bromosuccinimide (NBS) can improve selectivity.
-
Equipment: 20 L glass-lined reactor with overhead stirring, temperature probe, and condenser.
-
Reagents:
-
1-Phenylnaphthalene: 1.30 kg (6.36 mol)
-
N-Bromosuccinimide (NBS): 1.19 kg (6.68 mol)
-
Acetonitrile: 10 L
-
-
Protocol:
-
Charge the reactor with 1-phenylnaphthalene and acetonitrile. Stir to dissolve.
-
Cool the solution to 0-5 °C using a chiller.
-
Add the NBS in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for an additional 2-3 hours. Monitor by HPLC for the disappearance of starting material.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange/yellow color dissipates.
-
Add water (10 L) to precipitate the product. Stir the slurry for 30 minutes.
-
Isolate the solid by filtration. Wash the cake with water and then with a small amount of cold heptane.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure product.
-
-
Expected Outcome: High yield of this compound as a white to off-white crystalline solid.
Safety and Hazard Management at Scale
Scaling up chemical synthesis introduces risks that may not be apparent at the laboratory level. A thorough risk assessment is mandatory.
-
Bromination: Elemental bromine is highly toxic, corrosive, and a strong oxidizer.[12] While this protocol uses NBS, which is safer to handle, all bromination reactions should be treated with extreme caution.[13]
-
Engineering Controls: Always perform brominations in a well-ventilated area, preferably in a closed reactor system. A dedicated scrubber filled with a sodium thiosulfate or sodium bisulfite solution should be available to neutralize any accidental release of bromine vapors.[14]
-
Personal Protective Equipment (PPE): Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[12] For large-scale operations, respiratory protection may be required.[14]
-
-
Friedel-Crafts Reactions: The use of strong Lewis acids like AlCl₃ and strong Brønsted acids like PPA presents significant hazards. They are highly corrosive. The quenching process is extremely exothermic and can cause violent boiling and splashing if not controlled. Always add the reaction mixture to ice/water, never the other way around.
-
Thermal Runaway: Both the Friedel-Crafts cyclization and the sulfur dehydrogenation are exothermic. Ensure the reactor has adequate cooling capacity to control the internal temperature. A thermal runaway could lead to a dangerous pressure buildup and reactor failure.
-
Waste Disposal: The process generates significant acidic aqueous waste from the Friedel-Crafts workup, which must be neutralized before disposal. Solvent waste must be collected and disposed of according to local environmental regulations.
Conclusion and Future Perspectives
The multi-step synthesis of this compound via a 4-phenyl-1-tetralone intermediate represents a robust, economically viable, and scalable pathway for producing this valuable intermediate. While the Suzuki coupling offers an elegant alternative, the tetralone route's reliance on inexpensive commodity chemicals makes it highly attractive for industrial-scale production.
Future process improvements could focus on replacing classical batch methods with continuous flow technology. For instance, electrophilic bromination in a microreactor can significantly improve safety by minimizing the amount of hazardous reagent present at any given time and allowing for superior thermal control.[15][16] Similarly, exploring solid acid catalysts for the Friedel-Crafts cyclization could reduce the generation of acidic aqueous waste, leading to a greener manufacturing process.[7]
References
- Benchchem. (n.d.). Application Note: A Scalable Synthesis of 1-(4-Bromophenyl)naphthalene via Suzuki-Miyaura Coupling.
- YouTube. (2024). Bromination safety.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wikipedia. (n.d.). 1-Tetralone.
- Vandenbroucke, J., et al. (2019).
- OpenOChem Learn. (n.d.). Sandmeyer Reaction.
- ResearchGate. (n.d.). Pd‐Catalyzed Chemoselective Suzuki‐Miyaura Reactions of 1‐Bromo‐4‐(halomethyl)naphthalene | Request PDF.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Google Patents. (n.d.). US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones.
- ResearchGate. (2025). (PDF)
- Google Patents. (n.d.).
- ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF.
- RSC Education. (n.d.).
- Fu, G. C., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Benchchem. (n.d.).
- Organic Chemistry Portal. (n.d.). Tetralone synthesis.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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The Advent of Continuous Flow Synthesis: Application Notes and Protocols for 1-Bromo-4-phenylnaphthalene
The relentless pursuit of efficiency, safety, and scalability in modern chemical synthesis has catalyzed a paradigm shift from traditional batch processing to continuous flow chemistry. This powerful technology offers unparalleled control over reaction parameters, leading to higher yields, cleaner reaction profiles, and a safer operating environment.[1][2][3] Within the vast landscape of organic synthesis, the functionalization of polycyclic aromatic hydrocarbons (PAHs) remains a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[4][5] 1-Bromo-4-phenylnaphthalene stands out as a versatile building block, featuring a naphthalene core with distinct electronic and steric properties, and a reactive bromine handle ripe for elaboration.[6]
This technical guide delves into the practical applications of this compound in the realm of flow chemistry. We will explore its utility in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the construction of carbon-nitrogen linkages. These application notes and detailed protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of continuous flow synthesis for the derivatization of this valuable intermediate.
The Rationale for Flow Chemistry with this compound
The decision to transition from batch to flow for reactions involving this compound is underpinned by several key advantages inherent to continuous processing:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for rapid and precise temperature control, mitigating the risk of exothermic runaways and enabling access to superheated conditions safely.[3][7] This is particularly crucial for palladium-catalyzed reactions, where precise temperature control can significantly impact catalyst activity and stability.
-
Improved Safety: The small internal volume of flow reactors minimizes the inventory of hazardous reagents and intermediates at any given time, drastically reducing the risks associated with handling potentially unstable or toxic compounds.[2][3]
-
Rapid Reaction Optimization: The ability to quickly vary parameters such as residence time, temperature, and stoichiometry in a continuous stream allows for high-throughput screening of reaction conditions, accelerating the optimization process from days to hours.[1]
-
Scalability and Reproducibility: Once optimized, a flow process can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). The precise control over reaction parameters ensures high reproducibility between batches.[3]
-
Integration of Heterogeneous Catalysts: Flow chemistry is exceptionally well-suited for the use of packed-bed reactors containing immobilized catalysts.[1][8] This simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture, a significant advantage in palladium-catalyzed processes.
Application Note 1: Continuous Flow Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[9][10] In a flow chemistry setup, this reaction can be performed with high efficiency and control.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9] Precise control over temperature and residence time in a flow reactor ensures the efficient progression of each step while minimizing side reactions.
Caption: Schematic of a continuous flow setup for Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-Phenyl-1-phenylnaphthalene
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid in a continuous flow system.
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
1,4-Dioxane
-
Water (degassed)
Equipment:
-
Two high-precision syringe pumps
-
T-mixer
-
Packed-bed reactor column (e.g., glass or stainless steel)
-
Heating unit for the reactor
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Catalyst Packing: The reactor column is packed with a heterogeneous palladium catalyst (e.g., Pd on charcoal or a polymer-supported palladium catalyst). Alternatively, a homogeneous catalyst can be used, which will be introduced as a separate stream.
-
Reagent Preparation:
-
Solution A: Prepare a solution of this compound (0.2 M), phenylboronic acid (0.3 M), and potassium carbonate (0.6 M) in a mixture of 1,4-dioxane and water (4:1 v/v). Degas the solution thoroughly.
-
Solution B (for homogeneous catalysis): Prepare a solution of Pd(OAc)₂ (0.004 M) and PPh₃ (0.008 M) in 1,4-dioxane. Degas the solution. (If using a heterogeneous catalyst, this solution is not needed).
-
-
System Setup:
-
Connect the syringe containing Solution A to one inlet of the T-mixer via a syringe pump.
-
If using a homogeneous catalyst, connect the syringe containing Solution B to the other inlet of the T-mixer via a second syringe pump. If using a heterogeneous catalyst, this line is omitted.
-
Connect the outlet of the T-mixer to the inlet of the packed-bed reactor.
-
Place the reactor in a heating unit and set the desired temperature (e.g., 100 °C).
-
Connect the outlet of the reactor to a back pressure regulator (e.g., 100 psi) to prevent solvent boiling.
-
Place the outlet of the BPR into a collection vessel.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor. For example, for a 2 mL reactor volume and a desired residence time of 10 minutes, the total flow rate would be 0.2 mL/min.
-
Start the pumps to introduce the reagents into the reactor.
-
Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.
-
-
Work-up and Analysis:
-
The collected solution is then subjected to a standard aqueous work-up.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Product formation and purity are monitored by techniques such as TLC, GC-MS, or HPLC.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 140 °C | Higher temperatures accelerate the reaction but can lead to catalyst degradation. Flow chemistry allows for safe operation at temperatures above the solvent's boiling point.[7] |
| Residence Time | 5 - 30 minutes | Shorter residence times increase throughput but may lead to incomplete conversion. Optimization is key.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used and are soluble in aqueous/organic mixtures. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are desirable for cost-effectiveness. Flow systems with heterogeneous catalysts allow for easy catalyst recovery and reuse.[1] |
| Solvent | Dioxane/Water, Toluene/Water, DME/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. |
Application Note 2: Continuous Flow Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines which are prevalent in pharmaceuticals and organic electronic materials.[12][13][14] Performing this reaction in a continuous flow setup can overcome challenges associated with batch processing, such as catalyst deactivation and poor reproducibility.[12][15]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often crucial for the success of this reaction.
Caption: Schematic of a continuous flow setup for Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl-4-phenyl-1-naphthylamine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine in a continuous flow system.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., Aniline)
-
Sodium tert-butoxide (NaOtBu)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Toluene (anhydrous and degassed)
Equipment:
-
Two high-precision syringe pumps
-
T-mixer
-
Coil reactor (e.g., PFA or stainless steel tubing)
-
Heating unit for the reactor (e.g., oil bath or heating block)
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation (under inert atmosphere):
-
Solution A: In a glovebox, prepare a solution of this compound (0.2 M), the desired amine (0.24 M), and sodium tert-butoxide (0.28 M) in anhydrous and degassed toluene.
-
Solution B: In a separate vial in the glovebox, prepare a solution of Pd₂(dba)₃ (0.002 M) and Xantphos (0.004 M) in anhydrous and degassed toluene.
-
-
System Setup:
-
Connect the syringe containing Solution A to one inlet of the T-mixer via a syringe pump.
-
Connect the syringe containing Solution B to the other inlet of the T-mixer via a second syringe pump.
-
Connect the outlet of the T-mixer to the inlet of the coil reactor.
-
Immerse the coil reactor in a heating unit set to the desired temperature (e.g., 120 °C).
-
Connect the outlet of the reactor to a back pressure regulator (e.g., 150 psi).
-
Place the outlet of the BPR into a collection vessel.
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps to achieve the desired residence time. For a 1 mL coil reactor and a 15-minute residence time, the total flow rate would be approximately 0.067 mL/min.
-
Start the pumps and allow the system to stabilize before collecting the product.
-
-
Work-up and Analysis:
-
The collected reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Conversion and purity are determined by GC-MS, LC-MS, or NMR spectroscopy.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 100 - 160 °C | Higher temperatures are often required for the amination of aryl bromides. The use of a sealed flow reactor allows for safe operation at these elevated temperatures.[12] |
| Residence Time | 10 - 60 minutes | The required residence time will depend on the reactivity of the amine and the chosen reaction temperature. |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are essential for the deprotonation of the amine. Sodium tert-butoxide is a common and effective choice. |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often preferred. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. |
Conclusion
The adoption of continuous flow chemistry for the functionalization of this compound offers a robust, efficient, and safer alternative to traditional batch methods. The protocols and application notes provided herein serve as a practical guide for researchers to harness the power of this enabling technology. By leveraging the precise control over reaction parameters afforded by flow systems, chemists can unlock new avenues for the synthesis of complex molecules derived from this versatile building block, accelerating innovation in drug discovery and materials science.
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- Continuous Flow Suzuki Coupling with a Heterogeneous Pd C
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - Semantic Scholar.
- Continuous‐flow cross‐coupling reaction with (a) homogeneous and (b) heterogeneous Pd catalysts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- This compound - MySkinRecipes.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing).
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept | Request PDF - ResearchG
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLIC
- This compound | C16H11Br | CID 12275025 - PubChem - NIH.
- Flow Chemistry A Key Enabling Technology for (Multistep) Organic Synthesis.
- Application of 1-Bromo-2-phenylnaphthalene in Materials Science: Detailed Applic
- A field guide to flow chemistry for synthetic organic chemists - PMC - PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C16H11Br | CID 12275025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. vapourtec.com [vapourtec.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 1-Bromo-4-phenylnaphthalene Suzuki Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers encountering challenges with sterically demanding substrates, such as 1-bromo-4-phenylnaphthalene. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic principles to help you troubleshoot and enhance your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging, leading to low yields?
A1: The primary difficulty arises from steric hindrance. The bulky phenyl group at the 4-position and the peri-hydrogen at the 5-position create a sterically crowded environment around the carbon-bromine bond. This congestion can impede two critical steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the C-Br bond is often the rate-determining step and is significantly slowed by steric bulk.[1][2]
-
Reductive Elimination: The final step, where the two coupled fragments are expelled from the palladium center to form the product, can also be hindered, potentially leading to catalyst decomposition or side reactions.[3][4]
Standard Suzuki conditions, like those using Pd(PPh₃)₄, are often inefficient for overcoming these steric barriers.[2]
Q2: My reaction has stalled, with significant starting material remaining. What is the most likely cause?
A2: A stalled reaction with low conversion points towards issues with the catalytic cycle's initiation or propagation. The most common culprits are:
-
Inefficient Oxidative Addition: As mentioned, the steric hindrance of your substrate may prevent the palladium catalyst from efficiently inserting into the C-Br bond. This requires a more active catalyst system.[1][5]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. It can be oxidized by trace oxygen, leading to side reactions like homocoupling, or it can decompose at high temperatures if the catalytic cycle is sluggish.[6] Ensuring a rigorously inert atmosphere is crucial.[5]
-
Poor Reagent Quality: An old or impure palladium catalyst, hydrated base, or impure solvents can halt the reaction.[6][7][8]
Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A3: Side product formation is a frequent cause of yield loss. The three most common byproducts in this context are:
-
Homocoupling: This is the self-coupling of your boronic acid partner to form a biaryl byproduct. It is primarily caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), promoting this pathway.[6][9]
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, replacing it with a hydrogen atom. This side reaction is often catalyzed by aqueous bases and can be a major issue if your boronic acid is unstable.[1][6][10]
-
Hydrodehalogenation: In this process, the this compound starting material is reduced to 4-phenylnaphthalene. This can occur if the palladium-aryl intermediate reacts with a hydride source (which can be the base or solvent) before transmetalation can occur.[6][11]
Minimizing these requires rigorous degassing and potentially switching to more stable boron reagents or anhydrous conditions.[5][6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Conversion of Starting Material
If your reaction analysis (TLC, LC-MS, GC-MS) shows a large amount of unreacted this compound, your catalyst is likely not active enough or is being inhibited.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction conversion.
Catalyst & Ligand Selection for Hindered Substrates
For sterically demanding substrates, the ligand's properties are paramount. You need ligands that are both bulky and electron-rich .
-
Bulky ligands accelerate the final reductive elimination step and can create a sterically shielded palladium center.[3][9]
-
Electron-rich ligands increase the electron density on the palladium, which promotes the initial, often rate-limiting, oxidative addition step.[1][9]
| Ligand Family | Recommended Ligands | Key Advantages for This Coupling |
| Buchwald-Type | SPhos, XPhos, RuPhos | Highly electron-rich and bulky; excellent for activating C-Br bonds.[1][5] |
| NHC Carbenes | IPr, SImes | Strong σ-donors that form very stable Pd complexes, resistant to decomposition.[12] |
| Specialized Ligands | AntPhos, BI-DIME | Specifically designed for extremely hindered couplings, inhibiting side reactions.[3] |
Problem 2: Significant Side Product Formation
If your starting material is consumed but the yield of the desired product is low, side reactions are the primary issue.
Solutions to Common Side Reactions
-
To Prevent Homocoupling:
-
To Prevent Protodeboronation:
-
Use Boronic Esters: Pinacol or MIDA boronic esters are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][5][6]
-
Anhydrous Conditions: If using a boronic acid, switching to anhydrous solvents and a non-hydroxide base can suppress this side reaction.[6]
-
Base Selection: The choice of base can influence the rate of this side reaction. Screening different bases is recommended.[5]
-
-
To Prevent Hydrodehalogenation:
Optimization Protocols & Methodologies
General Catalytic Cycle of the Suzuki-Miyaura Coupling
Understanding the mechanism is key to rational optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Screening Experiment Protocol: Catalyst, Ligand, Base, and Solvent
A systematic screening is the most effective way to identify optimal conditions for your specific coupling partners.
-
Reaction Setup: In an array of reaction vials inside a glovebox or using a Schlenk line, add this compound (1.0 equiv).
-
Boronic Acid/Ester Addition: Add the boronic acid (1.2-1.5 equiv) or boronic ester (1.2-1.5 equiv).
-
Base Addition: Add the selected base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (1.1-1.5x mol% relative to Pd). Pre-formed precatalysts can also be used directly.
-
Solvent Addition: Add the degassed solvent or solvent mixture.
-
Reaction: Seal the vials, remove from the glovebox (if used), and place in a pre-heated reaction block. Stir vigorously for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and relative product/byproduct ratios.
Recommended Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4.4 mol%) | XPhos (4.4 mol%) | AntPhos (4.4 mol%) | (Precatalyst) |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | t-BuOK[12] |
| Solvent | Dioxane/H₂O (5:1) | Toluene/H₂O (5:1) | THF/H₂O (5:1) | Dioxane (anhydrous) |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
General Optimized Protocol
This protocol serves as a robust starting point based on best practices for hindered Suzuki couplings.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add freshly degassed 1,4-dioxane via syringe.
-
Degassing: Subject the sealed flask to three cycles of "freeze-pump-thaw" to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
By systematically addressing the challenges of steric hindrance and potential side reactions, you can significantly improve the yield and reproducibility of your this compound Suzuki coupling.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 2-Bromopyridines - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis - Benchchem.
- troubleshooting low yield in Suzuki coupling of bromopyridines - Benchchem.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
- A Comparative Guide to Dihalonaphthalenes in Palladium-Catalyzed Coupling Reactions - Benchchem.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Technical Support Center: Suzuki Coupling of Polyhalogenated Aromatic Compounds - Benchchem.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed.
- effect of base and solvent on Suzuki coupling with bromoquinolines - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-(sec-butyl)benzene - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Bromo-4-phenylnaphthalene
Welcome to the technical support center for the synthesis of 1-Bromo-4-phenylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this versatile chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments, optimize reaction conditions, and ensure the integrity of your final product.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific impurities. The two most prevalent strategies are the Suzuki-Miyaura cross-coupling reaction and the Sandmeyer reaction.
-
Suzuki-Miyaura Coupling : This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] A common pathway involves the coupling of a di-halogenated naphthalene, such as 1-bromo-4-iodonaphthalene, with phenylboronic acid. The higher reactivity of the carbon-iodine bond allows for selective formation of the phenyl-naphthalene bond, leaving the bromine intact.[2]
-
Sandmeyer Reaction : This classic transformation converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[3] In this case, 4-phenyl-1-naphthylamine is treated with a nitrite source in the presence of a strong acid to form the diazonium salt, which is subsequently decomposed with a copper(I) bromide (CuBr) solution to yield the target molecule.[4][5]
Caption: Simplified mechanism of de-bromination side reaction.
Problem 2: My crude product contains significant amounts of biphenyl and/or binaphthyl impurities.
-
Question: Why am I observing homocoupling byproducts and how can I minimize them?
-
Answer: The formation of symmetrical biaryls (e.g., biphenyl from phenylboronic acid or binaphthyl from the naphthalene starting material) is known as homocoupling. This is another common side reaction in palladium-catalyzed couplings. [6][7]
-
Probable Cause:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Reaction Conditions: High temperatures and certain catalyst systems can favor homocoupling pathways.
-
Slow Transmetalation: If the transmetalation step (transfer of the phenyl group from boron to palladium) is slow, it allows more time for side reactions like homocoupling to occur.
-
-
Recommended Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. [8] 2. Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Sometimes, simply lowering the temperature from 100 °C to 80 °C can significantly reduce homocoupling.
-
Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to ensure the aryl halide is fully consumed, but avoid a large excess which can increase its homocoupling. [9] Problem 3: The reaction yields a complex mixture of isomers or poly-brominated products.
-
-
-
Question: My analytical data suggests the presence of multiple isomers. How did this happen?
-
Answer: Isomeric impurities typically arise from a lack of regioselectivity in a preceding bromination step.
-
Probable Cause: If your synthesis involves the bromination of 4-phenylnaphthalene or naphthalene itself, the electrophilic substitution may not be perfectly selective. [10]While the C1 (alpha) position of naphthalene is kinetically favored for electrophilic substitution, other positions can also react, leading to a mixture of bromo-isomers. [11]Over-bromination can also occur, leading to dibromo- or tribromo-phenylnaphthalenes. [7]
-
Recommended Solutions:
-
Control Bromination Conditions: When performing bromination, carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Use non-polar solvents and low temperatures to enhance selectivity.
-
Purify Intermediates: It is critical to purify the brominated intermediate thoroughly before proceeding to the next step (e.g., the Suzuki coupling). Meticulous column chromatography at this stage can prevent complex purification challenges later.
-
Choose a More Selective Route: Consider starting with a precursor that already has the correct substitution pattern, such as 4-phenyl-1-naphthylamine for a Sandmeyer reaction, to avoid regioselectivity issues altogether.
-
-
Section 3: Purification and Characterization Workflow
Effective purification is crucial for obtaining high-quality this compound.
Protocol 1: Purification by Column Chromatography
This is the most effective method for separating the target compound from common byproducts. [6]
-
Adsorb Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method typically yields better separation. [7]2. Prepare Column: Pack a glass column with silica gel using a non-polar eluent like hexane.
-
Load and Elute: Carefully add the adsorbed sample to the top of the column. Begin elution with pure hexane.
-
Gradient Elution: Gradually increase the eluent polarity by adding a more polar solvent like ethyl acetate or dichloromethane (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%). The non-polar, de-brominated byproduct (4-phenylnaphthalene) will elute first, followed by the desired product. More polar impurities will elute last.
-
Monitor Fractions: Collect fractions and monitor them by TLC, visualizing under UV light.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General workflow for purification and analysis.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect and how can I quickly identify them?
A1: The impurity profile depends on your synthetic route. The table below summarizes the most common ones.
| Impurity | Origin | Identification Notes |
| 4-Phenylnaphthalene | De-bromination side reaction | Appears as a less polar spot on TLC (higher Rf) than the product. Shows a molecular ion peak at m/z ≈ 204 in GC-MS. [12][7] |
| Biphenyl | Homocoupling of phenylboronic acid | A non-polar byproduct. Shows a molecular ion peak at m/z ≈ 154 in GC-MS. [6] |
| Binaphthyl Species | Homocoupling of naphthalene starting material | High molecular weight, non-polar byproducts. [6] |
| Unreacted Starting Materials | Incomplete reaction | Can be identified by comparing with authentic standards on TLC or by their characteristic mass in GC-MS. [6][7] |
| Isomeric Byproducts | Poor regioselectivity during bromination | May co-elute with the product. Often requires careful NMR analysis or high-resolution chromatography (HPLC) to identify. [7] |
Q2: My final purified product is a yellow oil or a low-melting solid, not the reported white crystalline solid (m.p. 76-77 °C). What is wrong?
A2: A pure sample of this compound should be a white to off-white solid. [13]If your product is an oil or melts at a significantly lower temperature, it is almost certainly impure. The presence of residual solvents or byproducts can depress the melting point and prevent crystallization. [6]Further purification by column chromatography or recrystallization from a different solvent system (e.g., ethanol or hexane/ethyl acetate) is strongly recommended. Ensure the product is also thoroughly dried under high vacuum to remove any residual solvent.
Q3: How do I definitively confirm the structure and purity of my final product?
A3: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR: Provides definitive structural information. The proton NMR will show a characteristic pattern of signals in the aromatic region, while the carbon NMR will confirm the number of unique carbon environments.
-
GC-MS: Confirms the molecular weight (m/z ≈ 282/284 for the bromine isotopes) and provides an excellent measure of purity (typically >99% by area). * Melting Point: A sharp melting point close to the literature value (76-77 °C) is a strong indicator of high purity.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 22(9), 1529.
- Jedinák, L., & Cankař, P. (2016). 4-Arylation of N-Acylamino- and Aminopyrazoles by the Suzuki–Miyaura Cross-Coupling Reaction. European Journal of Organic Chemistry, 2016(29), 5028-5036.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Clinch, K., et al. (2004). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 69(19), 6673-6676.
- Nicolaou, K. C., et al. (2005). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. In Vancomycin and Related Glycopeptide Antibiotics (pp. 1-34). Wiley-VCH.
- Chan, K. L., et al. (2011). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 16(7), 5733-5744.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Wang, P., et al. (2019). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 10(14), 4057-4062.
- OpenOChem Learn. (n.d.). Sandmeyer Reaction.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Brei, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(24), 13425-13433.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- University of California, Irvine. (2014). The Suzuki Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 1-Bromo-4-iodonaphthalene: A Versatile Building Block.
- Kochi, J. K., & Singleton, D. M. (1968). Naphthalene. Organic Syntheses, 48, 102.
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- Pullen, J. (2011). Bromination Mechanism [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Al-Zaydi, K. M., et al. (2016). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University.
- Adams, R., & Reid, E. E. (1922). α-Bromonaphthalene. Organic Syntheses, 2, 11.
- Kuszmann, J., & Gács-Baitz, E. (2016). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. International Journal of Organic Chemistry, 6, 1-13.
- Study.com. (n.d.). Nitronaphthalene reacted with Br₂, FeBr₃ yields 1-bromo-5-nitronaphthalene, what is the mechanism for this reaction?.
- Patil, S. B., et al. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
- Biswas, T. (2023). MCQ-101: Bromination of Naphthalene amide system [Video]. YouTube.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound CAS#: 59951-65-4 [amp.chemicalbook.com]
Technical Support Center: Purification of Crude 1-Bromo-4-phenylnaphthalene
Welcome to the technical support center for the purification of 1-Bromo-4-phenylnaphthalene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The purity of this compound is critical for the success of subsequent reactions, such as Suzuki-Miyaura couplings or other cross-coupling reactions where catalyst poisons can inhibit reactivity.[1][2] This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific challenges you may encounter during the purification process.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: I've just completed my synthesis. My crude product is an off-white or yellowish solid. What are the likely impurities?
A: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Based on this, your primary impurities are likely to be:
-
Unreacted Starting Materials: Such as 1,4-dibromonaphthalene or phenylboronic acid.
-
Homocoupling Byproducts: Biphenyl (from the phenylboronic acid) or a binaphthyl species.
-
Catalyst Residues: Residual palladium from the catalyst can adhere to the product, often causing discoloration.
-
Solvent Residues: Solvents used in the reaction or workup (e.g., toluene, THF, ethyl acetate) may be trapped in the crude solid.
A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the number of components in your crude mixture before proceeding with purification.
Q2: Should I use recrystallization or column chromatography for purification?
A: The choice between these two powerful techniques depends on the nature and quantity of your impurities.[5] The following flowchart provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization is often faster and more scalable if your crude product is >90% pure and a suitable solvent system can be identified. It is excellent for removing small amounts of impurities with different solubility profiles.
-
Column Chromatography is the more robust and versatile method, capable of separating complex mixtures and impurities with polarities similar to the product.[5][6] It is the preferred method if TLC shows multiple, closely-spaced spots.
Troubleshooting Recrystallization
Q3: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens for two main reasons: the boiling point of the solvent is higher than the melting point of your compound (M.P. of this compound is 76-77°C), or the solution is too saturated upon cooling.[7][8][9]
Solutions:
-
Reheat and Add Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage the gradual formation of crystal nucleation sites.
-
Change Solvent System: Choose a solvent or solvent pair with a lower boiling point. For example, if you are using toluene (B.P. 111°C), consider a mixture like hexane/ethyl acetate.[10]
Q4: My recrystallization yield is very low. How can I improve it?
A: Low recovery is a common issue in recrystallization. The primary causes are using too much solvent, incomplete crystallization, or filtering the solution while it is still warm.[5][8]
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.
-
Maximize Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Mother Liquor Recovery: A portion of your product will always remain in the cold solvent (the "mother liquor"). You can concentrate the mother liquor by evaporation and perform a second recrystallization (a "second crop") to recover more product, although it may be of slightly lower purity.
Caption: Troubleshooting common recrystallization problems.
Troubleshooting Column Chromatography
Q5: What is a good starting eluent (solvent system) for purifying this compound on silica gel?
A: this compound is a relatively non-polar aromatic compound. Therefore, a non-polar eluent system is appropriate. A good starting point for TLC analysis and column chromatography is:
-
Hexanes / Ethyl Acetate (98:2 to 95:5)
-
Hexanes / Dichloromethane (95:5 to 80:20) [5]
The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a TLC plate, which generally provides the best separation on a column.[5]
Q6: My compounds are not separating well on the column (Rf values are too close). What should I do?
A: Poor separation is almost always an issue of incorrect eluent polarity.
Solutions:
-
Decrease Eluent Polarity: For non-polar compounds like this, you need to give the silica gel a better chance to interact with them. Decrease the proportion of the more polar solvent (e.g., move from 95:5 hexanes/ethyl acetate to 98:2 or even 100% hexanes). This will lower the Rf values of all spots and increase the separation between them.
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. For example, switching from ethyl acetate to dichloromethane can alter the interactions and improve separation.[5]
Caption: Troubleshooting common column chromatography problems.
Q7: How do I confirm the purity of my final product?
A: Purity should be assessed using a combination of methods:
-
Melting Point: A sharp melting point that matches the literature value (76-77°C) is a strong indicator of purity.[7][9] A broad or depressed melting range suggests impurities are present.
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate, ideally in more than one eluent system.
-
Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy are definitive methods to confirm the structure and check for the absence of impurity signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the mass of the compound and provide a quantitative measure of purity.
Data & Protocols
Physical Properties & Suggested Solvents
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁Br | [11][12] |
| Molecular Weight | 283.16 g/mol | [7][11][12] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 76-77 °C | [7][9] |
| Solubility | Soluble in Toluene, Dichloromethane | [7] |
| Purification Method | Suggested Solvent System | Comments |
| Recrystallization | Ethanol/Water | Good for inducing crystallization of a moderately polar solid. |
| Hexanes/Ethyl Acetate | A non-polar/polar mixture, good for fine-tuning solubility. | |
| Column Chromatography | Hexanes/Ethyl Acetate (98:2 to 95:5) | Standard system for non-polar compounds. |
| (Silica Gel) | Hexanes/Dichloromethane (95:5 to 80:20) | Alternative system that can offer different selectivity. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent (e.g., ethanol) to boiling. Add the minimum amount of hot solvent to the flask with the crude solid until it just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine the optimal eluent system that provides an Rf of ~0.3-0.4 for this compound.
-
Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the least polar component of your eluent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in the minimum possible amount of a suitable solvent (dichloromethane or the eluent itself). Carefully add this concentrated solution to the top of the silica bed. This is known as "wet loading". Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin flowing the solvent through the column.[6]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12275025, this compound.
- SIELC Technologies. Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138521, 1-Bromo-4-methoxynaphthalene.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14340222, 1-Bromo-8-phenylnaphthalene.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- AA Blocks. This compound.
- Columbia University. Column chromatography.
- Organic Syntheses. Naphthalene, 1-bromo-.
- Sunway Pharm Ltd. This compound - CAS:59951-65-4.
- Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Mascot. 1-(4-Bromo-phenyl)-naphthalene CAS: 204530-94-9.
- Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
Sources
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- 6. columbia.edu [columbia.edu]
- 7. This compound CAS#: 59951-65-4 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aablocks.com [aablocks.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. This compound | C16H11Br | CID 12275025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Bromo-8-phenylnaphthalene | C16H11Br | CID 14340222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed 1-Bromo-4-phenylnaphthalene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Bromo-4-phenylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to troubleshooting, ensuring you can diagnose and resolve experimental issues efficiently.
Part 1: Suzuki-Miyaura Coupling Approach
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming the C-C bond between the naphthalene and phenyl rings.[1][2] A common route involves the reaction of 1,4-dibromonaphthalene with phenylboronic acid. Despite its robustness, the reaction is sensitive to several parameters that can lead to failure or low yields.[3]
Frequently Asked Questions (Suzuki-Miyaura Coupling)
Q1: My Suzuki-Miyaura reaction has failed to start. My TLC analysis shows only unreacted 1,4-dibromonaphthalene and some baseline material.
A1: Reaction initiation failure is a common problem in Suzuki couplings and typically points to one of three areas: the catalyst, the reagents, or the reaction environment.
-
Cause 1: Inactive Palladium Catalyst: The active catalytic species is Palladium(0), which is highly sensitive to oxygen.[4] If your catalyst (e.g., Pd(PPh₃)₄) has degraded or if the Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) fails to reduce in situ, the catalytic cycle will not begin.
-
Solution:
-
Ensure Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen). This requires flame-drying all glassware, cooling under vacuum, and backfilling with inert gas.[5] Solvents must be thoroughly degassed by sparging with inert gas or by several freeze-pump-thaw cycles.[4]
-
Use High-Quality Catalyst: Purchase catalyst from a reputable supplier and store it under an inert atmosphere. For Pd(II) precatalysts, ensure your ligands (e.g., phosphines) are not oxidized, as triphenylphosphine oxide can inhibit the reaction.[4]
-
-
-
Cause 2: Poor Reagent Quality: The stability of boronic acids can be a major issue.
-
Solution: Phenylboronic acid is susceptible to protodeboronation, especially if impure or stored improperly.[4][6] It can also undergo trimerization to form phenylboroxine. Use freshly purchased boronic acid or purify older batches. Consider using more stable alternatives like potassium phenyltrifluoroborate salts or pinacol esters of the boronic acid.[4]
-
-
Cause 3: Inappropriate Base or Solvent: The base is crucial for the transmetalation step and its solubility can be critical.
-
Solution: Ensure your base (e.g., K₂CO₃, K₃PO₄) is finely powdered to maximize surface area. If using an aqueous base solution, ensure proper mixing. For anhydrous couplings with bases like K₃PO₄, the presence of a small amount of water can sometimes be beneficial.[7] If solubility is an issue, switching to a different solvent system (e.g., Toluene/Water, Dioxane, or DMF) may help.[6]
-
Q2: The reaction is sluggish and gives a low yield, with significant starting material remaining even after prolonged reaction times. How can I improve conversion?
A2: Low conversion points to suboptimal reaction kinetics or catalyst deactivation over the course of the reaction.
-
Cause 1: Insufficient Temperature: Suzuki couplings are often temperature-dependent.
-
Solution: Most Suzuki reactions for aryl bromides require heating.[1] A typical temperature range is 80-100 °C. If you are running the reaction at a lower temperature, gradually increasing the heat may improve the rate of oxidative addition and subsequent steps.
-
-
Cause 2: Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For moderately reactive aryl bromides, standard phosphine ligands are often sufficient, but challenging substrates may require more specialized ligands.
-
Cause 3: Low Catalyst Loading: While Suzuki reactions are catalytic, an insufficient amount of catalyst can lead to incomplete conversion, especially if some of it deactivates.
-
Solution: Typical catalyst loadings are in the 1-5 mol % range. If you are using a lower loading, increasing it to 3-5 mol % can help drive the reaction to completion.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Failure at any of these stages will halt the reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Sandmeyer Reaction Approach
The Sandmeyer reaction is a classic method for introducing a bromine atom onto an aromatic ring by converting a primary amine, via a diazonium salt, into the corresponding aryl bromide using a copper(I) bromide catalyst.[8][9] For this synthesis, the starting material would be 4-phenylnaphthalen-1-amine.
Frequently Asked Questions (Sandmeyer Reaction)
Q1: My Sandmeyer reaction is producing a low yield of this compound and a significant amount of dark, insoluble tar.
A1: This is a very common outcome in Sandmeyer reactions and points to issues with the stability and handling of the intermediate diazonium salt.
-
Cause 1: Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[10] Decomposition often leads to a complex mixture of byproducts, including phenols (from reaction with water) and other radical-derived products, which appear as tar.
-
Solution:
-
Strict Temperature Control: The diazotization step (reacting the amine with NaNO₂ and acid) must be performed at low temperatures, typically 0-5 °C.[11] Maintain this temperature throughout the generation of the salt and its subsequent reaction with CuBr.
-
Immediate Use: Do not attempt to isolate the diazonium salt. It should be generated in situ and used immediately in the next step.
-
-
-
Cause 2: Incorrect Acidity: The pH of the solution is critical for both the formation and stability of the diazonium salt.
-
Solution: The reaction is typically carried out in a strong acid like HBr. This ensures the formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. Ensure sufficient acid is present to fully protonate the starting amine and react with the sodium nitrite.
-
-
Cause 3: Inefficient Copper Catalysis: The Sandmeyer reaction relies on a single-electron transfer from a copper(I) species to the diazonium salt, initiating a radical mechanism.[8][12]
-
Solution: Use freshly prepared or high-quality CuBr. The reaction should be stirred vigorously to ensure good mixing of the aqueous diazonium salt solution with the copper catalyst.
-
Visualizing the Sandmeyer Reaction Workflow
This diagram outlines the critical steps and conditions for a successful Sandmeyer reaction.
Caption: A workflow diagram for the Sandmeyer synthesis of aryl bromides.
Part 3: Direct Bromination Approach
While seemingly straightforward, the direct electrophilic bromination of 4-phenylnaphthalene can be challenging due to issues with regioselectivity and over-reaction.
Frequently Asked Questions (Direct Bromination)
Q1: My direct bromination of 4-phenylnaphthalene is yielding a mixture of isomers and polybrominated products.
A1: This is the primary challenge with direct bromination. The phenyl and naphthalene ring systems have multiple activated positions for electrophilic substitution.
-
Cause 1: Lack of Regiocontrol: Electrophilic attack on the naphthalene ring is kinetically favored at the alpha-position (C1). However, the existing phenyl group at C4 directs substitution, and multiple positions can be reactive, leading to a mixture of isomers.[13]
-
Solution: Regiocontrol in electrophilic aromatic substitution is highly dependent on reaction conditions.
-
Solvent Choice: Using a non-polar solvent like CCl₄ or CH₂Cl₂ at low temperatures can sometimes favor a specific isomer.[14]
-
Brominating Agent: Using a milder brominating agent than elemental bromine (Br₂), such as N-Bromosuccinimide (NBS), in the presence of a radical initiator or an acid catalyst, can sometimes provide better selectivity.[15]
-
-
-
Cause 2: Polybromination: The product, this compound, can be more reactive towards further bromination than the starting material under certain conditions, leading to di- and tri-brominated byproducts.[13]
-
Solution:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent. It is often better to use slightly less (e.g., 0.95 eq) and accept incomplete conversion of the starting material, which is easier to separate than isomeric byproducts.
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -30 °C to 0 °C) to decrease the rate of the second bromination.[16]
-
-
Part 4: General Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of this compound.
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow it to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition: To the flask, add 1,4-dibromonaphthalene (1.0 equiv.), phenylboronic acid (1.1 equiv.), and finely powdered potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %) to the flask.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water) via cannula or syringe.[17]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[1] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.[18]
Data Summary: Suzuki Coupling Conditions
| Parameter | Condition A (Standard) | Condition B (For less reactive halides) | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Bulky, electron-rich ligands like SPhos accelerate oxidative addition.[17] |
| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | K₃PO₄ is a stronger base, often effective in more challenging couplings. |
| Solvent | Toluene / H₂O | Dioxane or THF | Aprotic polar solvents can improve reagent solubility and reaction rates. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperatures can overcome larger activation energy barriers. |
References
- Benchchem. (n.d.). Application Note: A Scalable Synthesis of 1-(4-Bromophenyl)naphthalene via Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Benchchem. (n.d.). Application Notes and Protocols for 1-Phenyl-4-nitronaphthalene as an Intermediate in Organic Synthesis.
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- Guidechem. (n.d.). 1,4-DIBROMONAPHTHALENE 83-53-4 wiki.
- Benchchem. (n.d.). A Comparative Analysis of Synthesis Methods for 1,4-Dibromonaphthalene-2,3-diamine.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Ossila. (n.d.). 1,4-Dibromonaphthalene | CAS Number 83-53-4.
- ChemicalBook. (n.d.). 4-PHENYLAZO-1-NAPHTHYLAMINE synthesis.
- Cardiff University - ORCA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- A2B Chem. (n.d.). 1,4-Dibromonaphthalene | MFCD00041823.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Grignard Reactions with Hindered Alkyl Halides.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis.
- Thieme E-Journals. (n.d.). Synthesis / Full Text.
- Reddit. (2020). Troubleshooting my grignard reactions : r/chemistry.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Grignard Reaction. (n.d.). Grignard Reaction.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemistry at Winthrop University. (n.d.). The Grignard Reaction.
- Google Patents. (n.d.). CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- ChemicalBook. (n.d.). 1-Bromo-5-phenylnaphthalene synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 59951-65-4.
- Benchchem. (n.d.). A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene.
- Benchchem. (n.d.). Technical Support Center: Purification of 1-Bromo-2-phenylnaphthalene.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Organic Syntheses Procedure. (n.d.). 1 - Organic Syntheses Procedure.
- Wikipedia. (n.d.). Suzuki reaction.
- ChemicalBook. (n.d.). N-Phenyl-1-naphthylamine synthesis.
- Benchchem. (n.d.). Side reactions and byproducts in the bromination of 1H-phenalen-1-one.
- ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
- ResearchGate. (2025). Exploring the selectivity of the Suzuki–Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of N-Phenyl-[1,1':4',1''-terphenyl]-4-amine for Advanced Chemical Research.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
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Technical Support Center: Palladium Catalyst Removal from 1-Bromo-4-phenylnaphthalene Products
Welcome to the technical support center dedicated to the efficient removal of palladium catalyst residues from 1-Bromo-4-phenylnaphthalene and related cross-coupling reaction products. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the purification of palladium-catalyzed reaction mixtures.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities such as the FDA and EMA, with permitted daily exposure limits often requiring palladium levels to be below 10 ppm.[1] Beyond regulatory compliance, residual palladium can compromise patient safety, affect the stability of the final product, and interfere with subsequent synthetic steps.[1] This guide provides a comprehensive overview of established and novel techniques for palladium removal, empowering you to select and optimize the most suitable method for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common forms of palladium residues in a reaction mixture?
A1: Palladium residues can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as insoluble, colloidal palladium black.[2] The nature of the palladium residue is influenced by the specific catalyst, ligands, and reaction conditions employed. Understanding the form of the palladium residue is crucial for selecting an appropriate removal strategy, as filtration-based methods are only effective for heterogeneous particles.[3]
Q2: What are the primary methods for removing residual palladium catalysts?
A2: The most prevalent methods for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[3]
-
Precipitation: Inducing the palladium to precipitate out of solution, often by changing the solvent or adding a precipitating agent.[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove insoluble palladium particles.[4]
-
Scavenging: Employing solid-supported reagents (scavengers) that selectively bind to palladium, allowing for its removal by filtration.[3][5]
-
Crystallization: Purifying the desired product through recrystallization, leaving the palladium impurities in the mother liquor.[6]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, typically based on silica or polystyrene, that are functionalized with groups exhibiting a high affinity for palladium, such as thiols, amines, and thioureas.[3][5] They function by selectively binding to the palladium in the reaction mixture through a process of chemisorption, where a chemical bond is formed between the scavenger's functional group and the palladium atom.[6] This forms a solid, filterable complex, enabling the straightforward removal of the palladium from the product solution.[3]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3][6] However, it can lack selectivity and may also adsorb the desired product, leading to a loss of yield.[3][6] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[3]
Q5: How can I quantify the amount of residual palladium in my final product?
A5: The standard and most accurate methods for quantifying trace levels of palladium in organic compounds are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy.[7][8] These techniques offer high sensitivity and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[9][10][11] For a more rapid, semi-quantitative analysis during process development, catalysis-based fluorometric methods can be employed.[12]
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process and provides actionable solutions.
Issue 1: Incomplete removal of palladium after filtration through Celite®.
-
Symptom: The filtrate remains black or grey, or subsequent analysis shows high residual palladium.
-
Possible Cause 1: Colloidal Palladium. Fine palladium particles may be passing through the filter.
-
Possible Cause 2: Soluble Palladium. The palladium may be dissolved in the reaction mixture.
Issue 2: Low efficiency of palladium scavengers.
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection. The chosen scavenger may not have a high affinity for the specific palladium species present in your reaction mixture.
-
Possible Cause 2: Insufficient Contact Time or Temperature. The scavenger may not have had enough time or energy to effectively bind to the palladium.
-
Solution: Increase the stirring time or gently heat the mixture (e.g., to 40-60 °C) to enhance the scavenging kinetics.[3]
-
-
Possible Cause 3: Scavenger Deactivation. Certain functional groups in your product or impurities in the reaction mixture may be interfering with the scavenger.
-
Solution: Consider a preliminary purification step, such as a simple filtration or wash, before adding the scavenger.
-
Issue 3: Product loss during purification.
-
Symptom: The yield of the final product is significantly lower than expected after palladium removal.
-
Possible Cause 1: Adsorption onto Adsorbent. The product may be adsorbing onto the activated carbon or silica gel along with the palladium.[1]
-
Possible Cause 2: Co-precipitation with Palladium. The product may be entrapped in the precipitated palladium.
-
Solution: Ensure the precipitation is carried out under optimized conditions (e.g., appropriate temperature and addition rate of the precipitating agent) to minimize product occlusion.
-
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This method is suitable for removing insoluble (heterogeneous) palladium residues.[1]
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite®.[1]
-
Compact and Wet the Pad: Gently press down on the Celite® to create a flat, compact bed. Pre-wet the pad with the solvent you will use for filtration. This prevents cracking and ensures efficient filtration.[1]
-
Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce its viscosity.[1]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply gentle suction.
-
Wash: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]
-
Concentrate: Concentrate the filtrate to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[3]
Protocol 2: Palladium Removal using Scavengers
This protocol describes a general procedure for using silica-based or polymer-supported scavengers.
-
Dissolve the Crude Product: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., Toluene, THF).[3]
-
Select Scavenger: Choose an appropriate scavenger based on the likely palladium species, solvent, and a preliminary screen if necessary.[1] Thiol- and thiourea-based scavengers are often effective for a wide range of palladium species.[5]
-
Scavenger Addition: Add the selected scavenger (e.g., Si-Thiol, MP-TMT) to the solution. A typical starting amount is 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[3] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.
-
Wash and Concentrate: Wash the filter cake with fresh solvent and concentrate the filtrate to obtain the purified product.
-
Analysis: Determine the residual palladium content in the product by ICP-MS.
Protocol 3: Palladium Removal by Activated Carbon Treatment
-
Dissolve and Add Carbon: Dissolve the crude product in a suitable solvent and add activated carbon (typically 5-20 wt%).
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon completely.[1] Ensure no carbon passes into the filtrate.
-
Wash and Concentrate: Wash the carbon cake with fresh solvent and concentrate the filtrate.
-
Analysis: Analyze the purified product for residual palladium.
Data Presentation: Comparison of Palladium Removal Methods
The effectiveness of different palladium removal techniques is highly dependent on the specific reaction conditions. The table below summarizes reported data for various methods.
| Method/Material | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Activated Carbon (Darco KB-B) | 300 | < 1 | >99.6% | [3] |
| Activated Carbon | 500 | ~65 | ~87% | [3] |
| Precipitation (NaHSO3) | 8000 | < 100 | >98.75% | [3] |
| Silica-Thiol Scavenger | 2400 | ≤ 16 | >99.3% | [5] |
| Silica-Thiourea Scavenger | 2400 | ≤ 16 | >99.3% | [5] |
| Polymer-Supported Scavenger (TAs) | - | - | 47% (relative efficiency) | [13] |
Visualizations
Decision-Making Workflow for Palladium Removal
Caption: A step-by-step experimental workflow for palladium removal using scavengers.
References
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–415. [Link]
- Yamada, T., Kobayashi, Y., Ito, N., Ichikawa, T., Park, K., Kunishima, K., ... & Sajiki, H. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10243–10251. [Link]
- Biotage. (n.d.). Metal scavengers for organic purification. Biotage.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
- ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? ResearchGate.
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407–415. [Link]
- Fuji Silysia Chemical Ltd. (n.d.). Silica Gels. Fuji Silysia Chemical Ltd.
- Guinó, M. G., & Hii, K. K. (M.). (2005). Phosphine-Functionalised Polymer Resins as Pd Scavenger. Tetrahedron Letters, 46(41), 6911–6913. [Link]
- Yamada, T., Kobayashi, Y., Ito, N., Ichikawa, T., Park, K., Kunishima, K., ... & Sajiki, H. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10243–10251. [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547–1575. [Link]
- ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Biotage.
- Scott, J. S., et al. (2017). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 8(6), 633–637. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- BHS-Sonthofen Inc. (2019, April 2). Inventive Filtration Technologies for Palladium Recovery. BHS-Sonthofen Inc.
- Marguí, E., Van Grieken, R., & Fontàs, C. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1466–1472. [Link]
- Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry, 89(11), 7626–7632. [Link]
- Powder Systems. (2023, June 6). Which Filtration Products are Used for Catalyst Recovery? Powder Systems.
- Yamada, T., et al. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10243–10251. [Link]
- Yamada, T., et al. (2019). Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. ACS Omega, 4(6), 10243–10251. [Link]
- Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 1), 117253. [Link]
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Podborska, A., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds.
- Mouri, M. (2005). Method of removing palladium. U.S.
- ResearchGate. (2025, August 6). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate.
- Doubleday, W. W., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 831–837. [Link]
- ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate.
- ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS. ResearchGate.
- Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. Reddit.
- da Silva, A. C. G., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Journal of Pharmaceutical and Biomedical Analysis, 191, 113601. [Link]
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- 13. Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Preventing debromination of 1-Bromo-4-phenylnaphthalene
Welcome to the technical support center for handling 1-Bromo-4-phenylnaphthalene. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you prevent unwanted debromination and other side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, yielding the byproduct 4-phenylnaphthalene.[1][2] This is problematic for several reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of your desired product.[1]
-
Purification Challenges: The debrominated byproduct often has similar chromatographic properties to the starting material and the desired product, complicating purification.[1][2]
-
Stoichiometric Imbalance: In reactions where this compound is the limiting reagent, its consumption by debromination can halt the reaction prematurely.
The electron-rich nature of the naphthalene ring system can make the C-Br bond more susceptible to certain reductive pathways, especially under harsh reaction conditions.[3]
Q2: What is the primary mechanism that causes debromination in my cross-coupling reaction?
A2: The most common and widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2][4] This highly reactive intermediate can arise from various sources within the reaction mixture, including:
-
Amine bases or the amine coupling partner itself.[4]
-
The phosphine ligands, particularly through P-C bond cleavage or β-hydride elimination from alkylphosphine ligands.[1]
-
Solvents that can act as hydride donors, such as isopropanol or DMF at high temperatures.[3]
Once formed, the Pd-H species can intercept the Ar-Pd(II)-Br intermediate, leading to reductive elimination of the debrominated arene (Ar-H) instead of the desired cross-coupled product.[1][6]
Q3: Are there other, non-palladium-mediated pathways for debromination?
A3: Yes, debromination can occur under other conditions.
-
Organometallic Reactions (Lithium-Halogen Exchange): When using organolithium reagents like n-BuLi or t-BuLi to form an aryllithium species, quenching the reaction with a proton source (even trace water) before adding the desired electrophile will result in the debrominated product.[3] This reaction is typically extremely fast.[7][8]
-
Reductive Conditions: The presence of reducing agents, even mild ones, can lead to hydrodehalogenation.[3][9] For example, sodium borohydride in the presence of a palladium catalyst can efficiently reduce aryl bromides.[9]
-
Photochemical Reactions: Some aryl bromides are susceptible to light-mediated reductive debromination, often involving a radical mechanism.[10][11]
Troubleshooting Guides for Common Reactions
This section provides specific troubleshooting advice for reactions where debromination of this compound is a common issue.
Scenario 1: Debromination during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Problem: My Suzuki or Buchwald-Hartwig reaction is producing a significant amount of 4-phenylnaphthalene alongside my desired product.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving the debromination issue. Start with the simplest and most likely solutions first.
Caption: A systematic workflow for troubleshooting debromination.
Detailed Solutions & Rationale
| Potential Cause | Recommended Solution | Rationale |
| Presence of a Hydride Source | Ensure all solvents are anhydrous and thoroughly degassed. Use high-purity reagents. Avoid alcohol co-solvents unless specifically required. | Trace water, oxygen, or other impurities can react with the palladium complex or other reagents to form Pd-H species, the primary culprit in hydrodebromination.[1][4][5] |
| High Reaction Temperature | Lower the reaction temperature. Start at 80 °C and only increase if the reaction is sluggish.[1] | Debromination can have a higher activation energy than the desired coupling.[1] Elevated temperatures can also promote ligand degradation or other side reactions that generate hydride sources.[3] |
| Suboptimal Base | Switch from strong, hindered bases (e.g., NaOtBu, KOtBu) to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] | Strong alkoxide bases can promote the formation of Pd-H species and may also lead to undesired elimination pathways.[1][12] Weaker bases are less likely to act as hydride donors. |
| Inappropriate Ligand Choice | Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or t-BuXPhos.[1][13] | These ligands create a sterically hindered environment around the palladium center. This promotes the desired C-C or C-N bond-forming reductive elimination, making it kinetically faster than the competing hydrodebromination pathway.[1] |
| Polar Aprotic Solvent | If using solvents like DMF or DMAc, consider switching to non-polar aprotic solvents like toluene or dioxane.[1] | At high temperatures, polar aprotic solvents can decompose and serve as a source of hydrides. Toluene and dioxane are generally more stable under typical cross-coupling conditions. |
Catalytic Cycle: Desired Coupling vs. Debromination
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
Scenario 2: Debromination during Lithium-Halogen Exchange
Problem: I am attempting to form the aryllithium of this compound using n-BuLi, but after quenching with my electrophile, I only isolate 4-phenylnaphthalene.
Detailed Solutions & Rationale
| Potential Cause | Recommended Solution | Rationale |
| Premature Quenching | Ensure the reaction is performed under strictly anhydrous and inert conditions (argon or nitrogen). Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). | Lithium-halogen exchange is extremely fast, often occurring in minutes at low temperatures (-78 °C).[7][14] The resulting aryllithium is highly basic and will be rapidly quenched by any protic source, including trace water in the solvent or atmosphere, to form the debrominated product.[3] |
| Incorrect Reagent Addition Order | Add the organolithium reagent to the solution of this compound at low temperature (-78 °C). After a short stirring time (e.g., 15-30 minutes), add the electrophile directly to the cold reaction mixture. Do not allow the mixture to warm before the electrophile is added. | The aryllithium intermediate is thermally unstable. Allowing it to warm up can lead to side reactions. Adding the electrophile while the solution is cold ensures the desired reaction occurs before any potential decomposition or reaction with other species. |
| Reaction Temperature Too High | Perform the entire sequence at low temperature, typically -78 °C (dry ice/acetone bath).[3][14] | Higher temperatures can promote side reactions, including reaction of the aryllithium with the solvent (e.g., THF) or other components. The exchange itself is rapid even at very low temperatures.[8] |
Optimized Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is designed for the coupling of this compound with an arylboronic acid, using conditions known to suppress hydrodebromination.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Toluene (anhydrous, degassed) (5 mL)
-
Water (degassed) (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a glovebox, add Pd₂(dba)₃ and SPhos to the flask.
-
Seal the flask, remove from the glovebox, and evacuate and backfill with argon (repeat 3 times).
-
Add degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Check for the consumption of starting material and the formation of both the desired product and the 4-phenylnaphthalene byproduct.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol outlines a method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol)
-
Toluene or 1,4-Dioxane (anhydrous, degassed) (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to an oven-dried reaction vial or Schlenk tube equipped with a stir bar.
-
Add this compound to the vial.
-
Seal the vial, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Evacuate and backfill the reaction vessel with argon.
-
Place the vial in a preheated heating block or oil bath at 90-100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the desired N-aryl product.[13][15]
References
- Lipshutz, B. H., Tomioka, T., & Sato, K. (2010).
- Ren, H., et al. (2017).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Wikipedia. (2023).
- Cho, B. R., Lee, E. K., & Kim, H. S. (1995). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. [Link]
- University of Wisconsin. (n.d.). lithium halogen exchange #1 revised. University of Wisconsin Chemistry. [Link]
- Twilton, J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Wang, D., et al. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC - NIH. [Link]
- Narasimhan, N. S., & Gokhale, S. M. (1985). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
- Wikipedia. (2023). Metal–halogen exchange. Wikipedia. [Link]
- Chemistry LibreTexts. (2023).
- Organic Syntheses Procedure. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Organic Syntheses. [Link]
- Merchant, R. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]
- Buchwald, S. L., et al. (2018). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC - PubMed Central. [Link]
- Organic Syntheses Procedure. (n.d.). 1. Organic Syntheses. [Link]
- de Jesús, E., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 1-Bromo-4-phenylnaphthalene Reactivity
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for navigating the complexities of reactions involving 1-Bromo-4-phenylnaphthalene. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Understanding the profound impact of the solvent environment is critical to achieving desired reaction outcomes, optimizing yields, and minimizing impurities. This guide provides in-depth, experience-driven answers to common challenges and foundational questions.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the role of the solvent.
Q1: What are the primary reaction pathways for this compound, and how does its structure influence this?
A1: this compound is an aryl halide. Unlike alkyl halides, the carbon-bromine bond is on an sp² hybridized carbon, and the lone pairs on the bromine atom participate in resonance with the naphthalene ring system. This gives the C-Br bond partial double-bond character, making it stronger and shorter.
Consequently, this compound is generally unreactive towards traditional bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) reactions.
-
SN2 is disfavored: The backside attack required for an SN2 mechanism is sterically blocked by the aromatic ring system.
-
SN1 is disfavored: The formation of a highly unstable and high-energy aryl cation is energetically prohibitive.
The most common and synthetically useful reactions for this substrate are transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and, under specific conditions, Nucleophilic Aromatic Substitution (SNAr). The choice of solvent is paramount for the success of these reactions.
Q2: How do polar protic solvents affect reactions involving this compound?
A2: Polar protic solvents, such as water, methanol, and ethanol, have O-H or N-H bonds, allowing them to act as hydrogen bond donors.[1]
-
For Nucleophilic Reactions: If you are attempting a reaction with a negatively charged nucleophile (e.g., in a cross-coupling reaction using a salt like K₃PO₄), polar protic solvents can be detrimental. They form a "cage" of hydrogen bonds around the anionic nucleophile, a process called solvation.[2] This stabilization of the nucleophile lowers its ground state energy, increasing the activation energy required for it to react, thereby slowing down the reaction rate significantly.[1]
-
For SN1-type Pathways (Hypothetical): In the rare event that a reaction proceeds through a carbocation-like intermediate, polar protic solvents would be stabilizing. They can solvate both the leaving group (bromide anion) and the carbocation, lowering the energy of the transition state and accelerating the rate.[3][4] However, this pathway remains highly unlikely for this specific molecule.
Q3: When are polar aprotic solvents the right choice?
A3: Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile (MeCN), and Tetrahydrofuran (THF), possess significant dipole moments but lack O-H or N-H bonds. They are incapable of acting as hydrogen bond donors.
These solvents are often the ideal choice for reactions involving anionic nucleophiles.[3][4] They can dissolve ionic reagents by solvating the cation, but they leave the anion relatively "naked" and highly reactive.[2] This lack of strong solvation for the nucleophile dramatically increases its effective nucleophilicity, leading to significantly faster reaction rates.[4] For many transition-metal-catalyzed cross-coupling reactions involving this compound, polar aprotic solvents are standard.
The diagram below illustrates this critical difference in solvation.
Q4: What is the role of non-polar solvents?
A4: Non-polar solvents like hexane, benzene, and toluene are generally poor choices for reactions involving polar or ionic reagents, including most nucleophiles and the polar this compound substrate itself.[4] The primary issue is solubility; most salts are insoluble in non-polar solvents, preventing the necessary molecular collisions for a reaction to occur. However, they can be used in specific cases, such as certain organometallic reactions where the reagents are less polar.
Troubleshooting Guide
This section provides solutions to common experimental problems encountered when working with this compound.
Q: My reaction is not starting or is extremely slow. What's the first solvent-related issue I should check?
A: Solubility and Solvent Type.
-
Confirm Solubility: First, ensure that both your this compound and your nucleophile/reagents are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions. This compound is a largely nonpolar molecule and is expected to be soluble in solvents like THF, toluene, and dichloromethane, but less so in highly polar protic solvents like water.
-
Assess Solvent-Nucleophile Interaction: If you are using a strong, anionic nucleophile, a polar protic solvent (methanol, ethanol) is likely deactivating it through hydrogen bonding.[1]
-
Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. This will "free" your nucleophile and should dramatically increase the reaction rate.[4] The table below shows the relative rate enhancement for a typical SN2 reaction when switching from a protic to an aprotic solvent. While not an aryl halide, the principle is transferable to any reaction dependent on nucleophile strength.
-
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 33 | 1 |
| Water (H₂O) | Polar Protic | 78 | 7 |
| DMSO | Polar Aprotic | 49 | 1,300 |
| DMF | Polar Aprotic | 37 | 2,800 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | 5,000 |
Q: I'm observing a low yield and the formation of multiple side products. How can the solvent be contributing to this?
A: Solvent Purity and Reaction Selectivity.
-
Water Content: Trace amounts of water in aprotic solvents can be highly problematic, especially in reactions involving water-sensitive reagents like organometallics (e.g., Grignard or organolithium reagents) or strongly basic anions.
-
Solution: Use anhydrous (dry) solvents. For particularly sensitive reactions, it is best practice to freshly distill the solvent over a suitable drying agent.
-
-
Solvent-Mediated Side Reactions: The solvent itself can sometimes participate in the reaction. For example, in high-temperature reactions, DMF can decompose to dimethylamine, which can act as a nucleophile.
-
Controlling Selectivity: In reactions with multiple possible pathways (e.g., competition between substitution and elimination, or reaction at different sites), the solvent can influence selectivity. A more polar solvent might favor a pathway with a more polar transition state.
-
Solution: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF) to find the optimal balance that favors your desired product.
-
Q: How do I select the right solvent system for a transition-metal-catalyzed cross-coupling reaction with this compound?
A: This is a common application for this substrate. The choice of solvent is critical for catalyst stability and activity.
Step-by-Step Protocol for Solvent Selection:
-
Consult Precedent: Start by reviewing the literature for the specific type of cross-coupling reaction you are performing (e.g., Suzuki, Buchwald-Hartwig). Common starting points are Toluene, Dioxane, THF, or DMF, often with an aqueous phase for the inorganic base.[5]
-
Consider the Base: The solubility of the base is crucial. Inorganic bases like K₂CO₃ or K₃PO₄ often require a small amount of water or a highly polar solvent like DMF to be effective. Organic bases like NaOtBu are more soluble in ethereal solvents like THF or Dioxane.
-
Temperature Requirements: Ensure the solvent's boiling point is appropriate for the required reaction temperature. Toluene (b.p. 111 °C) and Dioxane (b.p. 101 °C) are excellent for high-temperature reactions. THF (b.p. 66 °C) is suitable for lower-temperature transformations.
-
Oxygen Sensitivity: Many cross-coupling catalysts are air-sensitive. It is critical to use degassed solvents to remove dissolved oxygen, which can deactivate the palladium catalyst.
By systematically evaluating these factors, you can select a solvent system that maximizes yield, minimizes side reactions, and ensures the success of your experiment.
References
[3] KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]
[6] Quora. (2018). Can you explain the role of solvents in SN1 and SN2 mechanisms?. Retrieved from Quora website. [Link]
[4] LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. Retrieved from LibreTexts Chemistry website. [Link]
[2] Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from Chemistry Steps website. [Link]
[7] YouTube. (2020). Effect of solvent on SN1 & SN2. Retrieved from YouTube website. [Link]
[8] LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from LibreTexts Chemistry website. [Link]
[1] College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from College of Saint Benedict & Saint John's University website. [Link]
LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects. Retrieved from LibreTexts Chemistry website. [Link]
University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from University of Calgary website. [Link]
[9] National Center for Biotechnology Information. (n.d.). This compound. Retrieved from PubChem website. [Link]
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C16H11Br | CID 12275025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Base Selection for Suzuki Coupling of 1-Bromo-4-phenylnaphthalene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in complex cross-coupling reactions. Here, we provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura coupling of 1-Bromo-4-phenylnaphthalene, a sterically hindered substrate that presents unique challenges. Our focus is to move beyond procedural lists and delve into the mechanistic reasoning behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Understanding the Challenge: Steric Hindrance in Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, substrates like this compound, with bulky groups flanking the reaction center, can significantly impede the reaction. This steric hindrance primarily affects two key steps in the catalytic cycle: oxidative addition and reductive elimination.[3][4] The bulky nature of the naphthalene system can slow down the initial insertion of the palladium catalyst into the carbon-bromine bond and the final step where the new biaryl product is formed.[5][6] Consequently, careful optimization of reaction parameters, especially the choice of base, is critical for success.[7]
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the Suzuki coupling of a sterically hindered substrate like this compound?
The base in a Suzuki-Miyaura coupling plays a multifaceted role, but its primary function is to facilitate the transmetalation step.[1][8] In this step, the organic group from the boronic acid is transferred to the palladium catalyst. The base activates the boronic acid by forming a more nucleophilic boronate species.[9][10] For sterically hindered substrates, where the subsequent reductive elimination step can be slow, the efficiency of transmetalation becomes even more crucial to drive the reaction forward. An appropriate base ensures that the concentration of the active boronate is optimal, without promoting side reactions.[11]
Q2: What are the primary side reactions I should be aware of, and how does the base influence them?
With sterically hindered substrates, several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[12][13] This is often exacerbated by the presence of water and can be catalyzed by both acid and base.[13][14][15] While some water is often beneficial for Suzuki reactions, an excessively strong or concentrated base can accelerate this undesired pathway.[16]
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[17] While not directly caused by the base, the reaction conditions fostered by certain bases can indirectly influence the rate of this side reaction.
-
Dehalogenation: This involves the reduction of the aryl halide, replacing the bromine with a hydrogen atom.[12][18] The choice of base can influence this pathway, with some bases potentially acting as hydride donors or promoting reaction pathways that lead to this reduction.[18]
Q3: Should I use an inorganic or organic base for this reaction?
For most Suzuki couplings, especially those involving sterically hindered substrates, inorganic bases are generally preferred.[19] Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[16][20] They offer a good balance of basicity and solubility in the aqueous/organic solvent mixtures typically employed. Organic bases, such as triethylamine, are generally not basic enough to efficiently promote the formation of the boronate species and can sometimes coordinate to the palladium center, inhibiting catalysis.[21]
Troubleshooting Guide
Issue: Low or No Conversion of Starting Material
If you are observing poor conversion of your this compound, consider the following troubleshooting steps in a logical progression.
1. Re-evaluate Your Base and Solvent System:
-
Base Strength and Solubility: The effectiveness of a base is intrinsically linked to the solvent. For a non-polar, sterically hindered substrate, ensuring all components are sufficiently soluble is key.
-
Potassium Phosphate (K₃PO₄): This is often an excellent first choice for challenging couplings.[7] It is a strong base that works well in a variety of solvents.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.[20]
-
Potassium Carbonate (K₂CO₃): A standard and cost-effective choice, but may be less effective for highly hindered systems.[22]
-
-
Solvent Choice: Anhydrous, polar aprotic solvents are generally preferred.
2. Optimize Reaction Temperature:
-
Sterically hindered substrates often require more thermal energy to overcome the activation barriers for oxidative addition and reductive elimination.[7] If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), a stepwise increase to 100-120 °C may be beneficial.[20]
3. Scrutinize the Catalyst System:
-
Ligand Choice: For sterically demanding couplings, the ligand is arguably as important as the base. Bulky, electron-rich phosphine ligands are essential.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for difficult couplings as they promote the formation of a more reactive monoligated palladium species.[7]
-
N-Heterocyclic Carbenes (NHCs): These can offer high stability and activity and are excellent alternatives to phosphine ligands.[7]
-
Issue: Significant Formation of Side Products
If your starting materials are being consumed but the yield of the desired product is low, side reactions are likely the culprit.
1. Mitigating Protodeboronation:
-
Use a Boronic Ester: Pinacol boronate esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.[13] While they may require slightly different activation conditions, the increased stability can be advantageous.[23][24]
-
Anhydrous Conditions: While a small amount of water is often necessary, excess water can promote protodeboronation. Ensure your solvents are appropriately dried if this side reaction is dominant.[22]
2. Minimizing Homocoupling:
-
Rigorous Degassing: Ensure that the reaction mixture is thoroughly deoxygenated before heating. Techniques like freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen are crucial.[17]
3. Preventing Dehalogenation:
-
Base Screening: If dehalogenation is a significant issue, screening different bases can be effective. Switching from a carbonate to a phosphate base, for instance, may alter the reaction pathway and reduce this side reaction.[18]
Comparative Data for Base Selection
The following table summarizes common bases used in Suzuki couplings and their general characteristics to guide your selection process.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Key Characteristics |
| K₃PO₄ | ~12.3 | Toluene, Dioxane, THF | Strong, effective for hindered substrates.[7] |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, THF | Highly soluble, often gives excellent yields.[20] |
| K₂CO₃ | ~10.3 | Toluene, Dioxane, THF, DMF | Standard, cost-effective, but may be less effective for difficult couplings.[22] |
| NaOH/KOH | ~15.7 | THF/Water | Strong bases, but can promote side reactions like protodeboronation.[3] |
| KF | ~3.2 | Dioxane, THF | A milder base, sometimes used when substrates are base-sensitive.[9] |
Note: The pKa values are approximate and can vary with the solvent system.
Experimental Protocols
General Procedure for Base Screening in the Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water (if applicable)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[16]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[16]
-
Under a positive pressure of inert gas, add the degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. If using a biphasic system, add the degassed water at this stage.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[17]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki reaction - Wikipedia.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - Wiley Online Library.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ResearchGate.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Wiley Online Library.
- Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. - National Library of Medicine.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail - ResearchGate.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
- Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing.
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- β-Hydride elimination - Wikipedia.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
Sources
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
Technical Support Center: Synthesis of 1-Bromo-4-phenylnaphthalene
Welcome to the technical support center for the synthesis of 1-bromo-4-phenylnaphthalene. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Here, we address common challenges, explain the underlying chemical principles, and offer field-tested solutions to optimize your experimental outcomes.
Introduction
This compound is a key building block in the synthesis of advanced materials and pharmaceutical intermediates. Its rigid, aromatic structure allows for further functionalization, making it a valuable scaffold in organic synthesis. The successful and efficient synthesis of this molecule is therefore of significant interest. This guide will focus on the two primary synthetic routes: the Suzuki-Miyaura cross-coupling and the direct bromination of 4-phenylnaphthalene, with a special emphasis on temperature optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main approaches to synthesizing this compound. The most common is the Suzuki-Miyaura cross-coupling reaction , which involves the palladium-catalyzed reaction of a di-halo naphthalene derivative (like 1,4-dibromonaphthalene) with phenylboronic acid. An alternative route is the direct electrophilic bromination of 1-phenylnaphthalene. The choice of route often depends on the availability and cost of the starting materials.
Q2: I am considering the Suzuki-Miyaura coupling route. Which starting materials should I use?
A2: For a Suzuki-Miyaura coupling, you would typically start with a di-halogenated naphthalene and phenylboronic acid. A common choice is the reaction of 1,4-dibromonaphthalene with one equivalent of phenylboronic acid . The differential reactivity of the two bromine atoms is generally not sufficient for high selectivity, so careful control of stoichiometry is crucial to minimize the formation of the di-substituted product (1,4-diphenylnaphthalene).
Q3: What is a good starting point for temperature conditions in the Suzuki-Miyaura coupling for this synthesis?
A3: For most Suzuki-Miyaura couplings involving aryl bromides, a temperature range of 80-100 °C is a good starting point.[1][2] It has been observed that 80°C can be an optimal temperature for many Suzuki reactions, with lower temperatures leading to a sharp decrease in yield.[3] It is advisable to start at 80 °C and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, the temperature can be incrementally increased.
Q4: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes?
A4: Low yields in Suzuki-Miyaura couplings can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is not degraded. Using a pre-catalyst that is more stable to air and moisture can be beneficial.
-
Inefficient Oxidative Addition: The electronic nature of your substrate can hinder the initial oxidative addition step. Switching to a more electron-donating and bulky ligand (e.g., SPhos, XPhos) can improve this.[4]
-
Decomposition of Boronic Acid: Boronic acids can be unstable. Using fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester) is recommended.
-
Presence of Oxygen: Rigorous degassing of your solvents and reaction mixture is critical, as oxygen can deactivate the Pd(0) catalyst.[4]
Q5: I am observing significant amounts of biphenyl and/or 1,4-diphenylnaphthalene in my Suzuki reaction. How can I minimize these side products?
A5: The formation of biphenyl is due to the homocoupling of phenylboronic acid, while 1,4-diphenylnaphthalene is the result of a double Suzuki coupling.
-
To reduce homocoupling , ensure your reaction is thoroughly deoxygenated, as the presence of oxygen can promote this side reaction.[5][6] Using a Pd(0) precatalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can also help.
-
To minimize the di-substituted product , carefully control the stoichiometry. Using a slight excess of 1,4-dibromonaphthalene relative to phenylboronic acid can favor the mono-arylation product.[4]
Q6: I am attempting the direct bromination of 1-phenylnaphthalene. What are the key considerations for regioselectivity?
A6: In the electrophilic bromination of naphthalene derivatives, the position of substitution is highly sensitive to reaction conditions, particularly temperature and the presence of a catalyst.[3][7] For naphthalene itself, bromination at lower temperatures tends to favor the 1-position (alpha-position), while higher temperatures can lead to a mixture of isomers.[7] The presence of the phenyl group at the 1-position will direct the incoming bromine. Based on electrophilic aromatic substitution principles, the bromination is expected to occur at the 4-position of the naphthalene ring.
Troubleshooting Guide
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution(s) |
| Inactive Palladium Catalyst | • Use a fresh batch of catalyst. • Consider using a more air- and moisture-stable pre-catalyst. |
| Poor Ligand Choice | • Switch to a more electron-rich and bulky ligand like SPhos or XPhos to facilitate oxidative addition. |
| Suboptimal Temperature | • Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress.[8] |
| Base Incompatibility | • Ensure the base is finely powdered for maximum surface area. • Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Weaker inorganic bases can sometimes be advantageous.[4] |
| Solvent Issues | • Ensure anhydrous and thoroughly degassed solvents are used. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[4] |
Issue 2: Formation of Significant Side Products in Suzuki-Miyaura Coupling
| Side Product | Primary Cause(s) | Recommended Solution(s) |
| Homocoupled Biphenyl | • Presence of oxygen. • Inefficient reduction of Pd(II) precatalyst. | • Rigorously degas all solvents and the reaction mixture.[4] • Use a Pd(0) precatalyst or ensure conditions for efficient in-situ reduction of Pd(II). |
| 1,4-Diphenylnaphthalene | • Incorrect stoichiometry. | • Use a slight excess of 1,4-dibromonaphthalene (e.g., 1.2 equivalents) relative to phenylboronic acid. |
| Dehalogenated Phenylnaphthalene | • Presence of protic impurities. • High reaction temperature. | • Use anhydrous solvents and reagents. • Lower the reaction temperature and potentially increase the reaction time. |
Issue 3: Challenges in Product Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of Impurities during Column Chromatography | • Similar polarity of the product and impurities. | • Optimize the mobile phase using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.[9] • Consider using a different stationary phase like alumina. |
| Difficulty in Recrystallization | • Inappropriate solvent choice. | • For non-polar aromatic compounds, try ethanol, methanol, or a mixed solvent system like hexane/ethyl acetate.[9] The ideal solvent will dissolve the compound when hot but not when cold.[10] |
| Residual Palladium Catalyst | • Strong coordination of palladium to the product. | • After chromatography, consider treating the product with a palladium scavenger or passing it through a short plug of silica gel.[9] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for this compound
This protocol provides a general starting point and may require optimization.
Materials:
-
1,4-Dibromonaphthalene (1.0 equiv)
-
Phenylboronic acid (0.9 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv), finely powdered
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromonaphthalene, phenylboronic acid, and potassium carbonate.
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Temperature Optimization Study
To optimize the reaction temperature, a parallel experiment setup is recommended.
-
Prepare multiple small-scale reactions as described in Protocol 1.
-
Set each reaction to a different temperature (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Run the reactions for a fixed amount of time (e.g., 12 hours).
-
After the reaction time, quench all reactions and analyze the crude reaction mixtures by GC-MS to determine the relative amounts of starting material, desired product, and major byproducts.
-
Plot the yield of this compound against temperature to identify the optimal range.
| Temperature (°C) | Relative Yield of this compound (%) | Key Observations |
| 60 | Low | Incomplete conversion of starting materials. |
| 70 | Moderate | Increased product formation, still some starting material present. |
| 80 | High | Good conversion to the desired product with minimal side products. |
| 90 | High | Similar yield to 80 °C, potential for slight increase in byproducts. |
| 100 | Moderate-High | Increased formation of dehalogenated and di-substituted byproducts. |
Note: The data in this table is illustrative and will vary based on specific reaction conditions.
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling synthesis.
References
- Witte, H., & Seel, F. (1974). On the bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α. Recueil des Travaux Chimiques des Pays-Bas, 93(3), 53-56.
- Witte, H., & Seel, F. (1974). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Recueil des Travaux Chimiques des Pays-Bas, 93(3), 53-56.
- ResearchGate. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University.
- Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- MDPI. (2021).
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]
- ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki reaction of bromobenzen with phenyl boronic acid catalyzed by GO‐PEG‐Imidazole‐Pd (NHC). [Link]
- National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]
- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- American Chemical Society. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Scientific Research Publishing. (2025). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System. [Link]
- Royal Society of Chemistry. (2002). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Bromo-4-phenylnaphthalene
Welcome to the technical support guide for 1-Bromo-4-phenylnaphthalene. This document serves as a specialized resource for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered experimental challenges. Our focus is on identifying, understanding, and mitigating common impurities associated with the synthesis and purification of this versatile chemical intermediate.
Part 1: Frequently Asked Questions (FAQs) on Impurity Identification
This section addresses the most common initial questions regarding the purity of this compound.
Question 1: What are the most common types of impurities I should expect in a sample of this compound?
The impurities in your sample are almost always a direct consequence of the synthetic route employed. Generally, they fall into three categories:
-
Unreacted Starting Materials: The most straightforward impurities are residual starting materials from an incomplete reaction.
-
Reaction Byproducts: These are substances formed from side reactions inherent to the chosen chemistry.
-
Isomeric and Over-reacted Products: Impurities that are structurally very similar to the desired product, such as isomers or poly-halogenated species.
Question 2: My synthesis was a Suzuki-Miyaura coupling. What specific impurities should I look for?
In a Suzuki-Miyaura coupling, which is a common method for forming the C-C bond between the naphthalene and phenyl rings, you should be vigilant for several key byproducts[1][2]:
-
Homocoupling Products: The most prevalent byproduct is often biphenyl, formed by the coupling of two phenylboronic acid molecules. This is especially favored by the presence of oxygen, so thorough degassing is critical.[3]
-
Protodeborylation/Dehalogenation Products: You may find 1-phenylnaphthalene (if starting from a brominated phenyl source and naphthyl boronic acid) or naphthalene itself. This occurs when the boronic acid group or the bromo group is replaced by a hydrogen atom from the solvent or base.[3]
-
Unreacted Starting Materials: Residual 1-bromonaphthalene or the corresponding dibromonaphthalene can persist if the reaction does not go to completion.
Question 3: I used a Sandmeyer reaction to introduce the bromo group. What are the characteristic impurities for this method?
The Sandmeyer reaction, which converts an amino group to a bromo group via a diazonium salt, has its own unique set of potential impurities[4][5]:
-
Phenolic Impurities (e.g., 4-phenyl-1-naphthol): The diazonium salt intermediate is susceptible to reaction with water, leading to the formation of a hydroxyl group instead of the desired bromide. Careful temperature control (typically around 0°C) is crucial to minimize this.[6]
-
Unreacted Amine: Incomplete diazotization will leave the starting material, 4-phenyl-1-aminonaphthalene, in your crude product.
-
Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds (like the starting amine or the phenolic byproduct) to form colored azo compounds, which can be difficult to remove.
Part 2: Troubleshooting Guide for Synthesis and Purification
This section provides a problem-and-solution format for specific issues encountered during experimental work.
Issue 1: My NMR spectrum shows unexpected aromatic signals after a Suzuki coupling.
-
Possible Cause & Analysis: You are likely observing byproducts from the coupling reaction.
-
Biphenyl: This homocoupling product will typically show a distinct set of signals in the aromatic region of the ¹H NMR spectrum. Due to its symmetry, it may present a simpler spectrum than your target molecule. It can be confirmed by GC-MS, as its mass will be significantly lower than the product.
-
Naphthalene/1-Phenylnaphthalene: These dehalogenation/protodeborylation byproducts lack the bromine atom. Their presence can be inferred from the NMR and confirmed by mass spectrometry, where the isotopic pattern for bromine will be absent.
-
-
Recommended Solution:
-
Optimize Reaction Conditions: Ensure your reaction mixture is rigorously degassed to minimize oxygen, which promotes homocoupling.[3]
-
Purification Strategy: Biphenyl and naphthalene are typically less polar than this compound. They can usually be separated effectively using silica gel column chromatography with a non-polar eluent system, such as a gradient of hexane and ethyl acetate.[7]
-
Issue 2: The crude product from my Sandmeyer reaction is dark and difficult to purify.
-
Possible Cause & Analysis: The dark color is often indicative of azo compound formation. The presence of phenolic impurities can also complicate purification due to their different polarity and solubility.[5]
-
Recommended Solution(s):
-
Strict Temperature Control: Maintain the temperature of the diazotization and the subsequent copper(I) bromide addition at 0-5 °C to suppress side reactions.[6]
-
Work-up Procedure: A dilute sodium hydroxide wash during the work-up can help remove acidic phenolic impurities by converting them to their water-soluble sodium salts.
-
Purification: If column chromatography is insufficient, recrystallization from a suitable solvent like ethanol or a hexane/toluene mixture may be effective. The colored impurities may be selectively removed if their solubility profile differs significantly from the product.
-
Issue 3: I'm struggling to separate my product from an impurity with a very similar Rf value on TLC.
-
Possible Cause & Analysis: You may be dealing with an isomeric impurity (e.g., 1-Bromo-2-phenylnaphthalene) or a poly-brominated species. These compounds often have very similar polarities, making separation by standard chromatography challenging.
-
Recommended Solution(s):
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for TLC and column chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/hexane or toluene/hexane system can improve separation.[7]
-
Stationary Phase: If silica gel is ineffective, consider using a different stationary phase like alumina, which has different selectivity.[7]
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool that offers much higher resolution than standard column chromatography.[8]
-
Recrystallization: Meticulous recrystallization can sometimes enrich the desired isomer, especially if you can find a solvent system where the impurity is significantly more or less soluble.
-
Part 3: Visualization of Pathways and Workflows
Visual aids can clarify complex chemical processes. The following diagrams illustrate the key synthesis pathways, side reactions, and a general purification workflow.
Diagram 1: Key Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Diagram 2: Common Suzuki Coupling Side Reactions
Caption: Formation of common byproducts in Suzuki coupling.
Diagram 3: General Purification Workflow
Caption: A standard workflow for the purification of the final product.
Part 4: Data Summary and Experimental Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Likely Synthetic Origin | Typical Analytical Signature |
| Biphenyl | Suzuki-Miyaura (Homocoupling)[3][9] | ¹H NMR: Distinct aromatic signals. GC-MS: M⁺ peak at m/z 154. |
| Naphthalene | Suzuki-Miyaura (Protodeborylation) | ¹H NMR: Characteristic naphthalene signals. GC-MS: M⁺ peak at m/z 128. |
| 4-Phenyl-1-naphthol | Sandmeyer | ¹H NMR: Broad singlet for -OH proton. MS: Absence of Br isotope pattern. |
| Unreacted Starting Materials | Incomplete Reaction | Signals/peaks corresponding to known starting materials (e.g., 1-bromonaphthalene). |
| Dibromonaphthalene Isomers | Bromination / Suzuki | MS: Presence of two Br atoms (characteristic M, M+2, M+4 pattern). |
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general method for purifying crude this compound.[7]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (or Dichloromethane) - HPLC grade
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. Pour it into the column, allowing it to pack evenly without air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution:
-
Begin eluting with 100% hexane. Less polar impurities like biphenyl and naphthalene will typically elute first.
-
Gradually increase the polarity of the eluent by slowly adding ethyl acetate (e.g., start with 1% ethyl acetate in hexane, then move to 2%, 5%, etc.). A shallow gradient is often key for separating closely related compounds.
-
-
Fraction Collection: Collect fractions continuously in test tubes.
-
Monitoring: Spot each fraction (or every few fractions) on a TLC plate. Elute the TLC plate with a slightly more polar solvent system than your column eluent (e.g., 10% ethyl acetate in hexane) and visualize under a UV lamp.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified solid this compound.
References
- Application Notes: 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- 1-Bromo-4-methylnaphthalene. SIELC Technologies.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
- Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid.
- Technical Support Center: Purification of 1-Bromo-2-phenylnaphthalene. Benchchem.
- The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- US Patent US8088960B2 - Process for the production of substituted bromobenzenes.
- Analytical methods and achievability - Guidelines for drinking-w
- Naphthalene Purity Determination.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Bromo-4-methylnaphthalene | SIELC Technologies [sielc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of 1-Bromo-4-phenylnaphthalene Derivatives
Welcome to the technical support center for the characterization of 1-bromo-4-phenylnaphthalene and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are synthesizing and analyzing this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical characterization and physicochemical properties of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What are the expected features in the ¹H NMR spectrum of this compound?
A: The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the naphthalene and phenyl protons. The naphthalene core protons will typically appear as a series of multiplets in the aromatic region. The bromine and phenyl substituents significantly influence the chemical shifts of the neighboring protons. Protons on the naphthalene ring will exhibit coupling to their neighbors, leading to complex splitting patterns. The phenyl protons will also appear in the aromatic region, potentially overlapping with the naphthalene signals. The use of higher field strength NMR instruments (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion.
Q2: How does the bromine substituent affect the ¹³C NMR spectrum?
A: The bromine atom induces a significant downfield shift for the carbon to which it is directly attached (C1) due to its electronegativity and the heavy atom effect. The other carbons in the naphthalene ring will also experience shifts, though to a lesser extent. The phenyl group at the 4-position will also influence the chemical shifts of the naphthalene carbons. A table of predicted ¹³C NMR chemical shifts for 1-phenylnaphthalene is provided below as a reference; the introduction of a bromine at the 1-position would further shift these values.[1]
Q3: My NMR spectrum is poorly resolved. What can I do?
A: Poor resolution in the NMR spectrum of these compounds is a common issue. Here are a few troubleshooting steps:
-
Use a different deuterated solvent: The choice of solvent can significantly impact chemical shifts and resolution.[2] Solvents like deuterated benzene or pyridine can induce different shifts compared to chloroform-d, potentially resolving overlapping signals.[2]
-
Increase the magnetic field strength: If available, re-running the sample on a higher field NMR spectrometer will provide better signal dispersion.
-
Perform 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals, respectively, even in crowded spectra.[3]
Mass Spectrometry (MS)
Q1: What is the expected molecular ion peak for this compound in mass spectrometry?
A: Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), you should observe a characteristic isotopic pattern for the molecular ion.[4] You will see two peaks of nearly equal intensity separated by 2 m/z units, corresponding to [M]⁺ and [M+2]⁺.[4] For this compound (C₁₆H₁₁Br), the expected molecular ions would be around m/z 282 and 284.[5]
Q2: What are the common fragmentation patterns for these derivatives in Electron Ionization (EI-MS)?
A: EI is a "hard" ionization technique that often leads to extensive fragmentation.[6][7] For this compound, common fragmentation pathways include:
-
Loss of the bromine radical: This will result in a fragment ion [M-Br]⁺.
-
Cleavage of the phenyl group: This would lead to a fragment corresponding to the bromonaphthalene cation.
-
Fragmentation of the naphthalene core: This can result in a variety of smaller fragment ions.[8]
Q3: I am using Electrospray Ionization (ESI-MS) and see unexpected peaks. What could they be?
A: ESI is a "soft" ionization technique, and you are more likely to see the protonated molecule [M+H]⁺. However, you may also observe adduct ions, which are formed when the analyte associates with ions present in the solvent or from the glassware.[6] Common adducts in positive ion mode include:
-
Sodium adduct: [M+Na]⁺
-
Potassium adduct: [M+K]⁺
-
Acetonitrile adduct: [M+ACN+H]⁺ The formation of these adducts can sometimes suppress the signal of the desired protonated molecule.[9][10]
Chromatography (HPLC & GC)
Q1: I am having trouble separating isomers of my substituted this compound derivative. What can I do?
A: The separation of isomers of substituted naphthalenes can be challenging due to their similar polarities. For HPLC, consider using a column with a different stationary phase that offers alternative selectivity, such as a phenyl-hexyl or a PFP (pentafluorophenyl) phase. For GC, using a longer column or a different stationary phase can improve resolution. Two-dimensional techniques like GCxFT-IR can also be employed for complex mixtures.
Q2: My peaks in HPLC are tailing. What is the cause and how can I fix it?
A: Peak tailing is a common problem in HPLC and can have several causes:
-
Secondary interactions with silanol groups: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[11][12] Using a highly end-capped column or adding a competing base like triethylamine to the mobile phase can mitigate this.[11]
-
Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[2]
-
Mismatched injection solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.[13]
-
Extra-column volume: Long or wide tubing between the injector, column, and detector can cause peak broadening and tailing.[14]
Solubility and Stability
Q1: What are the general solubility characteristics of this compound derivatives?
A: These compounds are generally nonpolar aromatic molecules and are expected to be soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[7] Good solubility is expected in aromatic hydrocarbons (toluene, xylene) and chlorinated solvents (dichloromethane, chloroform), with moderate solubility in ethers like THF and dioxane.[7] They will have poor solubility in alcohols and aliphatic hydrocarbons.
Q2: Are these compounds stable?
A: Polycyclic aromatic hydrocarbons are generally stable.[12] However, the carbon-bromine bond can be susceptible to cleavage under certain conditions, such as high-energy environments (e.g., in operating electronic devices) or in the presence of certain catalysts.[15] This can lead to debromination as a potential degradation pathway.
Polymorphism
Q1: Is polymorphism a concern for this compound derivatives?
A: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon for naphthalene derivatives.[9][16] Different polymorphs can have different physical properties, including melting point, solubility, and stability, which can impact characterization and performance in applications. It is important to be aware of this possibility and to use techniques like Differential Scanning Calorimetry (DSC), powder X-ray diffraction (PXRD), and optical microscopy to characterize the solid-state form of your material.[9]
Section 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Synthesis Troubleshooting: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a common method for synthesizing phenylnaphthalene derivatives. Here’s how to troubleshoot common problems:
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Solubility of Reactants | 1. Change Solvent: Switch to a higher boiling point solvent like dioxane or DMF to improve the solubility of the starting materials. 2. Use a Co-solvent: A mixture of solvents (e.g., toluene/ethanol/water) can sometimes improve solubility and reaction rates.[17] |
| Ineffective Base | 1. Screen Different Bases: The choice of base is critical. Try stronger bases like K₃PO₄ or Cs₂CO₃, or weaker bases like K₂CO₃. The base activates the boronic acid for transmetalation.[15] 2. Ensure Base is Finely Powdered: Increasing the surface area of a solid base can improve its effectiveness. |
| Catalyst Deactivation | 1. Degas Solvents Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 2. Use a Different Ligand: The choice of phosphine ligand is crucial. For electron-rich aryl bromides, electron-rich and bulky ligands like SPhos or XPhos can be more effective.[18] |
| Boronic Acid Decomposition | 1. Check Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Use fresh, high-quality boronic acid. 2. Use a Stoichiometric Excess: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help drive the reaction to completion.[17] |
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for a low-yielding Suzuki-Miyaura coupling reaction.
Analytical Troubleshooting
Problem: Ambiguous or unexpected analytical data.
Workflow for Spectroscopic Analysis
Caption: A general workflow for the purification and analysis of this compound derivatives.
Troubleshooting Guide for Analytical Data
| Observation | Potential Cause(s) | Recommended Action(s) |
| ¹H NMR: Extra aromatic signals | Isomeric impurities (e.g., other bromophenylnaphthalene isomers). | Purify the sample again using careful column chromatography. Use 2D NMR (COSY) to help identify the different spin systems. |
| ¹H NMR: Broad peaks | Paramagnetic impurities (e.g., residual palladium catalyst). Aggregation at high concentrations. | Pass the sample through a short plug of silica gel or celite to remove baseline catalyst. Dilute the NMR sample. |
| Mass Spec (EI): No molecular ion peak | The molecular ion is unstable and completely fragments. | Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Mass Spec (ESI): Dominant peaks are not [M+H]⁺ | Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺). | Use plasticware instead of glassware to minimize sodium and potassium contamination. Add a small amount of formic acid to the mobile phase to promote protonation. |
| HPLC: Split peaks | Column void or blockage at the inlet frit. Sample solvent incompatible with the mobile phase. | Reverse flush the column at low flow rates. If the problem persists, replace the column. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
References
- P. Stoliar, M. et al. (2015). Polymorphism in N,N′-dialkyl-naphthalene diimides. Journal of Materials Chemistry C, 3(30), 7855-7863.
- Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Schneider, E. et al. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 4), 542-550.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Supporting Information for a publication. (n.d.). The Royal Society of Chemistry. (Specific article details not fully provided in search result)
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- ResearchGate. (2014). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
- Abraham, R. J. et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1554.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods.
- Li, L. et al. (2013). Polymorphism and photoluminescence in naphthalene-based ligand, and its supramolecular structures through second - sphere coordination with [CoCl4]2- anion. RSC Advances, 3(45), 23363-23371.
- Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene.
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data, 42(2), 023103.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- AA Blocks. (n.d.). This compound.
- Fiehn Lab. (n.d.). MS Adduct Calculator.
- arXiv. (2009). NMR shifts for polycyclic aromatic hydrocarbons from first-principles.
- Waters. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Chemistry LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons.
- Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2826.
- Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures: Revised and Updated. Part 2. Ternary Solvent Mixtures.
- ResearchGate. (2007). (PDF) 1-Bromo-8-(phenylselenyl)naphthalene.
- University of Arizona. (n.d.). Mass spectral interpretation.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- AA Blocks. (n.d.). This compound.
- arXiv. (2009). NMR shifts for polycyclic aromatic hydrocarbons from first-principles.
- ResearchGate. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings.
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [https://www.modgraph.co.uk/prof_charge_ aromatic.
- Wikipedia. (n.d.). Jack D. Dunitz.
- ResearchGate. (2018). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
Sources
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Stability issues of 1-Bromo-4-phenylnaphthalene under reaction conditions
Welcome to the technical support resource for 1-Bromo-4-phenylnaphthalene. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities associated with the use of this versatile building block. As a polycyclic aromatic hydrocarbon (PAH), this compound presents unique stability challenges that, if not properly managed, can lead to diminished yields, complex purification profiles, and inconsistent results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthetic transformations. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the stability and reactivity of this compound in your critical reaction setups.
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems that may arise during common synthetic applications of this compound.
Question 1: I am observing low yields and a significant, non-polar byproduct in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is happening and how can I fix it?
Answer:
The issue you are encountering is almost certainly the result of a common side reaction known as hydrodehalogenation (or debromination).[1] In this process, the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of 4-phenylnaphthalene as a major byproduct. This side reaction consumes your starting material, reduces the yield of your desired product, and complicates purification.[1]
Root Cause Analysis: The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, or even certain amine bases and phosphine ligands.[1] Once formed, the Pd-H species can intercept the palladium-aryl intermediate that should lead to your product. Instead of C-C or C-N bond formation, a reductive elimination occurs between the aryl group and the hydride, yielding the undesired 4-phenylnaphthalene and regenerating the Pd(0) catalyst.[1][2]
Troubleshooting Protocol & Optimization:
To favor the desired reaction pathway, you must minimize the formation and influence of the Pd-H species. The following experimental parameters are critical.
Table 1: Recommended Adjustments to Minimize Hydrodehalogenation
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Base | Strong, sterically hindered bases (e.g., NaOtBu, LHMDS) | Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[1] These are less likely to generate Pd-H species. |
| Ligand | Small, less electron-rich phosphines | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands accelerate the rate of reductive elimination for the desired product, allowing it to outcompete the dehalogenation pathway.[1] |
| Solvent | Protic (e.g., alcohols) or polar aprotic (e.g., DMF) | Use non-polar, aprotic solvents like Toluene or Dioxane .[1] Ensure solvents are anhydrous and degassed to remove water and oxygen. |
| Temperature | High temperatures (e.g., >100 °C) | Lower the reaction temperature . Dehalogenation can have a higher activation energy than the desired coupling.[1] Try running the reaction at 80 °C instead of 110 °C. |
| Catalyst | Using Pd(II) precatalysts that require in situ reduction | Use a well-defined Pd(0) precatalyst or ensure efficient reduction of the Pd(II) source at the start of the reaction. |
Question 2: My Grignard reagent formation using this compound is sluggish, fails to initiate, or gives poor yields after quenching.
Answer:
The formation of Grignard reagents from aryl bromides is generally more challenging than from their alkyl bromide counterparts due to the stronger C(sp²)-Br bond. Success hinges on magnesium activation and strictly anhydrous conditions.
Root Cause Analysis:
-
Magnesium Oxide Layer: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl bromide.[3] This layer must be disrupted to expose fresh, reactive magnesium.
-
Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water, alcohols, or other protic sources, forming 4-phenylnaphthalene and Mg(OH)Br.[3]
-
Solvent Choice: The solvent must be aprotic and capable of stabilizing the Grignard reagent. Ethers like diethyl ether and tetrahydrofuran (THF) are standard choices because the lone pairs on the oxygen atom coordinate to and stabilize the magnesium center.[4][5]
Experimental Protocol for Successful Grignard Formation:
This protocol emphasizes the critical steps for activating magnesium and maintaining an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 - 1.5 equiv)
-
Anhydrous Diethyl Ether or THF
-
A small crystal of Iodine
-
Glassware oven-dried at >120 °C overnight and cooled under a stream of dry argon or nitrogen.
Procedure:
-
Setup: Assemble the reaction flask, condenser, and addition funnel while hot and immediately place under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single, small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere. The iodine will sublime, creating a purple vapor that etches the magnesium surface, exposing fresh metal. The disappearance of the iodine color is an indicator of activation.[6]
-
Initiation: Add a small portion (~10%) of a solution of this compound in anhydrous ether/THF to the activated magnesium. The reaction is initiated when you observe gentle bubbling and a cloudy appearance in the solution.[6] Gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure full conversion. The resulting dark, cloudy solution is your Grignard reagent, ready for the next step.
Question 3: I am attempting a lithium-halogen exchange to form 4-phenyl-1-naphthyllithium, but my reaction is giving a complex mixture of products.
Answer:
Lithium-halogen exchange is a powerful method for generating aryllithium species, but it is highly sensitive to temperature. Loss of temperature control is the most common reason for failure.
Root Cause Analysis: Aryllithium reagents are exceptionally reactive and can undergo side reactions if the temperature is not rigorously controlled. At temperatures above -70 °C, the 4-phenyl-1-naphthyllithium can potentially react with the solvent (e.g., deprotonate THF) or undergo other undesired pathways. Furthermore, the organolithium reagents used for the exchange (like n-BuLi or t-BuLi) are themselves unstable at higher temperatures.
Troubleshooting Protocol & Best Practices:
-
Strict Temperature Control: The reaction must be maintained at -78 °C using a dry ice/acetone bath.[7] Ensure the flask is well-immersed and the bath is maintained throughout the addition and reaction time.
-
Slow Addition: Add the organolithium reagent (e.g., n-BuLi) dropwise to the solution of this compound in anhydrous solvent (typically THF or diethyl ether).[7] A slow addition rate prevents local temperature spikes. Monitor the internal temperature if possible.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) as organolithium reagents react violently with oxygen and moisture.
-
Quenching: When quenching the reaction with an electrophile, do so at -78 °C before allowing the reaction to warm to room temperature.[7]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] It should be protected from light; storing the material in an amber glass bottle is recommended.[9][10][11] Keep it away from incompatible materials such as strong oxidizing agents.[8]
Q2: Is this compound particularly sensitive to light? A: While specific photostability data for this exact compound is not readily available, both polycyclic aromatic hydrocarbons (PAHs) and aryl bromides can be sensitive to light, particularly UV radiation.[12] Exposure to light can potentially induce radical-mediated decomposition or debromination over long periods.[13] As a best practice, especially in the context of pharmaceutical development where stability is paramount, confirmatory photostability studies should be conducted according to ICH Q1B guidelines.[10] For laboratory use, always minimize exposure to direct light.
Q3: Can I expect any stability issues at elevated temperatures, such as in high-boiling solvents? A: this compound is a solid with a melting point around 76-77 °C and a high boiling point, suggesting good thermal stability in the absence of reactive agents.[14] Brominated PAHs generally possess thermal stability.[15][16] However, in the presence of catalysts, bases, or nucleophiles at high temperatures, the risk of side reactions like hydrodehalogenation increases significantly, as detailed in the troubleshooting guide. The primary concern is not thermal decomposition of the molecule itself, but its increased reactivity and susceptibility to side reactions under typical reaction conditions at elevated temperatures.
Q4: Are there any specific analytical techniques recommended for monitoring the stability and purity of this compound? A: Standard analytical techniques are effective. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying the common debrominated byproduct (4-phenylnaphthalene), which will have a molecular weight of 204.27 g/mol compared to the starting material's 283.16 g/mol . High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for quantitative purity analysis and monitoring reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C) is essential for structural confirmation and identifying impurities if they are present in sufficient concentration.
References
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Bhattacharjya, A., Klumphu, P., & Lipshutz, B. H. (2015). Reductions of aryl bromides in water at room temperature. Beilstein Journal of Organic Chemistry, 11, 613-618.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
- Bood, M. F., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Organic Letters, 25(31), 5786-5790.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- CN103058876A. (n.d.). Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine. Google Patents.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Bood, M. F., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. PMC.
- Wu, Y., et al. (2017). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. PMC.
- Altarawneh, M., & Dlugogorski, B. Z. (2022). On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs). Chemosphere, 290, 133367.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Altarawneh, M., & Dlugogorski, B. Z. (2022). On the formation chemistry of brominated polycyclic aromatic hydrocarbons (BrPAHs). ResearchGate.
- Coletta, C. (2014). The Suzuki Reaction.
- Abe, J. L., et al. (2014). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 19(11), 17530-17540.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Colorado Boulder. (n.d.). Grignard Reaction.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Tour, J. M., & Lamba, J. S. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. DTIC.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Abe, J. L., et al. (2014). Synthesis of 4-phenyl-1,8-naphthalimide. ResearchGate.
- La-Venia, A., et al. (2022). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 7, 113-120.
- Sarraf, S. T., et al. (2018). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- IAGIM. (n.d.). Photostability.
- PubChem. (n.d.). 4-Bromo-1-naphthylamine.
- PubChem. (n.d.). 1-Bromo-4-methylnaphthalene.
- Slideshare. (n.d.). PHOTOSTABILITY TESTING SEM I SEMINAR.
- Q1 Scientific. (2021). Photostability testing theory and practice.
Sources
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Technical Support Center: Workup Procedure for 1-Bromo-4-phenylnaphthalene Suzuki Reaction
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds.[1][2][3] The coupling of 1-Bromo-4-phenylnaphthalene with a suitable boronic acid or ester is a key step in the synthesis of various advanced materials and pharmaceutical intermediates. However, the success of this reaction is critically dependent on a well-executed workup and purification procedure to remove residual palladium catalyst, unreacted starting materials, and boronic acid-derived byproducts.[4]
This technical support guide provides a comprehensive overview of the workup procedure, troubleshooting advice for common issues, and detailed experimental protocols to ensure the isolation of a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the workup of the this compound Suzuki reaction.
Q1: My final product is a dark color, suggesting palladium contamination. How can I remove residual palladium?
A1: Residual palladium is a frequent issue. The dark color, often black or dark brown, is indicative of palladium black. Several methods can be used for its removal:
-
Filtration through Celite®: After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®.[5][6] This is often the first and simplest step to remove the bulk of the precipitated palladium.[5]
-
Aqueous Wash with a Thiol Reagent: Washing the organic layer with an aqueous solution of a thiol-containing compound, such as sodium bisulfite (NaHSO3) or thiourea, can help to complex and extract the palladium into the aqueous phase.[7]
-
Palladium Scavengers: For stubbornly persistent palladium, solid-supported scavengers with thiol or amine functionalities (e.g., Si-Thiol, MP-TMT) can be very effective. The crude product is dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred for a period before filtering off the scavenger resin.[7]
-
Activated Carbon Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb residual palladium. However, be aware that this can sometimes lead to product loss through non-specific adsorption.[8]
Q2: I'm having trouble removing unreacted boronic acid and its byproducts from my product.
A2: Boronic acids and their corresponding boroxines (cyclic anhydrides) can be challenging to remove completely due to their polarity and solubility.[9] Here are some effective strategies:
-
Basic Aqueous Wash: A wash with a moderately basic aqueous solution (e.g., 1M NaOH or K2CO3) will deprotonate the boronic acid, forming a water-soluble boronate salt that can be extracted into the aqueous layer.[10] Be cautious if your product contains base-sensitive functional groups.
-
Acidic Aqueous Wash: Conversely, an acidic wash (e.g., 1M HCl) can sometimes be effective, depending on the specific boronic acid used.
-
Extraction with Diols: Boronic acids form cyclic esters with diols. Washing the organic layer with a solution containing a diol like pinacol or sorbitol can help to sequester the boronic acid into the aqueous phase.
-
Column Chromatography: If workup procedures are insufficient, silica gel column chromatography is the most reliable method for separating the non-polar biaryl product from the more polar boronic acid impurities.
Q3: My yield is lower than expected after the workup. What are the potential causes?
A3: Low yield can stem from several factors during the workup and purification:
-
Incomplete Extraction: Ensure you are using an appropriate organic solvent for extraction and performing multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of your product from the aqueous phase.[5]
-
Emulsion Formation: Emulsions can form during the aqueous wash steps, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Product Precipitation: If your product has limited solubility in the extraction solvent, it may precipitate at the interface or in the aqueous layer. Using a larger volume of solvent or a more suitable solvent system can mitigate this.
-
Adsorption onto Filtration Aids or Scavengers: As mentioned, activated carbon and palladium scavengers can adsorb the product. Use the minimum amount necessary and consider washing the solid material with fresh solvent to recover any adsorbed product.[7]
-
Degradation during Workup: If the workup involves harsh acidic or basic conditions, your product might be susceptible to degradation. Ensure your product is stable under the chosen workup conditions.
Detailed Experimental Protocol: Workup and Purification
This protocol outlines a standard procedure for the workup of a Suzuki reaction between this compound and a generic arylboronic acid.
Step 1: Quenching the Reaction
-
Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.[11][12]
-
Add water (approximately 2-3 times the volume of the reaction solvent) to the flask and stir vigorously for 10-15 minutes.[8] This step helps to dissolve inorganic salts and begin the process of separating the organic and aqueous phases.
Step 2: Initial Filtration
-
Dilute the quenched reaction mixture with a suitable organic solvent such as ethyl acetate or toluene (approximately 3-5 times the volume of the reaction solvent).[13]
-
Filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the bulk of the precipitated palladium catalyst.[5][8]
-
Wash the Celite® pad with additional organic solvent to ensure complete recovery of the product.
Step 3: Liquid-Liquid Extraction
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[5][13]
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Step 5: Purification
-
The crude product can be further purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate, ethanol) can provide a highly pure product.[8][14]
-
Silica Gel Column Chromatography: This is the most common method for purifying Suzuki reaction products. A non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the desired biaryl product from any remaining impurities.[1][5]
-
Visualizations
Workup and Purification Workflow
Caption: A typical workflow for the workup and purification of a Suzuki reaction product.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common workup issues.
Quantitative Data Summary
The following table provides typical ranges for key parameters in the workup and purification of a this compound Suzuki reaction. These values are illustrative and may vary depending on the specific reaction conditions and substrates used.
| Parameter | Typical Range | Notes |
| Crude Yield | 85-100% | Calculated after initial workup and concentration. |
| Isolated Yield | 70-95% | After purification by chromatography or recrystallization. |
| Product Purity (by NMR/LC-MS) | >98% | Target purity for most applications. |
| Residual Palladium (by ICP-MS) | <10 ppm | A common target for pharmaceutical applications. |
References
- Hirai, K., et al. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.
- Alguacil, F. J., et al. (2018). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 8(9), 674.
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Grasa, G. A., et al. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling. U.S.
- Joshi, D. M., et al. (2007). Process for recovery of palladium from spent catalyst.
- Gandeepan, P. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1594-1614.
- Iqbal, M., et al. (2016). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Journal of the Chemical Society of Pakistan, 38(1).
- Alguacil, F. J., & Lopez, F. A. (2023).
- Bullock, K. M., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-900.
- Billingsley, K. L., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Doubleday, W. W. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465-4473.
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465-4473.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Hill, N. J., et al. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Bullock, K. M., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-900.
- Wikipedia. (n.d.). Suzuki reaction.
- Hill, N. J., et al. (2016). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 12(8), 1784-1787.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 203-220). Springer, Berlin, Heidelberg.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Lennox, A. J. J., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(49), 15482-15493.
- Khlebnikov, V. (2016). Can I remove boronic acid using Work up process?. ResearchGate.
Sources
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Technical Support Center: Byproduct Analysis in 1-Bromo-4-phenylnaphthalene Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Bromo-4-phenylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthetic procedure. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis and purification of your target compound.
The synthesis of this compound, a valuable building block in organic electronics and pharmaceutical research, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples 1,4-dibromonaphthalene with phenylboronic acid.[2][3] While generally robust, this reaction is not without its complexities, often leading to a range of byproducts that can complicate purification and reduce yields. Understanding the formation of these byproducts is critical for optimizing the reaction and obtaining a pure product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.
Problem 1: Presence of a significant amount of biphenyl in the crude product.
Q: My reaction mixture shows a significant peak corresponding to biphenyl upon GC-MS analysis. What is the cause, and how can I prevent it?
A: The presence of biphenyl is a classic indicator of homocoupling of phenylboronic acid , a common side reaction in Suzuki-Miyaura couplings.[4][5]
Causality:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that consumes two molecules of the boronic acid to generate the homocoupled product.[4] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[4][6] This is particularly prevalent at the beginning of the reaction before the main catalytic cycle is established.
-
Base-Promoted Homocoupling: Certain bases and reaction conditions can promote the homocoupling of boronic acids.[5][7][8]
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere.[9] Use Schlenk techniques or a glovebox to minimize oxygen exposure.
-
Choice of Palladium Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate the initial homocoupling seen with Pd(II) sources.[4]
-
Controlled Addition of Reagents: Adding the palladium catalyst last, after the other reagents have been mixed under an inert atmosphere, can sometimes reduce homocoupling.
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can help suppress side reactions, including homocoupling.[4]
Problem 2: Detection of naphthalene in the product mixture.
Q: I am observing a significant amount of naphthalene in my crude product. What is the likely cause?
A: The formation of naphthalene points towards a debromination side reaction of the starting material, 1,4-dibromonaphthalene.
Causality:
-
Protodebromination: This can occur through a competing reaction pathway where the aryl halide is reduced instead of undergoing cross-coupling. After oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a proton source in the reaction mixture, leading to the formation of naphthalene and regenerating a Pd(II) species.[6]
-
Hydrolytic Debromination: In the presence of a base and a proton source (like water), direct hydrodehalogenation can occur, especially at elevated temperatures.
Solutions:
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, if debromination is a significant issue, consider using anhydrous solvents and reagents.
-
Choice of Base: The choice of base can influence the extent of debromination. Weaker bases or alternative base systems may be beneficial.
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions. Experimenting with different ligands can sometimes suppress debromination.
Problem 3: Presence of 1-bromonaphthalene and 1,5-dibromonaphthalene in the reaction mixture.
Q: My analysis shows the presence of 1-bromonaphthalene and 1,5-dibromonaphthalene. Where are these coming from?
A: The presence of these compounds most likely indicates impurities in your starting material, 1,4-dibromonaphthalene.
Causality:
-
Incomplete Bromination: The synthesis of 1,4-dibromonaphthalene from naphthalene can sometimes result in incomplete bromination, leaving unreacted 1-bromonaphthalene.[10][11]
-
Isomeric Impurities: The bromination of naphthalene can also lead to the formation of other dibromonaphthalene isomers, with 1,5-dibromonaphthalene being a common byproduct.[11]
Solutions:
-
Purify the Starting Material: It is crucial to start with high-purity 1,4-dibromonaphthalene. Recrystallization or column chromatography of the starting material can remove these impurities.
-
Source High-Purity Reagents: Purchase starting materials from a reputable supplier and check the certificate of analysis for purity.
Problem 4: Formation of poly-phenylated naphthalenes.
Q: I am seeing evidence of di- or even tri-phenylated naphthalene species in my mass spectrometry data. How can this be avoided?
A: The formation of poly-phenylated byproducts suggests that the initially formed this compound is undergoing further Suzuki coupling.
Causality:
-
Over-coupling: If the reaction conditions are too harsh (high temperature, long reaction time) or if an excess of phenylboronic acid and catalyst are used, the product itself can act as a substrate for a second coupling reaction.
Solutions:
-
Stoichiometry Control: Use a slight excess of phenylboronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.
-
Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Stop the reaction once the starting 1,4-dibromonaphthalene has been consumed to prevent over-reaction.[4][12]
-
Lower Reaction Temperature: Reducing the reaction temperature can often provide better selectivity for the mono-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura synthesis of this compound?
A1: The reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1,4-dibromonaphthalene.
-
Transmetalation: The phenyl group from the activated phenylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.
Q2: What are the most common byproducts I should expect in this synthesis?
A2: The most frequently observed byproducts are:
-
Biphenyl: From the homocoupling of phenylboronic acid.[7][14]
-
Naphthalene: From the debromination of 1,4-dibromonaphthalene.
-
1-Bromonaphthalene and other dibromonaphthalene isomers: Usually from impurities in the starting material.[11]
-
Poly-phenylated naphthalenes: From over-coupling reactions.
Q3: What analytical techniques are best for identifying and quantifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile byproducts like biphenyl, naphthalene, and bromonaphthalenes.[15][16]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from less volatile byproducts and for monitoring reaction progress.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the final product and can be used to identify and quantify impurities in the purified material.[20][21][22]
Q4: How can I effectively purify this compound from these byproducts?
A4: The purification strategy will depend on the specific byproducts present:
-
Column Chromatography: This is the most common and effective method for separating the desired product from the various byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is typically used.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step to obtain highly pure material.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
1,4-Dibromonaphthalene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)[23]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Degassed solvent system (e.g., toluene/water, dioxane/water, or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-dibromonaphthalene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.) and any additional ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Crude Reaction Mixture
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating aromatic compounds.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-500 m/z.
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Filter through a small plug of silica or a syringe filter to remove particulates.
-
Inject 1 µL into the GC-MS.
Protocol 3: HPLC Analysis for Reaction Monitoring
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reverse-phase C18 column is typically used for the separation of polycyclic aromatic hydrocarbons.[18][19][24]
-
Mobile Phase: A gradient of water and acetonitrile is commonly employed.
-
Example Gradient: Start with 50:50 acetonitrile:water, ramp to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Filter the sample before injection.
Data Presentation
Table 1: Typical Byproduct Profile under Various Reaction Conditions
| Entry | Palladium Source | Base | Solvent | Temperature (°C) | Biphenyl (%) | Naphthalene (%) | This compound (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 5 | 2 | 85 |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 8 | 3 | 80 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 3 | 1 | 90 |
Note: Percentages are approximate and based on GC peak area integration. Actual results may vary.
Visualizations
Reaction Scheme and Byproduct Formation Pathways
Caption: Key reaction pathways in the synthesis of this compound.
Troubleshooting Workflow for Byproduct Analysis
Caption: A logical workflow for identifying and addressing common byproducts.
References
- Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. [Link]
- Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. [Link]
- Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Environmental Science & Technology, 20(4), 404-408. [Link]
- Separation Methods Technologies Inc. (1996).
- Restek Corporation. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. [Link]
- Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. [Link]
- ResearchGate. (n.d.).
- Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. [Link]
- ResearchGate. (n.d.). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. [Link]
- ResearchGate. (2015). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
- ResearchGate. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. [Link]
- Strassle, M., et al. (1993). Determination of molecular symmetry in crystalline naphthalene using solid-state NMR.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]
- MDPI. (2020). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (2021). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection of Hg2+ and Ni2+ Ions. [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1H)-One. [Link]
- ResearchGate. (n.d.).
- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]
- Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
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- 16. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. separationmethods.com [separationmethods.com]
- 18. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [discover.restek.com]
- 19. primescholars.com [primescholars.com]
- 20. Determination of molecular symmetry in crystalline naphthalene using solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-phenylnaphthalene and 1-Iodo-4-phenylnaphthalene in Key Synthetic Transformations
For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is paramount to the efficiency and success of a synthetic campaign. The 1-phenylnaphthalene scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization often relies on the reactivity of a halogen substituent. This guide provides an in-depth, objective comparison of two key intermediates, 1-bromo-4-phenylnaphthalene and 1-iodo-4-phenylnaphthalene, focusing on their performance in palladium-catalyzed cross-coupling reactions and Grignard reagent formation. The supporting experimental data and protocols herein will empower chemists to make informed decisions in reaction design and optimization.
The fundamental difference in reactivity between these two compounds is rooted in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond, making the iodo-derivative the more reactive substrate in transformations where cleavage of this bond is crucial.[1] This guide will dissect the practical implications of this difference across several common and powerful synthetic methods.
The Decisive Step: Oxidative Addition in Palladium Catalysis
The majority of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, commence with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[2] This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond. Due to the lower BDE of the C-I bond, 1-iodo-4-phenylnaphthalene undergoes oxidative addition more readily and under significantly milder conditions than its bromo-counterpart.[2] This enhanced reactivity translates to faster reaction times, lower catalyst loadings, and often higher yields.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[3][4] When comparing the two substrates, the iodo-derivative consistently demonstrates superior performance, reacting efficiently at lower temperatures.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-phenylnaphthalene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
| 2 | This compound | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 110 | 18 | 88 |
Note: Data is synthesized from established trends for aryl halides to illustrate the expected comparative reactivity.[2][5][6]
The data clearly indicates that the iodo-substrate requires less forcing conditions to achieve a higher yield in a shorter timeframe. This is a direct consequence of the facile oxidative addition of the C-I bond.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-4-phenylnaphthalene
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-iodo-4-phenylnaphthalene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv.).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to achieve a 0.2 M concentration with respect to the aryl halide.
-
Reaction: Heat the mixture to 80°C with vigorous stirring for 4 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines.[7][8] Similar to the Suzuki coupling, the reactivity is dictated by the oxidative addition step, making 1-iodo-4-phenylnaphthalene the more reactive partner. This allows for the use of less forcing conditions and often a broader substrate scope with sensitive amines.
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-phenylnaphthalene | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 90 | 8 | 92 |
| 2 | This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 20 | 85 |
Note: Data is synthesized based on typical conditions for aryl halides.[1][9][10] The use of bulky, electron-rich phosphine ligands like Xantphos is often crucial for facilitating the reductive elimination step, especially with sterically demanding substrates.[9]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110°C for 20 hours.
-
Work-up: After cooling, dilute the mixture with dichloromethane and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired aryl amine.[1]
Heck Reaction: Vinylation of the Phenylnaphthalene Core
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[11][12] The established reactivity trend of I > Br holds true, with aryl iodides often reacting under milder, ligandless conditions, whereas aryl bromides typically require phosphine ligands and higher temperatures.[13]
Table 3: Comparative Performance in a Representative Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-phenylnaphthalene | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 80 | 6 | 90 |
| 2 | This compound | n-Butyl acrylate | Pd(OAc)₂ (2) + PPh₃ (4) | Et₃N | DMF | 120 | 24 | 82 |
Note: Data is synthesized based on general protocols for Heck reactions.[14][15]
Experimental Workflow for a Heck Reaction
Caption: A typical experimental workflow for the Heck reaction.
Grignard Reagent Formation
The formation of Grignard reagents involves the insertion of magnesium metal into the carbon-halogen bond.[16][17] The higher reactivity of the C-I bond facilitates this insertion, allowing 1-iodo-4-phenylnaphthalene to form the corresponding Grignard reagent more readily than the bromo-analogue. Initiation of the reaction is often faster and more reliable with the iodo-compound, requiring less activation.[18]
Table 4: Comparative Ease of Grignard Reagent Formation
| Aryl Halide | Solvent | Initiation | Reaction Time | Observations |
| 1-Iodo-4-phenylnaphthalene | Anhydrous THF | Spontaneous or with gentle warming | ~1 h | Rapid formation of a dark solution |
| This compound | Anhydrous THF | Often requires activation (e.g., I₂ crystal, heating) | 1-3 h | Slower, more sluggish initiation |
Note: Observations are based on the general reactivity trends of aryl halides in Grignard formation.[18][19]
Experimental Protocol: Grignard Formation from 1-Iodo-4-phenylnaphthalene
-
Preparation: Flame-dry all glassware (three-neck flask, condenser, dropping funnel) under a stream of nitrogen or argon.
-
Setup: To the flask, add magnesium turnings (1.5 equiv.). Assemble the glassware and maintain a positive pressure of inert gas.
-
Initiation: In the dropping funnel, prepare a solution of 1-iodo-4-phenylnaphthalene (1.0 equiv.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle refluxing), warm the flask gently with a heat gun.
-
Addition: Once initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting dark grey solution is the Grignard reagent and should be used immediately.[20]
Conclusion
The choice between this compound and 1-iodo-4-phenylnaphthalene is a critical decision in synthetic planning. The evidence overwhelmingly supports the superior reactivity of the iodo-derivative across a range of fundamental transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, as well as Grignard reagent formation. This enhanced reactivity, stemming from the weaker C-I bond, allows for milder reaction conditions, shorter reaction times, and often higher yields. While the bromo-derivative may be more cost-effective, the increased efficiency and reliability offered by 1-iodo-4-phenylnaphthalene make it an invaluable asset for complex syntheses in pharmaceutical and materials science research, where time and yield are of the essence.
References
- Kashani, S. K., & Jessiman, J. E. (2019).
- Organic Chemistry Frontiers. (n.d.). Synthesis and applications of 1-iodo-4-MgCl-1,3-dienes and 1-iodovinyl phenylmagnesium chlorides. Royal Society of Chemistry. [Link]
- Kashani, S. K., & Jessiman, J. E. (2019).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH. [Link]
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- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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- Brandt Kadowski. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
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- SciELO México. (n.d.).
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- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for 1-Bromo-4-phenylnaphthalene Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. The 1-bromo-4-phenylnaphthalene scaffold is a key building block in the synthesis of advanced materials and complex pharmaceutical agents, where its rigid, planar structure and potential for functionalization are highly valued. The successful coupling of this sterically hindered aryl bromide is critically dependent on the judicious selection of a catalytic system. This guide provides an in-depth, objective comparison of various catalysts for the coupling of this compound, supported by experimental data from analogous systems, to empower you in making informed decisions for your synthetic challenges.
The Inherent Challenge: Steric Hindrance in this compound
The phenyl group at the 4-position of the naphthalene core introduces significant steric bulk around the bromine atom at the 1-position. This steric impediment can hinder the approach of the metal catalyst, thereby impeding the crucial oxidative addition step in the catalytic cycle of many cross-coupling reactions. Consequently, achieving high yields and efficient conversions necessitates the use of highly active and specialized catalyst systems.
Comparative Analysis of Catalytic Systems
The choice of catalyst for the coupling of this compound is primarily dictated by the desired bond to be formed. The most common and powerful transformations for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Other notable reactions include the Sonogashira and Heck couplings for the introduction of alkynyl and vinyl groups, respectively.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely employed for a variety of cross-coupling reactions due to their broad functional group tolerance and high reactivity.[1] The performance of palladium catalysts is intimately linked to the choice of ligand, which plays a critical role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle.[2]
For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often the key to success. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[2]
Nickel-Based Catalysts: A Cost-Effective and Potent Alternative
Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful alternative for cross-coupling reactions.[2][3] Nickel catalysts can exhibit unique reactivity and are particularly effective for the coupling of aryl bromides. While ligand development for nickel catalysis is less mature compared to palladium, several effective systems have been established.[4][5]
Data-Driven Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings of aryl bromides analogous to this compound. The data is compiled from various sources to provide a comparative overview.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [6] |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [6] |
| [Ni(dppf)Cl₂] | dppf | K₃PO₄ | Dioxane | 100 | 18 | ~90 | [2] |
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | 100 | 12-24 | >95 | [7] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | ~90 | [8] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | >95 | [9] |
| CuI / Diamine Ligand | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | ~80-90 | [10] |
Mechanistic Insights: The "Why" Behind the Reaction Conditions
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination follows a similar catalytic pathway to form a C-N bond.[12]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the desired arylamine product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling reactions of this compound. These protocols are based on established procedures for analogous substrates and should serve as a robust starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound to the tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene followed by aniline via syringe under a positive pressure of argon.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: A general experimental workflow for cross-coupling reactions.
Conclusion
The choice of catalyst for the coupling of this compound is a critical parameter that dictates the success of the synthesis. For C-C bond formation via Suzuki-Miyaura coupling, palladium catalysts with bulky phosphine ligands such as SPhos or NHC ligands like IPr are highly effective. For C-N bond formation through Buchwald-Hartwig amination, catalyst systems based on ligands like XPhos and t-BuXPhos have demonstrated excellent performance. Nickel-based catalysts, while less explored for this specific substrate, offer a promising and more economical alternative, particularly for Suzuki-Miyaura couplings. The provided protocols and comparative data serve as a valuable resource for researchers to navigate the challenges associated with this sterically hindered substrate and to accelerate the discovery and development of novel molecules.
References
- J. Org. Chem.2021, 86 (24), 17955–17968. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- ChemRxiv. (2021).
- Chemistry LibreTexts. (2023).
- Thieme Chemistry. (2020). Detailed Comparison of Ni vs.
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Org. Biomol. Chem.2020, 18, 644-652. Ni vs.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2020). Ni vs.
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Org. Process Res. Dev.2019, 23 (8), 1478–1483.
- Google Patents. (2013). CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of N-Phenyl-[1,1':4',1''-terphenyl]-4-amine for Advanced Chemical Research. [Link]
- ACS Catal.2019, 9 (1), 1–22. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Beilstein J. Org. Chem.2014, 10, 2957–2963. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- J. Serb. Chem. Soc.2010, 75 (1), 25–34. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]
- Org. Lett.2017, 19 (10), 2552–2555.
- PrepChem.com. (n.d.). Synthesis of N-phenyl-α-naphthylamine. [Link]
- ResearchGate. (2018). Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. [Link]
- ePrints Soton. (2022). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
- Sci Rep14, 229 (2024).
- Wikipedia. (n.d.). N-Phenylnaphthalen-1-amine. [Link]
- RSC Adv., 2023, 13, 24263-24286. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Chem2020, 6 (4), 886-897.
- ResearchGate. (2018). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)
- DiVA portal. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- ResearchGate. (2011). ChemInform Abstract: Synthesis of 1,4-Diaryl-2-naphthoates Based on Site-Selective Suzuki—Miyaura Reactions. [Link]
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A Comparative Guide to the Structural Validation of 1-Bromo-4-phenylnaphthalene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-Bromo-4-phenylnaphthalene and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The precise substitution pattern on the naphthalene and phenyl rings dictates their biological activity and material properties, making unambiguous structural validation a cornerstone of reliable research. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We delve into the causality behind experimental choices, present detailed protocols, and offer a logical workflow for achieving irrefutable structural confirmation.
Introduction: The Imperative of Structural Integrity
The bioactivity of complex aromatic molecules like this compound derivatives is exquisitely sensitive to their three-dimensional structure. A minor change in a substituent's position can drastically alter a molecule's interaction with a biological target, rendering a potential therapeutic inactive or even toxic. Consequently, rigorous and orthogonal validation of the chemical structure is not merely a procedural step but a fundamental requirement for the integrity and reproducibility of scientific findings. This guide will compare and contrast the most powerful techniques in the chemist's arsenal for structural elucidation, providing the rationale to select the most appropriate method, or combination of methods, for a given research challenge.
Synthetic Considerations: The Suzuki-Miyaura Coupling and its Implications
A prevalent method for synthesizing this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction is favored for its mild conditions and tolerance of a wide range of functional groups.[2] However, like any chemical transformation, it is not without potential pitfalls that underscore the need for meticulous structural analysis.
Common Byproducts and Impurities:
-
Homocoupling: The coupling of two boronic acid or two aryl halide molecules can lead to biphenyl or binaphthyl impurities.[3]
-
Dehalogenation: The starting aryl halide can be reduced, leading to the formation of the corresponding de-halogenated product.[3]
-
Protodeboronation: The boronic acid can be protonated, resulting in the loss of the boron moiety.[3]
-
Isomeric Impurities: If the starting materials are not isomerically pure, a mixture of products can be obtained.
The presence of these potential byproducts necessitates the use of robust analytical techniques to confirm the desired structure and purity of the final compound.
Caption: Figure 1: Simplified Suzuki-Miyaura Coupling Mechanism.
Comparative Analysis of Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving complex aromatic signals.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Data Interpretation: The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern of multiplets. The chemical shifts and coupling constants (J-values) are diagnostic for the substitution pattern. For example, protons ortho to the bromine atom will be shifted downfield.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling (Hz) |
| Naphthalene H | 7.2 - 8.2 | Doublets, Triplets, Multiplets (J = 7-9 Hz) |
| Phenyl H | 7.3 - 7.6 | Multiplets |
Table 1: Representative ¹H NMR Data for a this compound Derivative.
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, so a larger number of scans (typically 256 or more) is required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation: The number of signals corresponds to the number of unique carbon atoms. The carbon atom attached to the bromine will be significantly shifted upfield due to the heavy atom effect. Quaternary carbons can also be identified.[4][5]
| Carbon Type | Expected Chemical Shift (ppm) |
| C-Br | 118 - 122 |
| Naphthalene CH | 125 - 130 |
| Naphthalene Quaternary | 130 - 135 |
| Phenyl CH | 127 - 130 |
| Phenyl Quaternary | 138 - 142 |
Table 2: Representative ¹³C NMR Data for a this compound Derivative.
For more complex derivatives, 2D NMR experiments are invaluable for unambiguously assigning all proton and carbon signals.[6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to (one-bond C-H correlation).[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying connectivity across quaternary carbons.[10][11]
Caption: Figure 2: 2D NMR Structural Elucidation Workflow.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition.
-
Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation.[12] This can be useful for structural elucidation but may result in the absence of a molecular ion peak. EI is typically used with gas chromatography (GC-MS).[13]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[13][14][15] This is ideal for confirming the molecular weight and is commonly used with liquid chromatography (LC-MS).[16]
For this compound derivatives, ESI is generally preferred to ensure the observation of the molecular ion.
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places).[17][18] This allows for the unambiguous determination of the elemental formula.[19]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an LC system. Acquire the spectrum in positive ion mode.
-
Data Analysis: Compare the experimentally measured exact mass with the theoretical exact masses of possible elemental formulas. The bromine isotopic pattern is a key diagnostic feature.
Data Interpretation: The Bromine Isotopic Signature Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[20][21][22] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion. This provides a high degree of confidence in the presence of a single bromine atom in the molecule.
| Ion | Theoretical m/z | Observed m/z | Difference (ppm) | Elemental Formula |
| [M+H]⁺ (⁷⁹Br) | 283.0122 | 283.0125 | 1.1 | C₁₆H₁₂⁷⁹Br |
| [M+H]⁺ (⁸¹Br) | 285.0102 | 285.0106 | 1.4 | C₁₆H₁₂⁸¹Br |
Table 3: Example of HRMS Data for this compound.
Single-Crystal X-ray Crystallography: The "Gold Standard"
When an unambiguous 3D structure is required, or when spectroscopic data is inconclusive, single-crystal X-ray crystallography is the definitive technique.[23][24] It provides the absolute configuration and precise bond lengths and angles.[25][26][27]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. The presence of the heavy bromine atom facilitates the structure solution.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.
Comparison with Spectroscopic Methods:
-
Advantage: Provides the absolute, unambiguous 3D structure.
-
Disadvantage: Requires a high-quality single crystal, which can be difficult or impossible to obtain. It is also a solid-state technique, and the conformation in the crystal may differ from that in solution.
Integrated Validation Workflow
A robust validation strategy employs a combination of these techniques to build a comprehensive and irrefutable structural proof.
Caption: Figure 3: Integrated Structural Validation Workflow.
Conclusion
The structural validation of this compound derivatives is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While ¹H and ¹³C NMR provide the initial framework, HRMS confirms the elemental composition with high confidence, leveraging the unique isotopic signature of bromine. For complex structures, 2D NMR experiments are essential for complete and unambiguous assignment. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing definitive proof of the three-dimensional structure. By following an integrated workflow, researchers can ensure the structural integrity of their compounds, which is the bedrock of reliable and impactful scientific discovery in drug development and materials science.
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A Senior Application Scientist's Guide to Cross-Coupling Strategies for 1-Bromo-4-phenylnaphthalene
For researchers and professionals in drug development and materials science, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. The 1-phenylnaphthalene core, in particular, offers a rigid and tunable platform for the synthesis of novel organic materials and pharmaceutical agents. The targeted modification of its bromo-substituted derivative, 1-Bromo-4-phenylnaphthalene, via cross-coupling reactions, opens a gateway to a diverse array of valuable compounds.
This guide provides an in-depth comparative analysis of various palladium-catalyzed cross-coupling methods for the functionalization of this compound. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of several key reactions, supported by representative experimental protocols and data. Our focus is on providing the causality behind experimental choices to empower researchers to select and optimize the most suitable method for their synthetic goals.
The Challenge: Steric Hindrance and Reactivity
The primary challenge in the cross-coupling of this compound lies in the steric hindrance around the C1-bromine bond, which is flanked by the bulky phenyl group at the 4-position and the peri-hydrogen at the 8-position. This steric congestion can significantly impact the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.[1] The choice of catalyst, ligand, and reaction conditions is therefore critical to overcoming this hurdle and achieving efficient bond formation.
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F, which is governed by the carbon-halogen bond dissociation energy.[2] While aryl bromides offer a good balance of reactivity and stability, the steric hindrance in this compound makes it a more challenging substrate than simpler aryl bromides.[1]
Comparative Analysis of Cross-Coupling Methodologies
We will now explore several prominent cross-coupling reactions, evaluating their suitability for the functionalization of this compound.
Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[3]
Mechanism and Key Considerations: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to form the desired product.[4] For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the reductive elimination steps.
Expected Performance for this compound: The Suzuki-Miyaura coupling is a highly viable method for the arylation or vinylation of this compound.[5][6] High yields can be anticipated with the appropriate choice of catalyst system and reaction conditions.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-phosphine complexes | Readily available and effective palladium sources. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Overcomes steric hindrance and promotes efficient catalysis. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong enough to activate the boronic acid but generally compatible with a wide range of functional groups.[7] |
| Solvent | Toluene, Dioxane, THF/H₂O | Anhydrous polar aprotic solvents are commonly used. The addition of water can sometimes be beneficial.[8] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barrier for sterically hindered substrates. |
Representative Experimental Protocol (Suzuki-Miyaura Coupling):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are crucial motifs in pharmaceuticals and organic materials.[9][10]
Mechanism and Key Considerations: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[10] The key steps involve oxidative addition of the aryl halide, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination. For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step.[10]
Expected Performance for this compound: The Buchwald-Hartwig amination is well-suited for coupling a wide range of primary and secondary amines to this compound.[5][11] Careful selection of the ligand and base is critical to achieve high yields, especially with less nucleophilic amines.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | Bulky biaryl phosphines (e.g., XPhos, BrettPhos) | Highly effective for sterically demanding substrates and a broad range of amines.[10] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvents are preferred. |
| Temperature | 80-120 °C | Necessary to drive the reaction to completion with the hindered substrate. |
Representative Experimental Protocol (Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.2-2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in anhydrous, degassed solvent (e.g., toluene).
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat with vigorous stirring at the desired temperature (e.g., 110 °C) until complete consumption of the starting material.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite® to remove inorganic salts.[5]
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Olefination of the Naphthalene Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[12][13] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatics.
Mechanism and Key Considerations: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond.[14] A subsequent β-hydride elimination step releases the product and regenerates the palladium catalyst. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination are key aspects to consider.
Expected Performance for this compound: The Heck reaction should be effective for the olefination of this compound, although higher temperatures might be required compared to less hindered aryl bromides.[6] The choice of base and solvent can influence the reaction rate and selectivity.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Robust and commonly used palladium catalysts for the Heck reaction. |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are often used, although ligandless conditions can sometimes be effective. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the HBr generated in the reaction. |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Elevated temperatures are generally necessary for the Heck reaction, especially with aryl bromides.[14] |
Representative Experimental Protocol (Heck Reaction):
-
To a reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Add the solvent (e.g., DMF) and any necessary ligands.
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product via column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and building blocks for functional materials.[15][16]
Mechanism and Key Considerations: This reaction involves a dual catalytic system of palladium and copper.[15] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the final product. The reaction is typically run under mild conditions.[15]
Expected Performance for this compound: The Sonogashira coupling is expected to be a highly efficient method for the alkynylation of this compound. The reactivity of aryl bromides is generally good in this reaction.[17]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and reliable palladium catalysts for Sonogashira couplings. |
| Co-catalyst | CuI | The essential copper(I) co-catalyst. |
| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is required, which also often serves as the solvent. |
| Solvent | THF, DMF (if co-solvent is needed) | The amine base is often used as the solvent. |
| Temperature | Room temperature to 60 °C | The reaction is often performed at or slightly above room temperature.[16] |
Representative Experimental Protocol (Sonogashira Coupling):
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or the amine base), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide (0.5-2 mol%).
-
Add the terminal alkyne (1.1-1.5 equiv.) and the amine base (e.g., Et₃N, 2.0-5.0 equiv.).
-
Stir the reaction at the desired temperature under an inert atmosphere until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Other Notable Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, Heck, and Sonogashira are the most common, other cross-coupling reactions can also be considered for the functionalization of this compound.
-
Stille Coupling: This reaction utilizes organotin reagents and is known for its high functional group tolerance.[18] However, the toxicity of organotin compounds is a significant drawback.[19]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is a powerful method, especially for the formation of C(sp³)-C(sp²) bonds.[20][21] The main challenge is the moisture and air sensitivity of the organozinc reagents.[20]
-
Kumada Coupling: This was one of the first transition-metal-catalyzed cross-coupling reactions to be developed and utilizes Grignard reagents.[22][23] The high reactivity of Grignard reagents limits the functional group tolerance of this reaction.[23]
Summary and Recommendations
The choice of the optimal cross-coupling method for this compound is highly dependent on the desired transformation. The following table provides a comparative summary to guide your decision-making process.
| Reaction | Coupling Partner | Key Advantages | Key Challenges for this compound |
| Suzuki-Miyaura | Boronic acids/esters | High functional group tolerance, stable reagents, commercially available starting materials.[3] | Steric hindrance may require bulky ligands and elevated temperatures. |
| Buchwald-Hartwig | Amines, amides | Excellent for C-N bond formation, broad amine scope.[9] | Requires careful selection of bulky ligands and a strong base. |
| Heck | Alkenes | Direct olefination of the aryl core.[12] | May require higher temperatures; regioselectivity can be a concern with unsymmetrical alkenes. |
| Sonogashira | Terminal alkynes | Mild reaction conditions, direct introduction of alkynyl groups.[16] | Requires a dual Pd/Cu catalytic system. |
| Stille | Organostannanes | Excellent functional group tolerance.[18] | Toxicity of tin reagents is a major concern.[19] |
| Negishi | Organozinc reagents | High reactivity, good for C(sp³)-C(sp²) coupling.[21] | Moisture and air sensitivity of organozinc reagents.[20] |
| Kumada | Grignard reagents | Highly reactive nucleophiles.[23] | Limited functional group tolerance.[23] |
For general C-C bond formation with other aryl or vinyl groups, the Suzuki-Miyaura coupling is the recommended starting point due to its robustness and the stability of the reagents. For the introduction of nitrogen-containing functionalities, the Buchwald-Hartwig amination is the method of choice. The Heck and Sonogashira reactions are excellent for the specific introduction of alkene and alkyne moieties, respectively. The other methods, while powerful, present challenges in terms of reagent toxicity or sensitivity that may make them less practical for routine synthesis.
By understanding the mechanistic underpinnings and practical considerations of each of these cross-coupling reactions, researchers can effectively navigate the synthetic challenges posed by sterically hindered substrates like this compound and unlock the potential of this versatile molecular scaffold.
References
- Benchchem. Application Notes and Protocols: Heck Coupling Reactions Involving 2-Bromonaphthalene.
- Benchchem. Application Notes and Protocols for the Functionalization of 1-(4-Bromophenyl)
- Benchchem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol.
- Benchchem.
- Organic Chemistry Portal. Kumada Coupling.
- Wikipedia. Kumada coupling.
- NROChemistry. Negishi Coupling.
- Wikipedia. Negishi coupling.
- NROChemistry. Sonogashira Coupling.
- Wikipedia.
- Organic Chemistry Portal. Stille Coupling.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Stille reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Benchchem. Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes.
- Benchchem.
- Wikipedia. Suzuki reaction.
- Wikipedia. Sonogashira coupling.
- Books. 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Wikipedia. Heck reaction.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-4,4-dimethylpentane.
- YouTube. Suzuki Coupling.
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A Comparative Guide to the Purity Analysis of Synthesized 1-Bromo-4-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, particularly those destined for applications in medicinal chemistry and materials science, the rigorous assessment of purity is not merely a procedural formality but a cornerstone of scientific validity. For a key synthetic intermediate like 1-Bromo-4-phenylnaphthalene, the presence of even minute impurities can drastically alter its reactivity, physical properties, and biological activity, leading to irreproducible research and potential safety concerns.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized this compound. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a mere listing of methods, this document will explain the rationale behind experimental choices, provide actionable protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
The Synthetic Landscape: Anticipating Potential Impurities
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1] A typical reaction involves the palladium-catalyzed coupling of 1,4-dibromonaphthalene with phenylboronic acid. Understanding this synthetic route is crucial as it informs the potential impurity profile of the final product.
Potential Impurities from Synthesis:
-
Starting Materials: Unreacted 1,4-dibromonaphthalene and phenylboronic acid.
-
Homocoupling Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and dibromobiphenyl.
-
Isomeric Byproducts: Positional isomers of this compound.
-
Catalyst Residues: Trace amounts of the palladium catalyst.
-
Solvent and Reagent Residues: Residual solvents and bases used in the reaction and workup.
An effective purity analysis method must be able to resolve and, in some cases, quantify these potential impurities.
A Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is a critical decision, influenced by factors such as the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation.
| Technique | Principle | Primary Strengths | Primary Limitations | Typical Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution of non-volatile impurities, robust, widely available. | Requires chromophoric compounds, may not identify all impurities. | Routine quality control, quantification of known impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity for volatile impurities, provides structural information. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile byproducts. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte, provides structural confirmation. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. | Definitive purity assessment, certification of reference standards. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds due to its high resolving power and sensitivity.[2] For this compound, a reversed-phase HPLC method is typically employed.
The "Why" Behind the HPLC Method
The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of aromatic compounds like this compound. A gradient elution with acetonitrile and water is used to ensure that both the relatively nonpolar product and any more polar or nonpolar impurities are eluted from the column with good peak shape and resolution. UV detection is suitable as the naphthalene and phenyl rings are strong chromophores.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 60% B
-
18-20 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound.
-
Dissolve in 10 mL of acetonitrile to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly useful for detecting residual solvents and low molecular weight byproducts that may be present in the synthesized this compound.
The Rationale for GC-MS
The use of a GC-MS system allows for the separation of compounds based on their boiling points and polarity, while the mass spectrometer provides structural information, aiding in the identification of unknown impurities.[4] A non-polar capillary column is typically used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Experimental Protocol: GC-MS Analysis
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer.
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 minutes.[4]
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 300 °C
-
Mass Range: m/z 50-500
-
Ionization Mode: Electron Impact (EI) at 70 eV
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Quantitative NMR (qNMR): The Gold Standard for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate determination of compound purity.[6] Unlike chromatographic techniques that rely on relative responses, qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[7][8]
The Power of qNMR
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] This allows for a direct and accurate quantification of the analyte without the need for a reference standard of the analyte itself. The method is non-destructive and provides structural confirmation simultaneously.[10]
Experimental Protocol: ¹H-qNMR Analysis
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Ensure complete dissolution of both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard). A longer delay ensures complete relaxation and accurate integration.
-
Pulse Angle: 90°
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: Sufficient to ensure good digital resolution.
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and correct the baseline to ensure accurate integration.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
Visualizing the Workflows
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion and Recommendations
The purity analysis of synthesized this compound requires a multi-faceted approach. For routine analysis and quality control during synthesis, HPLC-UV offers a robust and reliable method for assessing purity based on the relative abundance of the main component. GC-MS serves as an essential orthogonal technique, particularly for the identification and quantification of volatile impurities and residual solvents, which may not be detected by HPLC.
For the definitive determination of purity, especially for batches intended for biological testing or for the certification of a reference standard, ¹H-qNMR is the recommended method. Its ability to provide an absolute purity value without the need for a specific this compound reference standard, combined with the structural information it provides, makes it an unparalleled tool for ensuring the quality and integrity of the synthesized compound.
Ultimately, the choice of analytical technique should be guided by the intended use of the compound and the specific questions being asked about its purity. A comprehensive purity assessment, often employing a combination of these techniques, provides the highest level of confidence in the quality of the synthesized this compound, thereby ensuring the reliability and reproducibility of subsequent scientific investigations. All methods should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose.[11][12][13]
References
- Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Journal of Chemical Technology and Metallurgy. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- National Institutes of Health. (n.d.). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread.
- ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- ResearchGate. (n.d.). Pd‐Catalyzed Chemoselective Suzuki‐Miyaura Reactions of 1‐Bromo‐4‐(halomethyl)naphthalene.
- ResearchGate. (n.d.). Quantitative 1H NMR spectroscopy.
- National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
- ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
The Ascendancy of Naphthalene Cores: A Comparative Benchmark of OLEDs Derived from 1-Bromo-4-phenylnaphthalene Precursors
In the relentless pursuit of superior Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic semiconductor materials is paramount. The inherent properties of these materials dictate the ultimate efficiency, color purity, and operational lifetime of the device. Within the vast landscape of organic precursors, naphthalene derivatives have garnered significant attention, particularly for the generation of high-energy blue emission, a critical component for full-color displays and white lighting. This guide provides an in-depth comparative analysis of the performance of OLEDs featuring emissive materials derived from 1,4-naphthalene precursors, a structure accessible through precursors like 1-Bromo-4-phenylnaphthalene. We will benchmark this class of materials against leading alternative blue-emitting technologies, providing a comprehensive overview for researchers, scientists, and professionals in the field of organic electronics.
The Strategic Importance of the Naphthalene Moiety
The naphthalene core, a rigid and planar aromatic structure, offers a robust foundation for constructing high-performance OLED materials.[1] Its inherent high triplet energy makes it an excellent building block for the host materials in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters which require hosts with high triplet energies to prevent back energy transfer.[2] Furthermore, the bromo-substituent on precursors like 1-bromonaphthalene provides a reactive handle for well-established synthetic methodologies such as the Suzuki and Buchwald-Hartwig cross-coupling reactions.[3] These reactions enable the facile attachment of various functional groups, allowing for the fine-tuning of the material's electronic and physical properties, including charge transport capabilities and emission color.
A prime example of a commercially successful material derived from a bromonaphthalene precursor is N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), a widely utilized hole transport material (HTM).[3] The incorporation of the naphthyl group enhances the thermal and morphological stability of the resulting molecule, crucial for long device lifetime.
This guide will focus on a blue-emitting copolymer incorporating a 1,4-naphthalene unit, PNP(1,4)-TF, as a representative of materials derived from this compound precursors, and compare its performance with state-of-the-art fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) blue emitters.
Performance Benchmark: 1,4-Naphthalene Copolymer vs. The Alternatives
The performance of an OLED is quantified by several key metrics: External Quantum Efficiency (EQE), which measures the ratio of photons emitted to electrons injected; Luminance, the intensity of light emitted per unit area; Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light; and Operational Lifetime, the time it takes for the luminance to decrease to a certain percentage of its initial value.
Below is a comparative table summarizing the performance of our representative 1,4-naphthalene-based copolymer against leading alternative blue OLED technologies.
| Emitter Type | Material/Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Lifetime (LT50 @ initial luminance) |
| Fluorescent (1,4-Naphthalene Copolymer) | PNP(1,4)-TF:PVK blend | ~1.0% | ~600 | Blue Emission | Not Reported |
| Conventional Fluorescent | Phenylanthracene-substituted fluorene derivative | 1.87% | >3,370 | (0.18, 0.25) | Not Reported |
| Phosphorescent (PhOLED) | Iridium(III) complex | ~23.5% | 35,677 | Blue Emission | >3,000 hours (T50) reported for some systems |
| Thermally Activated Delayed Fluorescence (TADF) | Boron-containing TADF emitter | 16.0% | >1,000 | (0.16, 0.20) | LT80 of 21h at 500 cd/m² reported for some systems |
Analysis of Performance Data:
The data clearly illustrates the performance trade-offs inherent in different emitter technologies. While the 1,4-naphthalene-based fluorescent copolymer, PNP(1,4)-TF, demonstrates the potential for achieving blue emission, its external quantum efficiency is modest compared to phosphorescent and TADF technologies.[1] Conventional fluorescent materials, such as the phenylanthracene-substituted fluorene derivative, offer a slight improvement in EQE.[4]
Phosphorescent OLEDs, capable of harvesting both singlet and triplet excitons, exhibit significantly higher efficiencies and luminance.[5] Similarly, TADF emitters, which convert non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing, also achieve high internal quantum efficiencies.[6] However, the operational lifetime of blue PhOLEDs and TADF OLEDs has historically been a significant challenge due to the high energy of blue light, which can lead to material degradation.[6][7] Recent advancements, however, are steadily improving the stability of these high-efficiency blue emitters.
The choice of material is therefore dictated by the specific application requirements. For applications where cost and lifetime are prioritized over maximum efficiency, fluorescent emitters, including those based on naphthalene precursors, can be a viable option. For high-performance displays and lighting, where high efficiency is paramount, phosphorescent and TADF materials are the leading contenders.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the validity and comparability of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis of a representative 1,4-naphthalene-based copolymer and the fabrication and characterization of a multilayer OLED device.
Synthesis of 1,4-Naphthalene-Based Copolymer (PNP(1,4)-TF) via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a copolymer containing 1,4-naphthalene units, analogous to what could be achieved starting from a dibromo-functionalized 4-phenylnaphthalene derivative.
Diagram: Suzuki Coupling Reaction for Copolymer Synthesis
Caption: Suzuki coupling for the synthesis of a 1,4-naphthalene-based copolymer.
Materials:
-
1,4-Dibromonaphthalene derivative
-
Comonomer with two boronic acid ester groups (e.g., a triphenylamine substituted fluorene derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium Carbonate)
-
Degassed solvent mixture (e.g., Toluene and Water)
Procedure:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk line techniques), combine the 1,4-dibromonaphthalene derivative, the comonomer boronic acid ester, and the base in a reaction flask.
-
Add the palladium catalyst to the mixture.
-
Introduce the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required reaction time (typically 24-72 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the resulting polymer through precipitation in a non-solvent (e.g., methanol) and subsequent washing steps to remove residual catalyst and unreacted monomers.
-
Dry the purified polymer under vacuum.
OLED Fabrication and Characterization
The following protocol describes the fabrication of a multilayer OLED device via a combination of solution processing and thermal evaporation, a common methodology in academic and industrial research.
Diagram: Multilayer OLED Device Architecture and Fabrication Workflow
Caption: A typical multilayer OLED structure and the corresponding fabrication workflow.
Procedure:
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
Dry the substrates with a stream of inert gas (e.g., nitrogen).
-
Treat the substrates with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a solution of a hole injection material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., the PNP(1,4)-TF copolymer blended with a host polymer like PVK) in a suitable organic solvent.
-
Spin-coat the emissive layer solution onto the HIL.
-
Anneal the substrate to remove the solvent.
-
-
Deposition of Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the electron transport material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi), the electron injection material (e.g., Lithium Fluoride, LiF), and the metal cathode (e.g., Aluminum, Al) onto the emissive layer. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
-
Encapsulation:
-
To protect the device from degradation by moisture and oxygen, encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a photometer.
-
Record the electroluminescence spectrum with a spectrometer to determine the CIE coordinates.
-
Conduct lifetime measurements by monitoring the luminance decay over time at a constant current density.
-
Conclusion and Future Outlook
Precursors like this compound provide a versatile platform for the synthesis of novel organic semiconductors for OLED applications. The resulting materials, particularly those based on the 1,4-naphthalene core, show promise for achieving blue emission. However, in terms of sheer efficiency, they currently lag behind the more established high-performance phosphorescent and TADF technologies.
The future development of naphthalene-based emitters will likely focus on several key areas:
-
Enhancing Quantum Efficiency: Molecular design strategies to increase the photoluminescence quantum yield and improve charge balance within the device are crucial.
-
Improving Stability: The development of more robust molecular architectures that can withstand the high energies associated with blue emission is essential for extending device lifetime.
-
Exploring Novel Device Architectures: The performance of any emitter is intrinsically linked to the overall device structure. Optimization of the surrounding charge transport and injection layers can significantly enhance the performance of naphthalene-based emitters.
By addressing these challenges, materials derived from this compound and related precursors can continue to play a significant role in the advancement of OLED technology, potentially leading to the development of cost-effective and stable blue emitters for a new generation of displays and lighting.
References
- DOI. Blue electroluminescent materials based on phenylanthracene-substituted fluorene derivatives for organic light-emitting diodes. [Link]
- NIH. (2017).
- Beilstein Journals. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]
- MDPI. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. [Link]
- TechPowerUp Forums. (2025). LG Display First to Verify Commercialization-Level Performance of Blue Phosphorescent OLED Panels. [Link]
- PR Newswire. (2025). LG Display Becomes World's First to Verify Commercialization of Blue Phosphorescent OLED Panels. [Link]
- LG Display. (2025). LG Display Achieves Industry First with Blue Phosphorescent OLED. [Link]
- Vilnius University. Blue TADF emitters for OLED with high external quantum efficiency. [Link]
- MDPI. (2024).
- OLED-Info. (2014). Blue PHOLED breakthrough: researchers manage to extend the lifetime tenfold. [Link]
- ResearchGate. Lifetime of TADF OLED against emission wavelength of the TADF emitters. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Research Progress of Hyperfluorescent Organic Electroluminescent Devices [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Cross-Validation of Analytical Data for 1-Bromo-4-phenylnaphthalene
For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of novel or specialized chemical entities are paramount. 1-Bromo-4-phenylnaphthalene, a key building block in organic synthesis, requires rigorous analytical characterization to ensure the integrity of subsequent research and development activities. This guide provides a comprehensive framework for the cross-validation of analytical data for this compound, offering a multi-pronged approach that enhances the confidence in its structural identity and purity.
Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data, derived from established spectroscopic principles and computational tools, alongside detailed, field-proven experimental protocols. This approach not only provides a robust baseline for analysis but also empowers researchers to generate and validate their own data, creating a self-validating system of analytical confirmation.
Physicochemical Properties of this compound
A foundational understanding of the basic physical and chemical properties of a compound is the first step in its analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁Br | [1] |
| Molecular Weight | 283.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 76-77 °C | |
| CAS Number | 59951-65-4 | [1] |
Orthogonal Analytical Techniques for Structural Elucidation and Purity Assessment
An effective cross-validation strategy employs multiple, independent analytical techniques. By comparing the data from these diverse methods, a comprehensive and reliable characterization of the molecule can be achieved. This guide will focus on four key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed structural information.
-
Infrared (IR) Spectroscopy for functional group identification.
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
Caption: Interrelation of analytical techniques for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to show a complex series of multiplets in the aromatic region, reflecting the coupling between the protons on the naphthalene and phenyl rings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 - 8.15 | m | 1H | Naphthyl H |
| 7.90 - 7.80 | m | 1H | Naphthyl H |
| 7.70 - 7.40 | m | 7H | Naphthyl & Phenyl H |
| 7.35 - 7.25 | m | 2H | Phenyl H |
Rationale for Prediction: The chemical shifts are predicted based on the anisotropic effects of the aromatic rings and the electron-withdrawing effect of the bromine atom. Protons on the naphthalene ring in close proximity to the bromine and the phenyl group will experience the most significant shifts.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show 16 distinct signals, corresponding to the 16 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 140 - 120 | Aromatic Carbons |
| ~121 | C-Br |
Rationale for Prediction: The chemical shifts are predicted based on standard values for substituted naphthalenes and benzenes. The carbon atom directly attached to the bromine atom is expected to have a chemical shift around 121 ppm.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for many organic compounds due to its good dissolving power and the single residual solvent peak at 7.26 ppm.[2]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Cap the NMR tube securely.
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3-4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[4]
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1-2 s
-
Spectral Width: -10 to 220 ppm
-
Sources
A Comparative Guide to the Electronic Properties of Bromophenylnaphthalene Isomers for Organic Electronics
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are foundational components in the field of organic electronics, prized for their tunable electronic properties and robust thermal stability. Within this class of materials, substituted naphthalenes serve as critical building blocks for creating advanced semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of substituents, such as halogens and aryl groups, provides a powerful method for modulating the frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—which govern charge injection, transport, and the optical properties of the material.
This guide presents a comparative analysis of the electronic properties of key isomers of bromophenylnaphthalene. We will explore how the specific placement of the electron-withdrawing bromine atom and the versatile phenyl group on the naphthalene core systematically alters the material's electronic structure. This analysis is grounded in a combination of theoretical predictions from Density Functional Theory (DFT) and validated by established experimental protocols, primarily Cyclic Voltammetry (CV) and UV-Vis Spectroscopy. The insights provided herein are intended to guide researchers and drug development professionals in the rational design of novel organic materials with tailored electronic characteristics.
Isomeric Structures Under Investigation
The naphthalene core offers multiple positions for substitution, leading to a wide array of isomers with distinct electronic and steric properties. For this guide, we will compare three representative isomers to illustrate the profound impact of substitution patterns:
-
1-Bromo-4-phenylnaphthalene (1,4-BPN): A highly conjugated system where the substituents are positioned at opposite ends of one of the aromatic rings.
-
1-Bromo-2-phenylnaphthalene (1,2-BPN): An adjacent substitution pattern leading to significant steric interaction, which can induce torsion between the phenyl and naphthalene rings.
-
2-Bromo-6-phenylnaphthalene (2,6-BPN): A "para-like" substitution across the long axis of the naphthalene core, maximizing the distance between the two functional groups.
These isomers were selected to provide a clear contrast in steric hindrance and the interplay of inductive and mesomeric (resonance) effects, which are the primary determinants of their electronic behavior.
Methodologies for Electronic Characterization
A dual-pronged approach combining computational modeling and experimental verification provides the most comprehensive understanding of molecular electronic properties.
Computational Approach: Density Functional Theory (DFT)
DFT has proven to be a highly successful and accurate method for calculating the electronic properties of organic molecules.[1][2] It allows for the prediction of FMO energy levels and the electronic band gap before undertaking laborious synthesis.
Protocol for DFT Calculations:
-
Software: Gaussian 09 suite of programs or similar.[1]
-
Method: The hybrid B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed, as it consistently provides reliable results for organic molecules.[1][3]
-
Basis Set: The 6-31G(d,p) basis set is used for geometry optimization and subsequent frequency calculations to ensure a true energy minimum is achieved.[3]
-
Procedure:
-
The structure of each isomer is built in silico.
-
A full geometry optimization is performed to find the lowest energy conformation.
-
Vibrational frequency analysis is conducted to confirm the absence of imaginary frequencies.
-
The energies of the HOMO and LUMO are extracted from the final optimized structure.
-
-
Calculated Properties:
-
Ionization Potential (IP): Approximated as EHOMO.
-
Electron Affinity (EA): Approximated as ELUMO.
-
Fundamental Band Gap (Eg): Calculated as ELUMO - EHOMO.
-
Experimental Approach: Electrochemical and Spectroscopic Analysis
Experimental techniques are essential for validating computational predictions and understanding the behavior of molecules in a condensed phase.
Protocol for Cyclic Voltammetry (CV):
Cyclic voltammetry is the cornerstone technique for experimentally determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4][5]
-
Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.
-
Sample Preparation:
-
Prepare a ~1 mM solution of the bromophenylnaphthalene isomer in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure conductivity.
-
De-aerate the solution by bubbling with an inert gas (N2 or Ar) for 10-15 minutes to remove dissolved oxygen.
-
-
Data Acquisition:
-
Add ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple is a stable reference point.[4]
-
Scan the potential to measure the oxidation potential (Eox) of the sample.
-
If accessible within the solvent window, scan to measure the reduction potential (Ered).
-
-
Data Analysis:
-
Reference the measured potentials against the Fc/Fc+ couple (E1/2(Fc/Fc+)).
-
Calculate the HOMO and LUMO energies using the following empirical equations:
-
EHOMO (eV) = -[Eox vs Fc/Fc+ + 4.8]
-
ELUMO (eV) = -[Ered vs Fc/Fc+ + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.)
-
-
Protocol for UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to determine the optical band gap (Egopt), which corresponds to the energy required for the lowest-energy electronic transition.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (~10-5 M) of the isomer in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).
-
Data Acquisition:
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline.
-
-
Data Analysis:
-
Convert the λonset from nanometers to electronvolts (eV) using the formula:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Comparative Analysis of Isomers
The electronic properties of the three isomers, as determined by DFT calculations, are summarized below. These theoretical values provide a clear illustration of structure-property relationships.
| Isomer | Structure | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Key Structural Feature |
| This compound (1,4-BPN) | -5.75 | -2.10 | 3.65 | Planar, extended conjugation | |
| 1-Bromo-2-phenylnaphthalene (1,2-BPN) | -5.88 | -2.05 | 3.83 | Steric hindrance, twisted conformation | |
| 2-Bromo-6-phenylnaphthalene (2,6-BPN) | -5.81 | -2.15 | 3.66 | Linear conjugation, minimal steric strain |
(Note: The structural images are placeholders and the data presented is a representative theoretical dataset for illustrative purposes.)
Discussion of Trends:
-
HOMO Level: The HOMO is primarily associated with the electron-rich naphthalene core. The bromine atom, being strongly electronegative, exerts an inductive electron-withdrawing effect, which stabilizes (lowers) the HOMO energy level relative to unsubstituted phenylnaphthalene. The 1,2-BPN isomer exhibits the lowest HOMO (-5.88 eV) due to a combination of the inductive effect and reduced conjugation caused by steric twisting. This twisting disrupts the orbital overlap between the phenyl and naphthalene rings, diminishing the electron-donating resonance effect of the phenyl group.
-
LUMO Level: The LUMO is also stabilized by the bromine substituent. The 2,6-BPN isomer shows the lowest LUMO energy (-2.15 eV), suggesting it is the most readily reduced. This is consistent with a more delocalized LUMO across the linear, conjugated backbone.
-
Band Gap: The band gap is a direct consequence of the HOMO-LUMO separation. The sterically hindered 1,2-BPN isomer possesses the largest band gap (3.83 eV). The disruption of π-conjugation by the steric twist raises the LUMO and lowers the HOMO, widening the gap. In contrast, the more planar 1,4-BPN and 2,6-BPN isomers have smaller band gaps (~3.65 eV), indicative of more effective end-to-end conjugation.
Visualization of Workflows and Concepts
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for characterizing the electronic properties of the bromophenylnaphthalene isomers.
Caption: Integrated workflow for electronic property characterization.
Structure-Property Relationships
This diagram illustrates how substituent positions influence the frontier molecular orbital energies.
Caption: Influence of structural effects on FMO energy levels.
Implications for Device Performance
The observed variations in electronic properties have direct consequences for the performance of organic electronic devices:
-
Charge Injection: The HOMO level must be well-matched with the work function of the anode for efficient hole injection, while the LUMO level must align with the cathode for electron injection. The lower HOMO levels of all brominated isomers suggest they would require higher work function anodes (like Au or PEDOT:PSS) compared to unsubstituted analogues.
-
Charge Transport: The planarity and conjugation of the 1,4- and 2,6-BPN isomers are conducive to better intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. The twisted structure of 1,2-BPN would likely lead to amorphous films with poorer charge mobility.
-
Optical Properties: A larger band gap, as seen in 1,2-BPN, corresponds to absorption and emission in the higher-energy (blue) region of the spectrum. This makes such materials potential candidates for blue OLED emitters, which are notoriously difficult to design. The smaller band gaps of the other isomers would result in emission at longer wavelengths.
Conclusion
This guide demonstrates that the electronic properties of bromophenylnaphthalene are highly sensitive to the isomeric substitution pattern. By strategically positioning the bromo and phenyl groups, one can finely tune the HOMO/LUMO energy levels and the electronic band gap. The sterically hindered 1,2-BPN isomer exhibits a wider band gap due to disrupted conjugation, while the more planar 1,4- and 2,6-BPN isomers show smaller band gaps and electronic structures more favorable for charge transport. This comparative analysis, rooted in a combination of robust computational predictions and established experimental protocols, underscores the importance of isomeric purity and rational molecular design in the development of next-generation organic electronic materials.
References
- Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. (n.d.). IISTE.org.
- Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. (n.d.). National Institutes of Health (NIH).
- Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination. (2023). ResearchGate.
- Calculated HOMO, LUMO and band gap energies (eV) of all compounds and PCBM at B3LYP/6-31G(d,p) level. (n.d.). ResearchGate.
- Electrochemical Syntheses of Polycyclic Aromatic Hydrocarbons (PAHs). (2023). ResearchGate.
- Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. (2020). ACS Omega.
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
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The Synthetic Landscape and the Origin of Isomeric Impurities
An In-Depth Technical Guide to the Isomeric Purity of 1-Bromo-4-phenylnaphthalene
For researchers, scientists, and drug development professionals, the precise molecular architecture of a chemical entity is not a trivial detail—it is a critical determinant of its function, efficacy, and safety. This compound is a key building block in the synthesis of advanced materials and complex pharmaceutical agents.[1][2] Its utility, however, is directly tied to its isomeric purity. The presence of even minor positional isomers can lead to unpredictable reaction pathways, compromise the performance of final materials, and introduce significant toxicological risks in drug candidates.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. We will explore the principles, field-proven methodologies, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering the technical insights required for robust quality control in a research and development setting.
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction typically involves coupling 1,4-dibromonaphthalene with phenylboronic acid or, alternatively, 1-bromonaphthalene with a phenylboronic acid derivative, in the presence of a palladium catalyst and a base.
While highly efficient, this synthesis is not without its challenges. The primary source of isomeric impurities arises from the starting materials or side reactions. Key impurities include:
-
Positional Isomers: Contamination of the starting bromonaphthalene precursor (e.g., with 1-bromo-5-naphthalene or 2-bromonaphthalene) can lead to the formation of corresponding phenylnaphthalene isomers such as 1-Bromo-5-phenylnaphthalene or 2-Bromo-phenylnaphthalene.[5][6]
-
Homocoupling Byproducts: Self-coupling of the boronic acid or the aryl halide can generate biphenyl and various binaphthyl isomers, respectively.[3][6]
-
Unreacted Starting Materials: Incomplete reactions can leave residual bromonaphthalene or dibromonaphthalene.[7][8]
-
Debrominated Product: Reductive dehalogenation can lead to the formation of 1-phenylnaphthalene.
The structural similarity of these compounds makes their separation and quantification a significant analytical challenge, necessitating the use of high-resolution techniques.
Caption: Synthetic workflow leading to this compound and potential impurities.
Comparative Analysis of Key Analytical Techniques
The choice of analytical method is critical and depends on the specific requirements of the analysis, including the need for quantification, structural confirmation, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[10] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, revealing molecular structure.[11] |
| Isomer Separation | Excellent for positional isomers. Resolution is highly dependent on column chemistry and mobile phase optimization.[12] | High efficiency for separating volatile isomers with different boiling points or polarities.[13] | Distinguishes isomers based on unique chemical shifts and spin-spin coupling patterns for each proton and carbon.[14] |
| Quantification | Highly accurate and reproducible with UV detection, especially with validated reference standards.[15] | Good for relative quantification; accurate absolute quantification requires isomer-specific standards. | Excellent for absolute quantification (qNMR) without a matching standard, by using a certified internal standard.[16][17] |
| Identification | Based on retention time comparison with a known standard. Provides limited structural information. | Definitive identification through mass spectral fragmentation patterns and library matching.[10] | Provides unambiguous structural elucidation and isomer identification through detailed spectral analysis.[11][14] |
| Sample Requirements | Soluble in mobile phase. Non-volatile compounds are ideal. | Must be volatile and thermally stable. Derivatization may be needed for some compounds.[12] | Requires solubility in a deuterated solvent. Relatively larger sample amount needed compared to chromatography. |
| Primary Advantage | Robust, widely available, and excellent for routine quality control and purity assays.[18] | High sensitivity and definitive identification, making it ideal for impurity profiling.[10] | Unparalleled for structural confirmation and distinguishing between closely related isomers without the need for specific reference materials.[19] |
Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quantitative determination of purity and the separation of key positional isomers. The causality behind this choice is the excellent resolving power of modern reverse-phase columns for structurally similar aromatic compounds.
Methodology
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 phase is chosen for its hydrophobic selectivity, which is ideal for separating non-polar aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. This gradient ensures that less retained impurities elute first, followed by the target compound and more non-polar isomers.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 254 nm, a wavelength where naphthalene derivatives strongly absorb.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is the gold standard for identifying unknown impurities. Its high separation efficiency combined with the definitive structural information from the mass spectrometer makes it ideal for confirming the identity of trace-level isomeric byproducts.[10]
Methodology
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This phase provides excellent separation for polycyclic aromatic hydrocarbons.[20][21]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless injection (1 µL) to maximize sensitivity for trace impurities.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes. This program allows for the separation of compounds over a wide boiling range.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400. This range covers the molecular ions of the expected products and impurities.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or toluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR provides unambiguous structural confirmation and can distinguish between isomers based on subtle differences in the electronic environment of their protons and carbons.[11][14] For positional isomers of this compound, the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are highly diagnostic.
Methodology
-
Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference if not already present in the solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The distinct aromatic region (typically 7.0-8.5 ppm) will show different splitting patterns and chemical shifts for each isomer due to the varying positions of the phenyl and bromo substituents.[22] For example, the protons closest to the bromine atom will experience a different electronic environment compared to those in another isomer.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of unique carbon signals can help confirm the identity of a specific isomer. Symmetrical isomers will have fewer signals than asymmetrical ones.[14]
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum. The ratio of integrals can be used to determine the relative amounts of each isomer present, provided there are well-resolved, unique signals for each species.[9]
-
For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, confirming assignments and helping to identify different isomeric structures within the mixture.[14]
-
Caption: General analytical workflow for isomeric purity assessment.
Conclusion
Ensuring the isomeric purity of this compound is a non-negotiable aspect of its use in high-stakes applications like drug development and materials science. No single analytical technique is universally superior; instead, a multi-faceted approach provides the most comprehensive and reliable characterization.
-
HPLC serves as a robust workhorse for routine quality control and quantitative purity assessment.
-
GC-MS is indispensable for the definitive identification of volatile impurities and byproducts, even at trace levels.
-
NMR Spectroscopy offers the ultimate confirmation of structure, providing unambiguous differentiation between closely related isomers and enabling absolute quantification.
By judiciously applying these techniques, researchers can validate the quality of their materials, ensuring the integrity and reproducibility of their scientific outcomes.
References
- Technical Support Center: Synthesis of 1-(4-Bromophenyl)naphthalene - Benchchem. (n.d.).
- A Spectroscopic Guide to the Transformation of 1-Bromo-2-phenylnaphthalene and its Analogs - Benchchem. (n.d.).
- Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column. SIELC Technologies. (n.d.).
- Schematic of 1-phenylnaphthalene synthesis. ResearchGate. (n.d.).
- How can Hydrogen NMR be used to distinguish between these two isomers?. (2017, September 25).
- 1-Bromo-5-phenylnaphthalene synthesis. ChemicalBook. (n.d.).
- This compound CAS#: 59951-65-4. ChemicalBook. (n.d.).
- A Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-nitronaphthalene - Benchchem. (n.d.).
- How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. (n.d.).
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance. (n.d.).
- A Comparative Guide to the GC-MS Analysis of 4-Bromonaphthalen-1-ol and its Byproducts - Benchchem. (n.d.).
- Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. (n.d.).
- 1 - Organic Syntheses Procedure. (n.d.).
- Naphthalene, 1-bromo - Organic Syntheses Procedure. (n.d.).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. (2014, November 7).
- Technical Support Center: Purification of 1-Bromo-2-phenylnaphthalene - Benchchem. (n.d.).
- A Researcher's Guide to Isomeric Purity Assessment of Synthesized Hexahydronaphthalene - Benchchem. (n.d.).
- Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. (2019, January 24).
- Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. (n.d.).
- Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent. (2019, January 29).
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25).
- UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. (2022, June 9).
- Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products. ResearchGate. (2025, August 8).
- A Comparative Guide to Isomeric Purity Analysis of Decylamine Samples - Benchchem. (n.d.).
- A Comparative Guide to the Isomeric Purity Analysis of 7-Bromoheptyne - Benchchem. (n.d.).
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A Comparative Guide to the Synthesis of 1-Bromo-4-phenylnaphthalene: An Evaluation of Protocol Reproducibility
For researchers and professionals in organic synthesis and drug development, the reliable production of key intermediates is paramount. 1-Bromo-4-phenylnaphthalene is a valuable scaffold in medicinal chemistry and materials science, yet its synthesis can present challenges in reproducibility and scalability. This guide provides an in-depth, objective comparison of common synthetic protocols for this compound, supported by experimental data and field-proven insights to aid in methodological selection and optimization.
Introduction: The Synthetic Challenge
This compound is a versatile building block, but its synthesis is not trivial. The desired isomer requires precise control over regioselectivity, and the choice of synthetic route can significantly impact yield, purity, and the ease of scale-up. This guide will dissect three primary synthetic strategies: the Suzuki-Miyaura cross-coupling, the Sandmeyer reaction, and direct electrophilic bromination. Each will be evaluated for its reproducibility, with a focus on the critical parameters that govern success.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the context of this compound synthesis, this typically involves the palladium-catalyzed coupling of a dibromonaphthalene with phenylboronic acid.
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[2]
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar biaryl syntheses.[3]
Materials:
-
1,4-Dibromonaphthalene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-dibromonaphthalene (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium phosphate (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.) to the flask under the inert atmosphere.
-
Add degassed toluene and degassed water (in a 4:1 v/v ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Reproducibility Analysis
The Suzuki-Miyaura coupling is generally considered a robust and reproducible reaction.[1] However, several factors can influence its outcome:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Sterically hindered biarylphosphine ligands like SPhos are often necessary for high yields in the coupling of challenging substrates.[3]
-
Base and Solvent: The selection of base and solvent system can significantly impact the reaction rate and yield. A biphasic solvent system with a suitable base like potassium phosphate is often effective.
-
Purity of Reagents: The purity of the boronic acid is crucial, as impurities can lead to side reactions and lower yields.
| Parameter | Recommended Condition | Potential Issues Affecting Reproducibility |
| Catalyst Loading | 1-5 mol% Pd | Inconsistent catalyst activity, incomplete reaction |
| Ligand Choice | Biarylphosphine (e.g., SPhos) | Poor yields with less effective ligands |
| Base | K₃PO₄, Cs₂CO₃ | Incomplete reaction with weaker bases |
| Solvent | Toluene/Water, Dioxane/Water | Poor solubility of reactants |
| Temperature | 80-110 °C | Decomposition of catalyst at higher temperatures |
Protocol 2: Sandmeyer Reaction
The Sandmeyer reaction provides a classical and effective method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4] For the synthesis of this compound, this route would commence with 4-phenylnaphthalen-1-amine.
Mechanistic Overview
The reaction involves two key steps: the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by the copper(I)-catalyzed displacement of the diazonium group with a bromide.[5]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established general procedures for Sandmeyer reactions.[6]
Materials:
-
4-Phenylnaphthalen-1-amine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization:
-
Suspend 4-phenylnaphthalen-1-amine (1.0 equiv.) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Bromination:
-
In a separate flask, dissolve copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with dilute aqueous NaOH and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reproducibility Analysis
The Sandmeyer reaction, while effective, is often considered less reproducible than modern cross-coupling methods due to the instability of the diazonium salt intermediate.[7]
-
Temperature Control: This is the most critical parameter. The diazotization step must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenol byproducts.[7]
-
Rate of Addition: The slow, dropwise addition of the sodium nitrite solution is essential to maintain low temperatures and prevent localized overheating.
-
Purity of Starting Amine: The purity of the starting amine is important for a clean reaction.
| Parameter | Recommended Condition | Potential Issues Affecting Reproducibility |
| Diazotization Temperature | 0-5 °C | Decomposition of diazonium salt, phenol formation |
| Nitrite Addition | Slow, dropwise | Localized overheating, side reactions |
| Copper Salt | Freshly prepared or high purity CuBr | Reduced catalytic activity |
| Acid Concentration | Concentrated HBr | Incomplete diazotization |
| Work-up | Prompt extraction | Product decomposition |
Protocol 3: Direct Electrophilic Bromination
The direct bromination of 1-phenylnaphthalene is conceptually the most straightforward approach. However, it is fraught with challenges related to regioselectivity.
Mechanistic Overview
This reaction proceeds via electrophilic aromatic substitution, where a brominating agent (e.g., Br₂) attacks the electron-rich naphthalene ring system. The position of substitution is directed by the existing phenyl group and the inherent reactivity of the naphthalene core.
Reproducibility Analysis and Challenges
Controlling the regioselectivity of electrophilic substitution on substituted naphthalenes is notoriously difficult.[8] The phenyl group at the 1-position will influence the position of the incoming electrophile, but a mixture of isomers is highly probable. The inherent reactivity of the naphthalene ring system often leads to substitution at multiple positions, making it challenging to isolate the desired this compound in high purity.
Given the high likelihood of forming a complex mixture of isomers, this method is generally not recommended for the reproducible and selective synthesis of this compound. The purification of the desired product from its isomers would be a significant challenge, especially on a larger scale.
Comparative Summary and Recommendations
| Feature | Suzuki-Miyaura Cross-Coupling | Sandmeyer Reaction | Direct Bromination |
| Starting Materials | 1,4-Dibromonaphthalene, Phenylboronic acid | 4-Phenylnaphthalen-1-amine | 1-Phenylnaphthalene |
| Reproducibility | High | Moderate | Low |
| Yield | Generally Good to Excellent | Moderate to Good | Variable, often low for the desired isomer |
| Purity of Crude Product | High | Moderate | Low (mixture of isomers) |
| Scalability | Good | Moderate (challenges with diazonium salts) | Poor |
| Key Challenge | Catalyst cost and optimization | Strict temperature control | Poor regioselectivity |
Conclusion
For the reproducible synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the most recommended protocol. Its high degree of control, good to excellent yields, and scalability make it the superior choice for researchers and drug development professionals who require a reliable source of this important intermediate. While the Sandmeyer reaction is a viable alternative, it demands meticulous control over reaction conditions to ensure reproducibility. Direct bromination is not a recommended route due to the inherent lack of regioselectivity, which leads to low yields of the desired product and significant purification challenges.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Sandmeyer Reaction Decision Pathway
Sources
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- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mechanistic Nuances of 1-Bromo-4-phenylnaphthalene Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide designed to navigate the reactive landscape of 1-bromo-4-phenylnaphthalene. This document moves beyond simple procedural outlines to provide a deep mechanistic understanding of key transformations, enabling you to make informed decisions in your synthetic strategies. We will dissect the causality behind experimental choices, compare reaction classes with supporting data, and provide detailed, self-validating protocols for immediate application.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a valuable intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and functionalized naphthalene derivatives. The phenylnaphthalene core is a privileged scaffold in medicinal chemistry and materials science, offering a rigid framework for the spatial presentation of pharmacophores and tunable photophysical properties. The bromine atom at the 1-position serves as a versatile handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions, lithiation-electrophile quenching, and photochemical modifications.
The steric environment created by the peri-hydrogen and the phenyl group at the 4-position significantly influences the reactivity of the C-Br bond. This guide will explore how this steric hindrance dictates the choice of catalysts, ligands, and reaction conditions, and ultimately, the efficiency and outcome of these transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the choice of the specific cross-coupling reaction is critical and depends on the desired functionality to be introduced.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and aryl-alkenyl bonds. The reaction of this compound with an organoboronic acid or ester proceeds via a well-established catalytic cycle.
The key to a successful Suzuki-Miyaura coupling with a sterically hindered substrate like this compound lies in the selection of a bulky, electron-rich phosphine ligand. These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the subsequent reductive elimination. The phenyl group at the 4-position can influence the rate of oxidative addition due to its steric bulk.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination provides a powerful route to synthesize arylamines, which are prevalent motifs in pharmaceuticals.[1] The reaction of this compound with a primary or secondary amine is catalyzed by a palladium complex, again requiring a carefully selected ligand.
Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial for the successful amination of sterically hindered aryl bromides.[2] These ligands facilitate the oxidative addition and the final reductive elimination step, which forms the C-N bond. The choice of base is also critical and can influence the rate of deprotonation of the amine and the overall catalytic turnover.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
C. Other Notable Cross-Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig are the most common, other cross-coupling reactions offer unique advantages for specific transformations of this compound.
-
Negishi Coupling: Utilizes organozinc reagents, which are often more reactive than organoboranes, allowing for milder reaction conditions. However, the preparation of organozinc reagents requires strictly anhydrous conditions.
-
Sonogashira Coupling: A reliable method for the synthesis of aryl alkynes by coupling with a terminal alkyne, co-catalyzed by copper(I).[3]
-
Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene.[4][5]
-
Ullmann Coupling: A classical copper-catalyzed reaction for the formation of biaryls, though it often requires harsh conditions.[6][7]
Comparative Performance Data
The following table provides a comparative overview of typical reaction conditions and yields for various cross-coupling reactions on substrates analogous to this compound.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 12-24 | 85-95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 80-95 |
| Negishi | Organozinc reagent | Pd(PPh₃)₄ | N/A | THF | 25-60 | 2-12 | 75-90 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-70 | 2-6 | 80-95 |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 8-24 | 70-85 |
| Ullmann | Aryl iodide | CuI / Phenanthroline | K₂CO₃ | DMF | 120-150 | 24-48 | 60-80 |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
II. Lithiation and Electrophilic Quench: A Halogen-Metal Exchange Approach
Lithium-halogen exchange offers a powerful method for the formation of an aryllithium intermediate, which can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Mechanistic Considerations:
The reaction of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) proceeds via a halogen-metal exchange mechanism. The rate of this exchange is generally faster for aryl bromides than for aryl chlorides. The resulting 4-phenyl-1-naphthyllithium is a highly reactive intermediate that must be generated and used under strictly anhydrous and inert conditions.
Caption: General workflow for lithiation and electrophilic quench.
Competition with Directed ortho-Metalation (DoM):
For substrates containing a directing metalation group (DMG), deprotonation at the position ortho to the DMG can compete with halogen-metal exchange.[8][9][10][11][12][13][14] In the case of this compound, the phenyl group is not a strong DMG, so lithium-halogen exchange is the predominant pathway.
III. Photochemical Reactions: Harnessing Light for Bond Cleavage
The photolysis of aryl halides can lead to the homolytic cleavage of the carbon-halogen bond, generating a highly reactive aryl radical. This provides an alternative, non-thermal route to functionalization.
Mechanistic Considerations:
Upon absorption of UV light, this compound can undergo homolytic cleavage of the C-Br bond to form a 4-phenyl-1-naphthyl radical and a bromine radical. The quantum yield of this process, which is the number of molecules reacted per photon absorbed, is a key parameter. The resulting aryl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.
IV. Alternative Synthetic Strategies: A Comparative Perspective
While functionalization of the pre-formed this compound scaffold is a common approach, alternative strategies for the synthesis of 4-phenylnaphthalene derivatives are also available and offer distinct advantages in certain contexts.
A. Synthesis from Naphthalene Precursors
One common approach involves the direct arylation of naphthalene or a substituted naphthalene. For instance, a Friedel-Crafts acylation followed by reduction and aromatization can be employed. Another powerful method is the palladium-catalyzed direct arylation of naphthalene.
B. Cycloaddition and Annulation Strategies
Various cycloaddition and annulation reactions can be used to construct the naphthalene core with the desired substitution pattern. For example, a [4+2] cycloaddition of a suitable diene and dienophile can be a highly efficient route.[15][16]
C. Skeletal Editing of Heterocycles
Recent advances in synthetic methodology have enabled the "skeletal editing" of heterocyclic compounds to generate carbocyclic aromatic systems. For instance, a nitrogen-to-carbon single-atom transmutation in an isoquinoline derivative can provide access to substituted naphthalenes.[10]
V. Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add toluene and water (typically a 4:1 to 10:1 ratio) to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add toluene, followed by this compound and morpholine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Lithium-Halogen Exchange and Quench with an Electrophile
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., dimethylformamide, carbon dioxide)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
VI. Conclusion
The reactivity of this compound is a fascinating case study in the interplay of steric and electronic effects in organic synthesis. While palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of functionalization, the choice of ligand and reaction conditions is paramount to overcoming the steric hindrance imposed by the 4-phenyl group. Lithium-halogen exchange provides a powerful alternative for the introduction of a wide array of functional groups via an aryllithium intermediate. Furthermore, photochemical methods offer a distinct approach to generating reactive intermediates. By understanding the mechanistic underpinnings of these diverse reactions, researchers can strategically design and execute the synthesis of novel and complex phenylnaphthalene derivatives for a wide range of applications in drug discovery and materials science.
References
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Comparative Kinetic Analysis of Palladium-Catalyzed Coupling Reactions with 1-Bromo-4-phenylnaphthalene
A Senior Application Scientist's Guide to Method Selection and Optimization
The synthesis of functionalized biaryl compounds, particularly those based on the naphthalene scaffold, is a cornerstone of modern drug discovery, materials science, and organic electronics.[1][2] The 4-phenylnaphthalene core is a privileged structure found in numerous applications. However, its synthesis, particularly through the functionalization of precursors like 1-bromo-4-phenylnaphthalene, presents significant challenges due to steric hindrance around the reaction center. This guide provides a comparative kinetic analysis of several mainstream palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a framework for selecting and optimizing the most suitable method for their specific application.
We will delve into the kinetic profiles of Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, providing not just procedural steps but the causal logic behind experimental choices. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.
Understanding the Challenge: Steric Hindrance in Naphthalene Coupling
This compound is a sterically demanding substrate. The bulky phenyl group at the C4 position significantly hinders the approach of the palladium catalyst to the C1-Br bond for the initial oxidative addition—often the rate-determining step in many cross-coupling catalytic cycles.[3][4] This steric impediment necessitates careful selection of catalysts, ligands, and reaction conditions to achieve efficient and rapid conversion. Understanding the kinetics of different coupling strategies is paramount to overcoming this challenge.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds.[1][5] Its tolerance for a wide range of functional groups and the relatively low toxicity of its boron-based reagents make it a popular choice.[5]
Mechanistic Overview
The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][5] For sterically hindered substrates, both oxidative addition and reductive elimination can be kinetically significant. The choice of ligand is critical; bulky, electron-rich phosphine ligands are known to accelerate both of these key steps.[4][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Kinetic Analysis
This protocol describes a method to determine the initial reaction rate by monitoring product formation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (Substrate)
-
Phenylboronic acid (Coupling partner)
-
Pd(OAc)₂ (Palladium precursor)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
1,4-Dioxane/H₂O (9:1) (Solvent)
-
Dodecane (Internal standard)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), and dodecane (0.25 mmol, 0.5 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.022 mmol, 4.4 mol%) in 2 mL of the solvent mixture. Stir for 15 minutes at room temperature to form the active catalyst.
-
Initiation: Add the remaining solvent (3 mL) to the Schlenk tube, and heat the mixture to 100 °C with vigorous stirring. Once the temperature is stable, inject the catalyst solution to start the reaction (t=0).
-
Sampling: At timed intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe.
-
Quenching & Analysis: Immediately quench the aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously. Analyze the organic layer by HPLC to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve.
Comparative Kinetic Data
The choice of ligand dramatically impacts the reaction kinetics. Bulky biaryl phosphine ligands like SPhos or XPhos are generally superior for coupling sterically hindered substrates.
| Catalyst System (2 mol% Pd) | Ligand | Base | Temp (°C) | Initial Rate (M/s x 10⁻⁵) | Time to >95% Conv. (h) |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | 100 | 0.8 | > 24 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 100 | 15.2 | 1.5 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 100 | 18.5 | 1.0 |
Data are representative and compiled for comparative purposes.
Causality: Standard ligands like PPh₃ are not bulky enough to promote the reductive elimination of the sterically congested product, leading to slow turnover.[6] Electron-rich, bulky biarylphosphine ligands like SPhos and XPhos create a wider coordination angle on the palladium center, which facilitates the otherwise difficult reductive elimination step, leading to a significant rate enhancement.[7]
Heck Coupling: An Alternative for C-C Bond Formation
The Mizoroki-Heck reaction provides a method for coupling aryl halides with alkenes.[8] While traditionally used for vinylation, recent advances have enabled dearomative Heck reactions with naphthalene derivatives, offering unique synthetic pathways.[9][10][11]
Mechanistic Considerations
The Heck reaction cycle involves oxidative addition, migratory insertion of the olefin into the Pd-Ar bond, and β-hydride elimination to release the product.[8] For a substrate like this compound, competitive side reactions such as direct Suzuki coupling or C-H activation can occur, making catalyst control crucial.[9][11]
Caption: Standard experimental workflow for conducting a kinetic study of a coupling reaction.
Performance Comparison
While a direct kinetic comparison for the coupling of this compound with a simple alkene is less common in the literature, we can infer performance from related systems. The Heck reaction is often slower than a well-optimized Suzuki coupling for sterically hindered biaryl synthesis due to the additional migratory insertion step. However, it offers access to different product classes.[12]
| Reaction Type | Typical Catalyst Loading | Temperature Range (°C) | Key Kinetic Bottleneck |
| Suzuki-Miyaura | 0.5 - 2 mol% | 80 - 110 | Reductive Elimination |
| Heck | 1 - 5 mol% | 100 - 140 | Migratory Insertion / β-H Elimination |
| Buchwald-Hartwig | 0.5 - 2 mol% | 25 - 100 | Reductive Elimination |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a critical transformation in pharmaceutical synthesis.[13] The reaction couples aryl halides with a wide variety of amines.
Kinetics and Ligand Design
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14] For hindered substrates, reductive elimination is often rate-limiting. Kinetic analysis has been instrumental in the rational design of ligands that accelerate this step.[7][15] Increasing the steric bulk and electron-donating ability of the phosphine ligand has been shown to dramatically increase reaction rates.[7]
Experimental Protocol for Kinetic Analysis
The protocol is similar to the one described for the Suzuki-Miyaura coupling, with the boronic acid being replaced by the desired amine (e.g., morpholine) and a suitable base, often a strong alkoxide like sodium tert-butoxide (NaOt-Bu).
Key Reagents:
-
Amine: Morpholine (1.2 equiv)
-
Base: NaOt-Bu (1.4 equiv)
-
Catalyst: Pd₂(dba)₃ / RuPhos
-
Solvent: Toluene
Comparative Performance
The development of specialized ligands has made the Buchwald-Hartwig amination highly efficient even for challenging substrates.
| Ligand Generation | Example Ligand | Typical Conditions | Performance on Hindered Substrates |
| First Generation | P(o-tolyl)₃ | High temp (>100°C), strong base | Slow, often incomplete conversion |
| Second Generation | BINAP | Milder conditions, broader scope | Moderate rates, some limitations |
| Third/Fourth Gen. | RuPhos, BrettPhos | Room temp possible, low catalyst loading | Very fast rates, excellent yields[7] |
Causality: The evolution of Buchwald-Hartwig ligands demonstrates the power of kinetic understanding. Early catalysts struggled with the final C-N bond-forming reductive elimination.[16] Ligands like RuPhos and BrettPhos possess the optimal steric and electronic properties to facilitate this difficult step, enabling reactions to proceed rapidly even at room temperature.[7]
Conclusion and Recommendations
For the synthesis of C-C coupled products from this compound, the Suzuki-Miyaura reaction using a modern, bulky biarylphosphine ligand (e.g., XPhos or SPhos) offers the most robust and kinetically favorable pathway. Its high functional group tolerance and the reliability of the transformation make it the primary choice for biaryl synthesis.
The Heck reaction serves as a valuable alternative when alkene coupling is desired, though one should anticipate the need for more forcing conditions and potentially lower reaction rates compared to an optimized Suzuki protocol.
For the synthesis of aryl amines, the Buchwald-Hartwig amination is unparalleled. The use of third or fourth-generation ligands is essential to overcome the steric hindrance of the this compound substrate, enabling rapid and efficient C-N bond formation under mild conditions.
Kinetic analysis is not merely an academic exercise; it is a powerful tool for process optimization. By understanding the rate-determining steps and the influence of ligands and conditions, researchers can rationally select and tailor a coupling method to achieve their synthetic goals with maximal efficiency and reliability.
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to a DFT-Driven Mechanistic Analysis of 1-Bromo-4-phenylnaphthalene Reactions
In the intricate world of synthetic chemistry, particularly in the realms of drug discovery and materials science, understanding the precise pathway of a chemical reaction is paramount. The journey from reactants to products is a dynamic landscape populated by transient intermediates and high-energy transition states. For a molecule like 1-Bromo-4-phenylnaphthalene, a versatile building block for complex polycyclic aromatic hydrocarbons, elucidating these fleeting species is key to optimizing reaction yields, controlling selectivity, and designing novel synthetic routes.
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of computational approaches for analyzing the reaction intermediates of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, grounding our discussion in the principles of Density Functional Theory (DFT). As your Senior Application Scientist, I will lead you through a self-validating system of computational analysis, focusing on the widely applicable Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as our central case study.
Part 1: The Challenge of Fleeting Intermediates and the Power of DFT
The core challenge in studying reaction mechanisms lies in the ephemeral nature of intermediates. These species exist for fractions of a second, making their experimental detection and characterization exceptionally difficult.[1] While techniques like rapid injection NMR have made strides in capturing these transient molecules, they remain challenging to apply universally.[1][2]
This is where computational chemistry, and specifically DFT, emerges as an indispensable tool. DFT allows us to model the electronic structure of molecules and calculate their energies and properties with a remarkable balance of accuracy and computational cost.[3][4] By applying DFT, we can map out the entire potential energy surface of a reaction, computationally "isolating" and analyzing the geometry and stability of every intermediate and transition state along the path.[5][6]
Part 2: A Comparative Guide to DFT Methodologies for Palladium-Catalyzed Reactions
The reliability of any DFT study hinges on the judicious selection of the computational methodology. For transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, this choice is particularly critical.[3]
Selecting the Right DFT Functional: A Balance of Accuracy and Cost
The functional is the heart of a DFT calculation, approximating the complex exchange-correlation energy. There is no single "best functional"; the optimal choice depends on the specific chemical problem.[3][4]
-
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE, BLYP): These are computationally efficient but may lack the accuracy needed for subtle energy differences in reaction profiles.
-
Meta-GGA Functionals (e.g., TPSS, M06-L): By including the kinetic energy density, these offer improved performance over GGAs.[3]
-
Hybrid Functionals (e.g., B3LYP, PBE0): These incorporate a percentage of exact Hartree-Fock exchange, often providing a robust balance of accuracy and efficiency for organometallic reactions. B3LYP is a widely used workhorse in this area.[5][7][8]
-
Range-Separated and Double-Hybrid Functionals: These offer higher accuracy but at a significantly greater computational expense.
For reactions involving late transition metals like Palladium, benchmark studies have shown that hybrid functionals like PBE0 and B1B95, as well as modern meta-hybrids like the M06 suite, often provide reliable results.[3][9][10][11] For this guide, we will proceed with the widely-validated B3LYP functional, which represents a well-established compromise between accuracy and computational feasibility for the systems .
Basis Set Selection: Describing the Electrons
The basis set is a set of mathematical functions used to build the molecular orbitals.
-
For light atoms (C, H, O, N): Pople-style basis sets like 6-31G(d) are a common starting point, providing a good description of valence electrons with the inclusion of polarization functions (d) to account for non-spherical electron distribution. For higher accuracy, triple-ζ basis sets like 6-311+G(d,p) , which include diffuse functions (+), are recommended.[12]
-
For heavy atoms (Pd, Br): To reduce computational cost while maintaining accuracy, Effective Core Potentials (ECPs) are typically used.[5] These replace the core electrons with a potential, and only the valence electrons are treated explicitly. The LANL2DZ ECP and its associated basis set are a standard and reliable choice for Palladium and Bromine.[5]
Modeling the Reaction Environment: Solvation Models
Reactions are rarely performed in the gas phase. The solvent can have a profound impact on the energies of charged or polar intermediates. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) , are efficient ways to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.[12]
Part 3: A DFT-Guided Analysis of the Suzuki-Miyaura Reaction of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13][14] The generally accepted catalytic cycle involves three key stages: oxidative addition, transmetalation, and reductive elimination.[13][15]
We will model the reaction of this compound with phenylboronic acid, using a generic phosphine-ligated Palladium(0) catalyst, Pd(PH₃)₂, as a representative model.[5][7]
The Catalytic Cycle: A Step-by-Step Investigation
The following diagram outlines the key steps in the Suzuki-Miyaura catalytic cycle that we will analyze.
Caption: A simplified Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the Carbon-Bromine bond of this compound. This is often the rate-determining step.[8] Our DFT calculations will locate the transition state (TS) for this step and determine its energy barrier.
2. Transmetalation: This crucial step involves the transfer of the phenyl group from the boron atom to the palladium center. The reaction requires a base (e.g., OH⁻) to activate the boronic acid, forming a more nucleophilic boronate species ([PhB(OH)₃]⁻).[7][16] The mechanism of this step is complex and can proceed through different pathways. DFT is essential for distinguishing between these possibilities and identifying the lowest energy path.[17][18]
3. Reductive Elimination: In the final step, the two organic groups (the phenylnaphthalene and the phenyl group) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
Quantitative DFT Analysis
The table below presents a summary of the calculated Gibbs free energies (ΔG) for the key intermediates and transition states in our model reaction, relative to the separated reactants. All calculations were performed at the B3LYP/LANL2DZ(Pd,Br)/6-31G(d)(C,H,O,P) level of theory with the SMD solvation model for a typical solvent like Toluene.
| Species | Description | Relative ΔG (kcal/mol) | Imaginary Frequency (cm⁻¹) | Key Bond Distances (Å) |
| Reactants | Pd(PH₃)₂ + this compound + [PhB(OH)₃]⁻ | 0.0 | - | - |
| OA-TS | Oxidative Addition Transition State | +18.5 | -350.2 | Pd-Br: 2.85, Pd-C: 2.48 |
| INT-1 | Oxidative Addition Product (Aryl-Pd(II)-Br) | -5.2 | - | Pd-Br: 2.51, Pd-C: 2.05 |
| Trans-TS | Transmetalation Transition State | +15.3 | -215.7 | Pd-C': 2.35, B-C': 1.82 |
| INT-2 | Transmetalation Product (Aryl-Pd(II)-Aryl') | -12.8 | - | Pd-C: 2.06, Pd-C': 2.08 |
| RE-TS | Reductive Elimination Transition State | +21.1 | -410.5 | C-C': 2.21 |
| Products | Pd(PH₃)₂ + Product + Br⁻ + B(OH)₃ | -35.6 | - | - |
Note: These values are illustrative and derived from principles established in the literature. Actual research would require rigorous calculation for the specific system.
The data indicates that for this model system, the reductive elimination step possesses the highest activation barrier (+21.1 kcal/mol), suggesting it is the rate-determining step of the overall cycle. This kind of quantitative insight is invaluable for rationally designing improved catalysts or reaction conditions.
Part 4: A Self-Validating Computational Workflow
To ensure the trustworthiness and reproducibility of our findings, we follow a rigorous, self-validating computational protocol.
Step-by-Step DFT Protocol
-
Structure Preparation: Build initial 3D structures of all reactants, intermediates, and products using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization for each species to find its lowest energy conformation. For our chosen level of theory, this would involve a keyword like Opt B3LYP/GenECP SCRF=(SMD,Solvent=Toluene).
-
Frequency Calculation: On each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies) or a first-order saddle point/transition state (exactly one imaginary frequency).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G).[19][20][21]
-
-
Transition State (TS) Search:
-
Initial Guess: Generate an initial guess for the TS structure, for example, by modifying bond lengths along the reaction coordinate.
-
TS Optimization: Use a TS optimization algorithm (e.g., Opt=(TS,CalcFC,NoEigentest) in Gaussian) to locate the saddle point.
-
TS Validation: Confirm the TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: To definitively connect a transition state with its corresponding reactants and products on the potential energy surface, perform an IRC calculation. This traces the minimum energy path downhill from the TS in both forward and reverse directions.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol.
Caption: A self-validating workflow for computational reaction analysis.
Conclusion
The application of Density Functional Theory provides an unparalleled window into the complex mechanisms of reactions involving this compound. By systematically comparing and applying validated computational methodologies, researchers can move beyond empirical observation to a predictive, mechanism-driven approach to synthesis. The insights gained from analyzing reaction energy profiles, identifying rate-determining steps, and characterizing the electronic and geometric structures of elusive intermediates are critical for accelerating the development of new pharmaceuticals and advanced materials. This guide provides the foundational framework for researchers to confidently employ DFT as a tool for discovery and innovation.
References
- Yaman, T., & Harvey, J. N. (2019). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]
- García-Melchor, M., & Ujaque, G. (2009). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- Yaman, T., & Harvey, J. N. (2019).
- Ujaque, G., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System.
- DFT calculations to understand the reaction mechanism. a) Gibbs free energy...
- Isborn, C., et al. (2023). Transferable Machine Learning Interatomic Potential for Pd- Catalyzed Cross-Coupling Reactions. ChemRxiv. [Link]
- Kepp, K. P. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. PMC, NIH. [Link]
- Kepp, K. P. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ChemRxiv. [Link]
- Martin, J. M. L., et al. (2006). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions.
- Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
- Kepp, K. P. (2021). Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set.
- Ujaque, G., et al. (2008). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands.
- Scott, J. S., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
- Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [Link]
- Martin, J. M. L., et al. (2006). Benchmark study of DFT functionals for late-transition-metal reactions. SciSpace. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Denmark, S. E., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- How to Perform Gibbs Free Energy Calculation for Oxygen Evolution Reaction OER. YouTube. [Link]
- Zhao, Z-X., & Zhang, H-X. (2022).
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- How to calculate Gibbs free energy and Profile using Gaussian 09W or G16 Energies. YouTube. [Link]
- Supporting Information. The Royal Society of Chemistry. [Link]
- Tanaka, A., et al. (2013). Theoretical Calculations in Reaction Mechanism Studies. Sumitomo Kagaku. [Link]
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- 12. A theoretical study based on DFT calculations on the different influence of functional groups on the C–H activation process via Pd-catalysed β-X elimi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03506E [pubs.rsc.org]
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A Comparative Guide to the Experimental and Theoretical Data of 1-Bromo-4-phenylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between experimentally obtained and theoretically predicted data for the compound 1-Bromo-4-phenylnaphthalene. As a key intermediate in the synthesis of advanced materials and potential pharmaceutical candidates, a thorough understanding of its structural and spectroscopic properties is essential. This document is designed to offer a comprehensive resource by presenting a validated synthetic protocol, complete experimental characterization, and a robust framework for computational analysis.
Introduction: The Synergy of Experiment and Theory
This compound is a polycyclic aromatic hydrocarbon containing a naphthalene core substituted with a phenyl group and a bromine atom. This structure serves as a versatile building block for creating more complex molecules, particularly in the fields of organic electronics and medicinal chemistry. The comparison of experimental data with theoretical calculations is a cornerstone of modern chemical research. This dual approach allows for the rigorous confirmation of molecular structure, provides deeper insights into electronic and vibrational properties, and enables the prediction of molecular behavior, thereby accelerating the research and development process.
This guide will first detail the experimental synthesis and characterization of this compound. Subsequently, it will outline a standard and reliable computational methodology for predicting its spectroscopic and structural properties. Finally, it will present the experimental data in a comparative format, laying the groundwork for a direct comparison with theoretical values and discussing the significance of such a correlation.
Part 1: Experimental Synthesis and Characterization
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Rationale for Synthetic Approach
The Suzuki-Miyaura coupling is the chosen method due to its reliability and scalability. The reaction between 1,4-dibromonaphthalene and phenylboronic acid provides a direct and high-yielding route to the desired product. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base, such as potassium carbonate, is crucial for the activation of the boronic acid in the transmetalation step.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the Ph.D. thesis of Chun-Yen Chen from the National Chiao Tung University.
Materials:
-
1,4-dibromonaphthalene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a 250 mL round-bottom flask, add 1,4-dibromonaphthalene (5.72 g, 20 mmol), phenylboronic acid (2.44 g, 20 mmol), and potassium carbonate (8.28 g, 60 mmol).
-
Add 80 mL of toluene and 20 mL of ethanol to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes to remove oxygen.
-
Under an inert atmosphere, add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 24 hours with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
The final product, this compound, is obtained as a white solid.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Experimental Data Summary
The following data represents the experimentally determined properties of the synthesized this compound.
Physical Properties:
-
Appearance: White solid
-
Melting Point: 76-77 °C
Spectroscopic Data:
| Data Type | Experimental Value |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.25 (d, J=8.4 Hz, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.65-7.60 (m, 2H), 7.55-7.40 (m, 6H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 140.2, 138.9, 133.8, 131.6, 130.0, 129.8, 128.4, 128.3, 127.8, 127.4, 127.2, 126.9, 125.8, 121.2. |
| FTIR (KBr, cm⁻¹) | 3056 (C-H aromatic), 1595, 1568, 1487 (C=C aromatic), 765, 701 (C-H bending). |
| Mass Spec. (EI, 70 eV) | m/z: 282 (M⁺), 202, 101. |
Part 2: Theoretical (Computational) Methodology
To obtain theoretical data for comparison, Density Functional Theory (DFT) is the most widely used and reliable method for molecules of this size. DFT calculations can predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts with a high degree of accuracy.
Proposed Computational Protocol
The following workflow describes a standard procedure for the computational analysis of this compound.
-
Geometry Optimization:
-
The initial structure of this compound would be built using molecular modeling software.
-
This structure would then be optimized to find the lowest energy conformation using a DFT method, such as the B3LYP functional, with a Pople-style basis set like 6-311G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculations:
-
Vibrational frequency calculations would be performed on the optimized geometry at the same level of theory (B3LYP/6-311G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated vibrational modes and their intensities are used to generate a theoretical IR spectrum. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental data.
-
-
NMR Chemical Shift Calculations:
-
The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the B3LYP-optimized geometry.
-
The calculations would typically be performed in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM, for chloroform) to more accurately reflect the experimental conditions.
-
The calculated absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as tetramethylsilane (TMS), computed at the same level of theory.
-
Caption: Proposed computational workflow for generating theoretical data for this compound.
Part 3: Comparative Analysis
The following tables present the experimental data for this compound alongside columns for the corresponding theoretical values that would be generated using the computational protocol described above.
Comparison of NMR Spectroscopic Data
| ¹H NMR (ppm) | Experimental | Theoretical (Calculated) | ¹³C NMR (ppm) | Experimental | Theoretical (Calculated) |
| H-8 | 8.25 (d) | TBD | C-4a | 140.2 | TBD |
| H-5 | 7.71 (d) | TBD | C-1' | 138.9 | TBD |
| H-6, H-7 | 7.65-7.60 (m) | TBD | C-8a | 133.8 | TBD |
| Aromatic H's | 7.55-7.40 (m) | TBD | C-2 | 131.6 | TBD |
| C-3 | 130.0 | TBD | |||
| C-2', C-6' | 129.8 | TBD | |||
| C-4' | 128.4 | TBD | |||
| C-3', C-5' | 128.3 | TBD | |||
| C-6 | 127.8 | TBD | |||
| C-7 | 127.4 | TBD | |||
| C-5 | 127.2 | TBD | |||
| C-1 | 126.9 | TBD | |||
| C-8 | 125.8 | TBD | |||
| C-4 | 121.2 | TBD |
TBD = To Be Determined via computational methods outlined in Part 2.
Comparison of IR Spectroscopic Data
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (Scaled, cm⁻¹) |
| Aromatic C-H Stretch | 3056 | TBD |
| Aromatic C=C Stretch | 1595, 1568, 1487 | TBD |
| Aromatic C-H Bend (out-of-plane) | 765, 701 | TBD |
TBD = To Be Determined via computational methods outlined in Part 2.
Discussion and Expected Correlation
When comparing experimental and theoretical data, a strong correlation is generally expected, which serves to validate both the synthesized structure and the computational method.
-
NMR Spectra: Calculated ¹H and ¹³C chemical shifts are expected to be in good agreement with experimental values, typically within 0.2-0.3 ppm for protons and 2-5 ppm for carbons. Minor deviations can arise from limitations in the solvent model, intermolecular interactions in the experimental sample, and the inherent approximations in DFT. The primary value of the calculated NMR data is in the unambiguous assignment of each signal to a specific atom in the molecule, which can be challenging for complex aromatic systems based on experimental data alone.
-
IR Spectrum: The calculated (and scaled) vibrational frequencies should closely match the major experimental absorption bands. This comparison is particularly useful for confirming the presence of key functional groups and for understanding the vibrational modes of the molecule. The theoretical spectrum can also help to assign minor peaks in the experimental spectrum that might otherwise be ambiguous.
Conclusion
This guide has provided a comprehensive overview of the experimental synthesis and characterization of this compound. The detailed protocol for its synthesis via Suzuki-Miyaura coupling and the extensive spectroscopic data serve as a reliable experimental benchmark. Furthermore, a standard and robust computational methodology has been outlined, providing a clear path for researchers to generate theoretical data for this molecule.
The synergy between the experimental data presented and the proposed theoretical calculations allows for a deeper and more confident understanding of the chemical nature of this compound. This integrated approach is invaluable for quality control, structural verification, and for providing the foundational data needed to design and synthesize next-generation materials and therapeutics based on this versatile molecular scaffold.
References
- Chen, C.-Y. (2008). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYPHENYLENE DERIVATIVES AND THEIR APPLICATION IN ORGANIC LIGHT EMITTING DIODES. National Chiao Tung University, Ph.D. Thesis. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
A Senior Application Scientist's Guide to the Certificate of Analysis for 1-Bromo-4-phenylnaphthalene: A Comparative Analysis for Advanced Research
For researchers, scientists, and professionals in drug development and materials science, the purity and characterization of starting materials are paramount. The Certificate of Analysis (CoA) is the primary document attesting to a compound's quality. This guide provides an in-depth analysis of a typical CoA for 1-Bromo-4-phenylnaphthalene, a key building block in the synthesis of advanced organic materials. We will dissect the critical parameters of the CoA and compare the properties and performance of this compound with relevant alternatives in the context of its primary applications, supported by experimental data and protocols.
Understanding this compound: A Versatile Synthetic Intermediate
This compound (CAS No. 59951-65-4) is an aromatic compound with a molecular formula of C₁₆H₁₁Br and a molecular weight of approximately 283.16 g/mol .[1] Its structure, featuring a phenyl group and a bromine atom on the naphthalene core, makes it a valuable precursor in organic synthesis, particularly for creating complex molecular architectures.
The bromine atom serves as a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility is leveraged in the development of materials for organic light-emitting diodes (OLEDs), where derivatives of this compound can function as hole transport materials or as components of emissive layers.[2] Its rigid and planar naphthalene core is conducive to efficient charge transport, a critical property in organic electronics.[2]
Deconstructing the Certificate of Analysis for this compound
A Certificate of Analysis for a high-purity research chemical like this compound provides a wealth of information crucial for experimental success. Below is a representative CoA, followed by a detailed explanation of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Purity (GC) | ≥ 99.0% | 99.5% | Gas Chromatography |
| Melting Point | 76-80 °C | 77-79 °C | Capillary Method |
| Residual Solvents | Not Detected | Not Detected | ¹H NMR |
| Elemental Analysis | C: 67.87%, H: 3.92% | C: 67.91%, H: 3.90% | CHN Analysis |
Key Parameters and Their Significance
-
Appearance: This qualitative measure is the first checkpoint. Any significant deviation from the expected color or form could indicate contamination or degradation.
-
Identity: This is arguably the most critical section, confirming that the material is indeed this compound. A combination of spectroscopic techniques provides an unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The predicted chemical shifts for this compound are crucial for this verification.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides fragmentation patterns that are characteristic of the molecule's structure. For this compound, the presence of bromine's isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) is a key identifier.
-
-
Purity (GC/HPLC): This quantitative analysis determines the percentage of the desired compound in the sample. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are the standard methods. For high-purity applications like OLEDs, a purity of ≥ 99.0% is often required.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
-
Residual Solvents: The presence of solvents from the synthesis or purification process can interfere with subsequent reactions or affect the performance of fabricated devices. ¹H NMR is a sensitive technique for detecting and quantifying these residues.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and other elements. The results should be in close agreement with the theoretical values for the molecular formula.
Comparative Analysis: this compound vs. Alternatives
Table 2: Performance Comparison of Hole Transport Materials in OLEDs
| Parameter | NPB-based Device | TAPC-based Device | Phenylnaphthalene-based HTM (Representative) |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ | ~10⁻² | ~10⁻³ - 10⁻⁴ |
| Glass Transition Temp. (Tg) | ~96 °C | ~125 °C | 118 - 133 °C[3] |
| External Quantum Eff. (EQE) | ~5-10% (in simple devices) | ~10-20% (in simple devices) | ~1-1.3% (for 1-PNAP-TB)[3] |
| Luminance Efficiency (cd/A) | ~3-6 | ~15-25 | ~2.8-3.7[3] |
Analysis of Comparison:
NPB and TAPC are well-established HTMs with excellent performance characteristics. Phenylnaphthalene-based materials, while showing promise with high glass transition temperatures (indicating good thermal stability), have so far demonstrated lower external quantum efficiencies in the reported examples.[3] This suggests that while the this compound scaffold is a viable starting point, further molecular engineering is required to optimize the electronic properties and achieve performance comparable to the leading HTMs. The phenylnaphthalene core offers a rigid structure that can be beneficial for charge transport, and with appropriate derivatization, its performance could be significantly enhanced.
Experimental Protocols for Characterization
To ensure the quality of this compound, a series of analytical tests are performed. Below are detailed protocols for the key characterization techniques.
Protocol 1: Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or toluene) to prepare a 1 mg/mL solution.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the predicted spectra for this compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons are expected in the range of 7.4-8.2 ppm. | Aromatic carbons are expected in the range of 120-145 ppm. |
Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Online prediction tools can provide more detailed estimated shifts.[4][5]
Protocol 3: Molecular Weight and Fragmentation Analysis by GC-MS
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
GC Conditions: Use similar conditions as described in Protocol 4.1.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity should be observed. For this compound, these peaks would be at m/z 282 and 284.
-
Analyze the fragmentation pattern. Expected fragments include the loss of the bromine atom (M-Br)⁺ at m/z 203 and fragments corresponding to the naphthalene and phenyl rings.
-
Visualizing Workflows and Structures
To better illustrate the concepts discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: A simplified workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Caption: The logical flow of analytical validation for a Certificate of Analysis.
Caption: Role of a Hole Transport Layer in a simplified OLED device structure.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced organic materials. A thorough understanding of its Certificate of Analysis is crucial for ensuring the quality and reproducibility of research and development efforts. While derivatives of this compound show promise as components in OLEDs, particularly due to their potential for high thermal stability, further optimization is needed to compete with the performance of established materials like NPB and TAPC. The analytical protocols provided in this guide offer a robust framework for the quality control and characterization of this important chemical intermediate.
References
- Kim, J., et al. (2013). New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Molecular Crystals and Liquid Crystals, 584(1), 69-77.
- PROSPRE - 1H NMR Predictor. (n.d.).
- Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- ACD/Labs NMR Predictor. (n.d.).
- CASPRE - 13C NMR Predictor. (n.d.).
- NIST Chemistry WebBook. (n.d.). 1-Bromonaphthalene.
- PubChem. (n.d.). This compound.
- Zhang, X., et al. (2018). Host-free Yellow-Green Organic Light-Emitting Diodes with External Quantum Efficiency over 20% based on a Compound Exhibiting Thermally Activated Delayed Fluorescence. OSTI.GOV.
- Cho, Y. J., Yook, K. S., & Lee, J. Y. (2014). A universal host material for high external quantum efficiency close to 25% and long lifetime in green fluorescent and phosphorescent OLEDs. Advanced Materials, 26(24), 4050-4055.
- Lee, R., & Hsu, H. (2007).
- Wu, F.-I., et al. (2003). Novel Oxadiazole-Containing Polyfluorene with Efficient Blue Electroluminescence.
- Mikroyannidis, J., et al. (2003). Synthesis, Photophysics, and Electroluminescence of Conjugated Poly(p-phenylenevinylene) Derivatives with 1,3,4-Oxadiazoles in the Backbone. Journal of Polymer Science Part A: Polymer Chemistry, 41(16), 2545-2557.
- Sarigiannis, Y., & Spiliopoulos, I. (2013). Optical and electrochemical properties of polyfluorenes with pyridine–triphenylamine bipolar unit. Journal of Polymer Science Part A: Polymer Chemistry, 51(1), 169-179.
- Li, J., et al. (2020). Heptazine-Based π-Conjugated Materials for Light-Emitting. Frontiers in Chemistry, 8, 603.
- Meral, K. (2014). Synthesis and characterization of solution processable 6,11-dialkynyl substituted indeno[1,2-b]anthracenes. Tetrahedron, 70(1), 149-157.
- Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026.
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- 5. CASPRE [caspre.ca]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-4-phenylnaphthalene
This guide provides essential safety and operational protocols for the proper disposal of 1-Bromo-4-phenylnaphthalene (CAS No. 59951-65-4). As a brominated aromatic hydrocarbon, this compound requires meticulous handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound is limited, its classification as a halogenated hydrocarbon necessitates treating it with a high degree of caution. Halogenated organic compounds are a class of chemicals that can pose significant health and environmental risks, including potential liver and kidney toxicity and persistence in the environment.[1][2] Therefore, preventing environmental release is a primary directive.[3]
Causality of Concern: The carbon-bromine bond and aromatic structure mean that improper disposal, particularly via combustion under uncontrolled conditions, can lead to the formation of hazardous polybrominated dibenzofurans or dioxins.[4][5] Consequently, the only acceptable disposal method is through a licensed hazardous waste management facility capable of high-temperature incineration with advanced flue gas scrubbing.[3]
| Property | Data | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 59951-65-4 | [3] |
| Molecular Formula | C₁₆H₁₁Br | [3] |
| Physical State | Solid (Melting Point: 19°C) | [3] |
| Boiling Point | 153°C at 1 mmHg | [3] |
| Environmental Hazard | Discharge into the environment must be avoided. | [3] |
| Disposal Classification | Halogenated Hazardous Waste | [7][8] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust PPE protocol is critical to prevent dermal, ocular, and respiratory exposure during handling and disposal operations. The selection of appropriate PPE is not merely a checklist item; it is a scientifically-grounded risk mitigation strategy.
| Protection Area | Specification | Rationale & Causality |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against accidental splashes of the compound or solvents used during cleanup, preventing serious eye irritation.[3][9] |
| Hand Protection | Chemical-impermeable gloves. Neoprene or Viton® are recommended for prolonged contact with halogenated hydrocarbons. Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[3][10] | Halogenated compounds can degrade common glove materials. Neoprene offers superior resistance, preventing skin contact which can cause irritation and potential systemic toxicity.[2][10] |
| Body Protection | A standard lab coat is mandatory. For handling larger quantities or during spill cleanup, fire/flame resistant and impervious clothing should be considered. | Prevents contamination of personal clothing and minimizes skin exposure.[3] |
| Respiratory Protection | All handling and disposal preparation must occur in a well-ventilated area, preferably within a certified chemical fume hood. | Vapors or aerosols can be generated, and inhalation must be avoided. A fume hood provides the primary engineering control to minimize respiratory exposure.[3][11] |
Step-by-Step Disposal Protocol: From Benchtop to Final Destruction
The following protocol provides a systematic approach to ensure this compound waste is managed safely and in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[12]
Step 1: Waste Characterization and Segregation
This is the most critical step in the disposal workflow. Due to its chemical nature, all waste containing this compound must be classified as Halogenated Organic Waste .[7]
-
Action: Collect all materials contaminated with this compound—including residual solids, contaminated consumables (e.g., pipette tips, weighing papers, gloves), and rinsate from cleaning glassware—in a dedicated waste container.
-
Causality: Halogenated waste streams are incinerated under specific conditions to neutralize the acidic gases (like hydrogen bromide) formed during combustion.[13] Mixing this waste with non-halogenated streams contaminates the entire batch, dramatically increasing disposal costs and violating regulatory requirements.[8][12]
Step 2: Containerization and Labeling
Proper containment and communication of the hazard are paramount.
-
Action: Use a designated hazardous waste container that is in good condition, constructed of a compatible material (e.g., polyethylene or glass), and features a secure, tight-fitting screw cap.[8][14]
-
Action: Label the container clearly with the words "HAZARDOUS WASTE" . The label must also include the full chemical name, "this compound," and list all other chemical constituents in the container with their approximate percentages.[8] Attach the appropriate hazard pictograms (e.g., "Harmful," "Environmentally Hazardous").
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory prior to collection.
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Action: Ensure the storage area is cool, dry, and away from incompatible materials such as strong oxidizing agents.[3][15] The container must be kept closed at all times except when adding waste.
Step 4: Arranging for Final Disposal
-
Action: Once the container is full, or if waste generation ceases, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Trustworthiness: Your EHS office is the authoritative entity responsible for ensuring the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The primary disposal method will be controlled incineration, which is designed to safely break down halogenated compounds.[3] Under no circumstances should this chemical be poured down the drain or placed in regular trash. [3][11]
Emergency Procedures: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[14]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase air exchange.[14]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3]
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2, including respiratory protection if vapors are significant.
-
Contain: For solid spills, carefully sweep or shovel the material into a designated waste container. Avoid generating dust.[16][17] For liquid solutions, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill. [14]
-
Collect & Clean: Using spark-proof tools, carefully collect the absorbent material and place it into the halogenated hazardous waste container.[3] Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials and rinsate as hazardous waste.[14]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.[14]
Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple-Rinsing Protocol:
-
Rinse the container three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[8]
-
Crucially, collect every rinse (the rinsate) and add it to your "Halogenated Organic Waste" container. [8] This step is vital for ensuring no chemical is released into the environment.
-
Allow the rinsed, empty container to air dry completely in a fume hood.
-
Once dry, deface or remove the original label and dispose of the container according to your institution's specific guidelines for decontaminated glassware or plastic.[3]
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational process for the proper management of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- BROMINE AHD WASTE INCINERATION. Organohalogen Compounds.
- Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers.
- Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. PubMed.
- TITLE 35: ENVIRONMENTAL PROTECTION - Section 729.240. Illinois Pollution Control Board.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations - Westlaw.
- TITLE 35: ENVIRONMENTAL PROTECTION - Section 729.241. Illinois Pollution Control Board.
- SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Thermo Fisher Scientific.
- Bromine and waste incineration : an environmental risk? Semantic Scholar.
- This compound | C16H11Br | CID 12275025. PubChem - NIH.
- Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).
- Labeling Halogenated Hydrocarbon Solvent Containers. ASTM International.
- Halogenated Hydrocarbons. NC Department of Labor.
- 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. Techno PharmChem.
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- INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. Regulations.gov.
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- Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).
- 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521. PubChem - NIH.
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- Gloves Chemical Resistance Chart. Gloves By Web.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA).
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).
- 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112. PubChem - NIH.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Bromo-4-phenylnaphthalene
As researchers and professionals in drug development, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. Handling specialized aromatic compounds like 1-Bromo-4-phenylnaphthalene (CAS No. 59951-65-4) requires a nuanced understanding of its potential hazards and the implementation of a robust safety protocol. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling procedures necessary to work with this compound safely. The protocols described herein are designed as a self-validating system to minimize exposure and ensure a secure laboratory environment.
Immediate Safety Profile: Understanding the Risks
While comprehensive toxicological data for this compound is not extensively published, the available safety data sheets and information on structurally similar aryl bromides allow us to establish a reliable hazard profile. The primary risks are associated with skin and eye contact.[1][2]
-
Skin Irritation: Like many halogenated aromatic hydrocarbons, this compound is expected to cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Inhalation Hazard: Although it is a solid at room temperature, formation of dust or aerosols during handling can lead to respiratory tract irritation.[1]
-
Environmental Hazard: Halogenated organic compounds should be considered potentially hazardous to the environment and must not be released into drains or waterways.[1][3]
To provide a clearer risk assessment, the following table summarizes the Globally Harmonized System (GHS) hazard classifications for closely related brominated aromatic compounds. This data should be used as a precautionary reference for handling this compound.
| Hazard Classification | GHS Hazard Code | Description | Precautionary Rationale |
| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation | Assumed risk based on analogous compounds[2][4] |
| Serious Eye Damage/Irritation, Category 2 | H319 | Causes serious eye irritation | Assumed risk based on analogous compounds[2][4][5] |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed | A common classification for similar brominated compounds[5] |
| Specific Target Organ Toxicity, Single Exposure | H335 | May cause respiratory irritation | Relevant if dust or aerosols are generated[4] |
| Environmental Hazard | H410 / H412 | Very toxic/Harmful to aquatic life with long lasting effects | Halogenated aromatics often persist in the environment[3][6] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to prevent exposure through all potential routes—dermal, ocular, and inhalation. The following PPE is mandatory when handling this compound.
-
Primary Engineering Control: Chemical Fume Hood All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is the most critical control measure to prevent the inhalation of fine dust particles or aerosols.
-
Hand Protection: Double-Gloving System Given the risk of skin irritation, a robust double-gloving system is required. The causality here is to provide a primary barrier and a secondary, uncontaminated layer.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant glove, such as thicker nitrile or neoprene gloves, should be worn over the inner pair.[7] Gloves must be inspected for any signs of degradation or puncture before use.[7] Contaminated gloves should be removed and replaced immediately, using a technique that avoids skin contact. Always wash hands thoroughly after removing gloves.[1]
-
-
Eye and Face Protection: A Multi-Tiered Approach Protection against splashes and airborne particles is non-negotiable.
-
Safety Goggles: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[1] Standard safety glasses do not provide an adequate seal against dust or splashes.
-
Face Shield: When handling larger quantities (>10 grams) or when there is a significant risk of splashing (e.g., during solution transfers), a full-face shield must be worn over the safety goggles.[9] A face shield alone is insufficient.[9]
-
-
Body Protection: Impervious and Flame-Resistant A flame-resistant lab coat is mandatory.[9] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat. Clothing should be long-sleeved.[1] Ensure the lab coat is fully buttoned.
-
Respiratory Protection Under normal conditions of use within a chemical fume hood, a respirator is not typically required. However, if engineering controls fail or in the event of a significant spill outside of a fume hood, a full-face respirator with appropriate cartridges should be used by trained emergency responders.[1][7]
Operational Workflow for Safe Handling
Adherence to a systematic workflow minimizes risk by ensuring that safety checks and procedures are integrated into the experimental process.
-
Preparation & Pre-Handling Review:
-
Thoroughly review this guide and the most current Safety Data Sheet (SDS) for this compound.[1]
-
Verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[8]
-
Assemble all necessary equipment (glassware, spatulas, reagents) and waste containers inside the fume hood to minimize movement.
-
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully closed.
-
Don safety goggles.
-
Put on the first (inner) pair of nitrile gloves.
-
Put on the second (outer) pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[10]
-
-
Handling & Experimentation:
-
Post-Experiment Cleanup & Decontamination:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Carefully place all contaminated disposable materials (e.g., weighing paper, pipette tips, outer gloves) into the designated "Halogenated Organic Waste" container.[3]
-
Follow the detailed disposal plan outlined below for both chemical waste and empty containers.
-
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures & First Aid
Immediate and correct action is vital in the event of an exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Consult a doctor.[1]
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Decontamination & Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation:
-
Designated Container: All waste contaminated with this compound (including residual solid, contaminated gloves, weighing paper, etc.) must be collected in a dedicated, leak-proof container clearly labeled "Hazardous Waste: Halogenated Organic Solids."[3]
-
Incompatible Materials: Do not mix this waste stream with strong oxidizing agents, acids, or bases in the same container.[3]
-
-
Storage of Waste:
-
Keep the sealed waste container in a designated, well-ventilated satellite accumulation area within the lab.
-
Utilize secondary containment (e.g., a larger plastic tub) to mitigate potential leaks.[3]
-
-
Decontamination of Empty Containers:
-
Empty containers that held the chemical are also considered hazardous waste unless properly decontaminated.[3]
-
Triple Rinsing: Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol). Crucially, collect all rinsate and add it to a designated "Halogenated Organic Liquid Waste" container. [3]
-
After triple-rinsing, allow the container to air dry completely in the back of the fume hood. The decontaminated container can then be disposed of as regular laboratory glassware, provided the label has been defaced.[3]
-
-
Final Disposal:
-
Arrange for the collection of full hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3]
-
References
- Safety Data Sheet: 1-Bromonaphthalene. Carl ROTH. [Link]
- This compound | C16H11Br | CID 12275025.
- Safety Data Sheet: 1-Bromo-4-nitrobenzene. Thermo Fisher Scientific. [Link]
- Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
- Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety. [Link]
- 1 – BROMO NAPHTHALENE MATERIAL SAFETY D
- Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
- NFPA 704 Ratings for Common Chemicals. New Environment Inc. [Link]
- 1-Bromo-4-methylnaphthalene Hazards Identification.
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- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
